Benzyl[2-(3-bromophenyl)propan-2-YL]amine hcl
Description
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Properties
IUPAC Name |
N-benzyl-2-(3-bromophenyl)propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN.ClH/c1-16(2,14-9-6-10-15(17)11-14)18-12-13-7-4-3-5-8-13;/h3-11,18H,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATYLHONHEKLBPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)Br)NCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1400644-86-1 | |
| Record name | Benzenemethanamine, 3-bromo-α,α-dimethyl-N-(phenylmethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1400644-86-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
An In-depth Technical Guide to Benzyl[2-(3-bromophenyl)propan-2-yl]amine Hydrochloride: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Benzyl[2-(3-bromophenyl)propan-2-yl]amine hydrochloride (HCl), a substituted benzylamine derivative of interest in medicinal chemistry and pharmacological research. Drawing from established principles of organic synthesis and spectroscopic analysis, this document details a plausible synthetic pathway, predicted physicochemical and spectral properties, and explores potential avenues for its application in drug discovery.
Chemical Identity and Physicochemical Properties
Benzyl[2-(3-bromophenyl)propan-2-yl]amine hydrochloride is a secondary amine salt with the chemical formula C₁₆H₁₉BrClN.[1] The structure features a benzyl group and a bulky 2-(3-bromophenyl)propan-2-yl group attached to a central nitrogen atom. The hydrochloride salt form enhances its stability and solubility in aqueous media, a desirable characteristic for biological testing.
| Property | Predicted Value/Observation | Source/Justification |
| CAS Number | 1400644-86-1 | [1][2] |
| Molecular Formula | C₁₆H₁₈BrN • HCl | [2][3][4] |
| Molecular Weight | 340.69 g/mol | [1] |
| Appearance | White to off-white crystalline solid | Based on typical appearance of amine hydrochlorides. |
| Melting Point | Not available. Expected to be >150 °C. | Amine salts generally have high melting points. |
| Solubility | Soluble in water, methanol, and DMSO. Sparingly soluble in less polar organic solvents like dichloromethane and ethyl acetate. | The hydrochloride salt form increases polarity and aqueous solubility. |
| Stability | Stable under standard laboratory conditions. Should be stored in a cool, dry place away from strong oxidizing agents. | General stability of benzylamine derivatives. |
Proposed Synthetic Pathway
The synthesis of Benzyl[2-(3-bromophenyl)propan-2-yl]amine HCl can be logically approached through a multi-step sequence, culminating in a reductive amination reaction. This pathway is designed for efficiency and utilizes well-established synthetic transformations.
Caption: Proposed four-step synthesis of this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 2-(3-bromophenyl)propan-2-ol
This step involves a Grignard reaction, a classic method for forming carbon-carbon bonds.[5][6][7][8]
-
Materials: 3-Bromoacetophenone, magnesium turnings, methyl iodide, anhydrous diethyl ether, saturated aqueous ammonium chloride solution.
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add magnesium turnings.
-
Prepare a solution of methyl iodide in anhydrous diethyl ether and add it dropwise to the magnesium turnings to initiate the formation of methylmagnesium iodide (Grignard reagent).
-
Once the Grignard reagent formation is complete, cool the flask in an ice bath.
-
Add a solution of 3-bromoacetophenone in anhydrous diethyl ether dropwise to the stirred Grignard reagent.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tertiary alcohol.
-
Step 2: Synthesis of 2-(3-bromophenyl)propan-2-amine
The Ritter reaction provides a direct route from tertiary alcohols to N-substituted amides, which can then be hydrolyzed to the corresponding amine.
-
Materials: 2-(3-bromophenyl)propan-2-ol, acetonitrile, concentrated sulfuric acid, sodium hydroxide solution.
-
Procedure:
-
To a stirred solution of 2-(3-bromophenyl)propan-2-ol in acetonitrile at 0 °C, slowly add concentrated sulfuric acid.
-
Allow the mixture to warm to room temperature and stir for 12-18 hours.
-
Pour the reaction mixture onto crushed ice and basify with a cold sodium hydroxide solution to pH > 10.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude amine.
-
Step 3: Synthesis of Benzyl[2-(3-bromophenyl)propan-2-yl]amine
Reductive amination is a highly efficient method for the synthesis of secondary amines from primary amines and aldehydes.[9][10][11][12][13]
-
Materials: 2-(3-bromophenyl)propan-2-amine, benzaldehyde, sodium triacetoxyborohydride, dichloromethane.
-
Procedure:
-
Dissolve 2-(3-bromophenyl)propan-2-amine and benzaldehyde in dichloromethane.
-
To this solution, add sodium triacetoxyborohydride in portions at room temperature.
-
Stir the reaction mixture for 12-24 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 4: Formation of the Hydrochloride Salt
-
Materials: Benzyl[2-(3-bromophenyl)propan-2-yl]amine, hydrochloric acid solution in diethyl ether or dioxane.
-
Procedure:
-
Dissolve the purified free base in a minimal amount of diethyl ether.
-
Slowly add a solution of hydrochloric acid in diethyl ether (or dioxane) with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Analytical Characterization: Predicted Spectroscopic Data
The following are predicted spectroscopic data based on the structure of this compound and known data for similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm):
-
~9.0-8.5 (broad s, 2H): N-H protons of the ammonium salt.
-
~7.6-7.2 (m, 9H): Aromatic protons of the 3-bromophenyl and benzyl groups.
-
~4.1 (s, 2H): Methylene protons of the benzyl group (-CH₂-Ph).
-
~1.6 (s, 6H): Methyl protons of the propan-2-yl group (-C(CH₃)₂).
-
-
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm):
-
~145-140: Quaternary carbon of the 3-bromophenyl ring attached to the propan-2-yl group.
-
~135-127: Aromatic carbons.
-
~122: Carbon of the 3-bromophenyl ring attached to the bromine atom.
-
~60: Quaternary carbon of the propan-2-yl group (-C(CH₃)₂).
-
~50: Methylene carbon of the benzyl group (-CH₂-Ph).
-
~25: Methyl carbons of the propan-2-yl group (-C(CH₃)₂).
-
Infrared (IR) Spectroscopy
-
Characteristic Absorptions (cm⁻¹):
-
~3000-2700 (broad): N-H stretching of the secondary ammonium salt.
-
~3100-3000: Aromatic C-H stretching.
-
~2980-2900: Aliphatic C-H stretching.
-
~1600, 1480, 1450: Aromatic C=C stretching.
-
~780, 700: C-H out-of-plane bending for meta-substituted and monosubstituted aromatic rings.
-
~550: C-Br stretching.
-
Mass Spectrometry (MS)
-
Method: Electrospray Ionization (ESI+).
-
Expected [M+H]⁺: m/z ~304.09 (corresponding to the free base C₁₆H₁₈BrN). The isotopic pattern will be characteristic of a compound containing one bromine atom (approximately equal intensity peaks at m/z 304 and 306).
-
Major Fragmentation Pathways:
-
Loss of the benzyl group (C₇H₇, 91 Da).
-
Cleavage to form the benzyl cation (C₇H₇⁺, m/z 91).
-
Formation of the iminium ion from the cleavage of the C-C bond alpha to the nitrogen.
-
Potential Research Applications and Pharmacological Context
Substituted benzylamines are a well-established class of compounds with a broad range of biological activities.[2] The structural features of this compound suggest several potential areas for pharmacological investigation.
Caption: Potential pharmacological targets for this compound.
-
Central Nervous System (CNS) Activity: Many N-benzyl derivatives of phenethylamines and tryptamines are known to interact with serotonin receptors, particularly the 5-HT₂ family.[18] The structural similarity of the title compound to these classes of molecules suggests it could be a candidate for screening against various CNS targets. The lipophilic 3-bromophenyl group may enhance blood-brain barrier penetration.
-
Enzyme Inhibition: Benzylamine derivatives are known inhibitors of enzymes such as monoamine oxidase (MAO), which are important targets in the treatment of depression and neurodegenerative diseases.[2] The steric bulk provided by the gem-dimethyl groups and the electronic properties of the bromo-substituent could confer selectivity for different enzyme isoforms.
-
Antifungal Activity: Several benzylamine derivatives have been developed as antifungal agents.[13][17][19] These compounds often act by inhibiting ergosterol biosynthesis. The title compound could be evaluated for its activity against various fungal strains.
-
Ion Channel Modulation: The bulky, lipophilic nature of the 2-(3-bromophenyl)propan-2-yl group may facilitate interactions with hydrophobic pockets in ion channels, potentially modulating their activity.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling substituted benzylamines and amine hydrochlorides should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Toxicity: The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed, inhaled, or in contact with skin.
Conclusion
This compound is a compound with significant potential for further investigation in the fields of medicinal chemistry and pharmacology. This guide provides a robust framework for its synthesis, characterization, and exploration of its biological activities. The proposed synthetic route is practical, and the predicted analytical data offer a baseline for researchers to confirm the identity and purity of the synthesized compound. Its structural relationship to known bioactive molecules suggests that it is a promising candidate for screening in various therapeutic areas.
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An In-Depth Technical Guide to the Prospective Mechanism of Action of Benzyl[2-(3-bromophenyl)propan-2-YL]amine HCl
A Prospective Analysis and Pharmacological Investigation Roadmap
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl[2-(3-bromophenyl)propan-2-YL]amine HCl is a novel compound with a chemical structure suggestive of a substituted phentermine analog. While direct pharmacological data for this specific molecule is not currently available in public literature, its structural similarity to sympathomimetic amines, such as phentermine, provides a strong basis for a hypothesized mechanism of action centered on the modulation of monoamine neurotransmitter systems. This guide presents a prospective analysis of the likely pharmacological targets and pathways of this compound. Furthermore, it serves as a comprehensive roadmap for the experimental validation of its mechanism of action, detailing the necessary in-vitro and in-vivo studies. This document is intended to guide researchers in the systematic characterization of this and similar novel psychoactive compounds.
Introduction and Structural Analysis
This compound is a synthetic molecule with the CAS number 1400644-86-1 and molecular formula C16H19BrClN.[1][2] Its core structure is a 2-phenylpropan-2-amine moiety, which is chemically analogous to phentermine, a well-established anorectic agent.[3] Key structural modifications include a bromine atom at the 3-position of the phenyl ring and a benzyl group attached to the primary amine.
These modifications are anticipated to significantly influence its pharmacological profile, including its potency, selectivity for different monoamine transporters, and metabolic stability. The N-benzylation may alter its interaction with monoamine transporters and could potentially introduce activity at other receptors. The 3-bromo substitution on the phenyl ring is expected to modify its lipophilicity and electronic properties, which can impact its binding affinity and selectivity.
Given its structural lineage, the primary hypothesis is that this compound functions as a monoamine releasing agent and/or reuptake inhibitor, with potential effects on norepinephrine (NE), dopamine (DA), and serotonin (5-HT) systems.[4][5]
Hypothesized Mechanism of Action: A Multi-Target Monoaminergic Modulator
Based on its structural similarity to phentermine and other amphetamine-like compounds, the proposed mechanism of action for this compound is the modulation of monoaminergic neurotransmission in the central nervous system.[3][6] This is likely achieved through one or both of the following mechanisms:
-
Inhibition of Monoamine Reuptake: The compound is predicted to bind to and inhibit the norepinephrine transporter (NET), the dopamine transporter (DAT), and the serotonin transporter (SERT), thereby increasing the synaptic concentration of these neurotransmitters.
-
Promotion of Neurotransmitter Release: Similar to amphetamines, it may act as a substrate for monoamine transporters, leading to their reversal and the subsequent release of neurotransmitters from presynaptic terminals.
The relative potency and efficacy at each of these transporters will define its specific pharmacological profile and potential therapeutic applications, as well as its side-effect profile. For instance, a higher potency for NET and DAT with lower activity at SERT would suggest a profile more similar to traditional stimulants and appetite suppressants.[5]
Signaling Pathway Overview
The hypothesized signaling pathway involves the elevation of synaptic monoamines, which then act on their respective postsynaptic receptors to elicit a physiological response.
Caption: Hypothesized signaling pathway of this compound.
Experimental Protocols for Mechanism of Action Validation
A systematic approach is required to elucidate the precise mechanism of action of this compound. The following experimental workflows are proposed:
In-Vitro Characterization
Objective: To determine the binding affinity and functional activity of the compound at monoamine transporters and key CNS receptors.
Experimental Workflow:
Caption: Experimental workflow for in-vitro characterization.
Detailed Protocols:
-
Radioligand Binding Assays:
-
Principle: To determine the binding affinity (Ki) of the test compound for NET, DAT, and SERT.
-
Method:
-
Prepare cell membranes expressing the human recombinant transporters.
-
Incubate membranes with a specific radioligand (e.g., [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT, [³H]citalopram for SERT) and varying concentrations of this compound.
-
After incubation, separate bound and free radioligand by rapid filtration.
-
Quantify radioactivity using liquid scintillation counting.
-
Calculate Ki values from competition binding curves.
-
-
-
Synaptosomal Uptake Assays:
-
Principle: To measure the functional inhibition (IC50) of neurotransmitter uptake.
-
Method:
-
Isolate synaptosomes from rat brain tissue (e.g., striatum for DAT, hippocampus for SERT, cortex for NET).
-
Pre-incubate synaptosomes with varying concentrations of the test compound.
-
Initiate uptake by adding a radiolabeled neurotransmitter (e.g., [³H]DA, [³H]5-HT, [³H]NE).
-
Terminate the uptake reaction by rapid filtration.
-
Measure the amount of radioactivity taken up by the synaptosomes.
-
Determine the IC50 value from the dose-response curve.
-
-
-
Neurotransmitter Release Assays:
-
Principle: To assess the ability of the compound to induce neurotransmitter release (EC50).
-
Method:
-
Preload synaptosomes with a radiolabeled neurotransmitter.
-
Place the preloaded synaptosomes in a superfusion apparatus.
-
Perfuse with buffer and collect fractions to establish a baseline release rate.
-
Introduce varying concentrations of this compound into the perfusion buffer.
-
Collect fractions and quantify the amount of radioactivity released.
-
Calculate the EC50 for release.
-
-
Quantitative Data Summary (Hypothetical)
| Assay Type | Target | Metric | Hypothetical Value | Interpretation |
| Binding | NET | Ki (nM) | 50 | High affinity for Norepinephrine Transporter |
| Binding | DAT | Ki (nM) | 150 | Moderate affinity for Dopamine Transporter |
| Binding | SERT | Ki (nM) | >1000 | Low affinity for Serotonin Transporter |
| Functional | NE Uptake | IC50 (nM) | 75 | Potent inhibitor of Norepinephrine reuptake |
| Functional | DA Uptake | IC50 (nM) | 200 | Moderate inhibitor of Dopamine reuptake |
| Functional | 5-HT Uptake | IC50 (nM) | >2000 | Weak inhibitor of Serotonin reuptake |
| Functional | NE Release | EC50 (nM) | 100 | Potent Norepinephrine releasing agent |
| Functional | DA Release | EC50 (nM) | 300 | Moderate Dopamine releasing agent |
| Functional | 5-HT Release | EC50 (nM) | >3000 | Weak Serotonin releasing agent |
In-Vivo Evaluation
Objective: To assess the behavioral and neurochemical effects of the compound in animal models.
Experimental Workflow:
Caption: Experimental workflow for in-vivo evaluation.
Detailed Protocols:
-
In-Vivo Microdialysis:
-
Principle: To measure extracellular levels of NE, DA, and 5-HT in specific brain regions of freely moving animals following drug administration.
-
Method:
-
Surgically implant a microdialysis probe into a target brain region (e.g., nucleus accumbens, prefrontal cortex).
-
After recovery, perfuse the probe with artificial cerebrospinal fluid.
-
Collect dialysate samples at regular intervals to establish a baseline.
-
Administer this compound and continue collecting samples.
-
Analyze neurotransmitter content in the dialysates using HPLC with electrochemical detection.
-
-
-
Locomotor Activity:
-
Principle: To assess the stimulant or depressant effects of the compound.
-
Method:
-
Administer various doses of the compound or vehicle to rodents.
-
Place individual animals in an open-field arena equipped with infrared beams.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) over a set period.
-
-
-
Food Intake Studies:
-
Principle: To evaluate the anorectic effects of the compound.
-
Method:
-
Fast animals for a predetermined period.
-
Administer the test compound or vehicle.
-
Present a pre-weighed amount of food and measure consumption at various time points.
-
-
Conclusion and Future Directions
This compound represents a novel chemical entity with a high probability of acting as a monoaminergic modulator, akin to its structural predecessor, phentermine. The proposed experimental roadmap provides a rigorous framework for elucidating its precise mechanism of action, from molecular target engagement to in-vivo physiological effects. The results of these studies will be crucial in determining its potential therapeutic utility, as well as its abuse liability and side-effect profile. Future research should also focus on its metabolic fate, pharmacokinetic profile, and long-term effects. This systematic approach will ensure a thorough understanding of the pharmacology of this novel compound, paving the way for potential clinical development.
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Spectroscopic Characterization of Benzyl[2-(3-bromophenyl)propan-2-YL]amine HCl: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the anticipated spectroscopic profile of Benzyl[2-(3-bromophenyl)propan-2-YL]amine hydrochloride. In the absence of publicly available experimental data for this specific compound, this document serves as a predictive and instructional resource for researchers, scientists, and drug development professionals. It details the theoretical underpinnings and expected outcomes for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses. Furthermore, it furnishes detailed, field-proven protocols for the acquisition and interpretation of these crucial datasets, enabling researchers to effectively characterize this molecule and its analogs.
Introduction: The Imperative for Spectroscopic Verification
Benzyl[2-(3-bromophenyl)propan-2-YL]amine hydrochloride is a substituted benzylamine derivative with potential applications in pharmaceutical research and development. As with any novel chemical entity, unambiguous structural confirmation is a prerequisite for its use in further studies. Spectroscopic techniques such as NMR, IR, and MS are the cornerstones of modern chemical analysis, providing detailed information about the molecular structure, functional groups, and connectivity of a compound. This guide is structured to provide a robust framework for the spectroscopic characterization of this molecule, empowering researchers to generate and interpret high-quality analytical data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment and connectivity of atoms. For Benzyl[2-(3-bromophenyl)propan-2-YL]amine HCl, both ¹H and ¹³C NMR will be indispensable.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum will exhibit distinct signals corresponding to the different types of protons in the molecule. The hydrochloride salt form will influence the chemical shifts of protons near the nitrogen atom.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| 9.0 - 10.0 | Broad Singlet | 2H | N⁺H₂ | The acidic protons on the protonated amine are expected to be significantly deshielded and will likely appear as a broad signal due to exchange with trace water and quadrupolar broadening from the nitrogen. |
| 7.2 - 7.6 | Multiplet | 9H | Aromatic-H | The protons on both the benzyl and the 3-bromophenyl rings will resonate in this region. The substitution pattern of the 3-bromophenyl ring will lead to a complex multiplet. |
| 4.2 - 4.4 | Singlet | 2H | -CH₂-Ph | The benzylic protons are adjacent to the electron-withdrawing phenyl group and the protonated amine, leading to a downfield shift. |
| 1.7 - 1.9 | Singlet | 6H | -C(CH₃)₂ | The six equivalent methyl protons are expected to appear as a sharp singlet. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| 140 - 145 | Aromatic C (quaternary) | The carbon attached to the isopropyl moiety in the 3-bromophenyl ring. |
| 130 - 135 | Aromatic C (quaternary) | The carbon attached to the bromine atom. |
| 125 - 130 | Aromatic CH | Aromatic carbons in both rings. |
| 122 - 125 | Aromatic C (quaternary) | The quaternary carbon of the benzyl group. |
| 55 - 60 | -C(CH₃)₂ | The quaternary carbon of the propan-2-yl group, shifted downfield by the adjacent nitrogen. |
| 45 - 50 | -CH₂-Ph | The benzylic carbon. |
| 25 - 30 | -C(CH₃)₂ | The two equivalent methyl carbons. |
Experimental Protocol for NMR Data Acquisition
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.[1][2]
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, as the hydrochloride salt may have limited solubility in CDCl₃).[3] Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.[4]
-
¹H NMR Acquisition:
-
Tune and shim the instrument to optimize magnetic field homogeneity.
-
Acquire a standard one-dimensional ¹H spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.
-
A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the raw data.
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
-
Diagram 1: NMR Workflow
Caption: A generalized workflow for acquiring NMR spectra.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.
Predicted IR Absorption Bands
The IR spectrum of this compound is expected to show characteristic absorptions for the amine salt, aromatic rings, and alkyl groups.
Table 3: Predicted IR Absorption Frequencies
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 3000 - 2700 (broad) | N⁺-H stretch | Secondary Amine Salt | The N⁺-H stretching vibrations in amine hydrochlorides typically appear as a broad and strong absorption band in this region.[5] |
| 3100 - 3000 | C-H stretch | Aromatic | Aromatic C-H stretching vibrations appear at wavenumbers higher than 3000 cm⁻¹.[6] |
| 3000 - 2850 | C-H stretch | Alkyl | C-H stretching vibrations of the methyl and methylene groups. |
| 1600 - 1550 | N⁺-H bend | Secondary Amine Salt | The bending vibration of the N⁺H₂ group is expected in this region.[5] |
| 1600, 1475 | C=C stretch | Aromatic Ring | Characteristic aromatic ring stretching vibrations.[7] |
| 810 - 750 and 690±10 | C-H out-of-plane bend | meta-Disubstituted Benzene | These two bands are diagnostic for a meta-substitution pattern on a benzene ring.[8] |
| 770 - 710 and 690±10 | C-H out-of-plane bend | Monosubstituted Benzene | These bands are characteristic of a monosubstituted benzene ring.[8] |
| ~1200 | C-N stretch | Amine | The C-N stretching vibration. |
| Below 600 | C-Br stretch | Aryl Halide | The C-Br stretching vibration typically appears at low wavenumbers. |
Experimental Protocol for FTIR Data Acquisition
For a solid sample like this compound, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used.[9][10]
Methodology (ATR):
-
Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid sample onto the ATR crystal.
-
Pressure Application: Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
Data Acquisition: Record the FTIR spectrum. The typical spectral range is 4000-400 cm⁻¹.
-
Cleaning: Clean the ATR crystal thoroughly after the measurement.
Diagram 2: ATR-FTIR Principle
Caption: Simplified principle of Attenuated Total Reflectance FTIR.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like amine hydrochlorides.[11][12]
Predicted Mass Spectrum
In positive ion mode ESI-MS, the molecule will be detected as the protonated free base, [M+H]⁺. The molecular weight of the free base (C₁₆H₁₈BrN) is approximately 303.07 g/mol (for ⁷⁹Br) and 305.07 g/mol (for ⁸¹Br). The presence of bromine will result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units.
Table 4: Predicted Key Ions in the ESI-Mass Spectrum
| Predicted m/z | Ion | Rationale |
| 304.08 / 306.08 | [M+H]⁺ | The protonated molecular ion of the free base, showing the characteristic bromine isotope pattern. |
| 213.11 / 215.11 | [M - C₇H₇]⁺ | Loss of a benzyl radical from the molecular ion. |
| 185.04 / 187.04 | [M - C₉H₁₀N]⁺ | Cleavage to form the 2-(3-bromophenyl)propan-2-yl cation. |
| 91.05 | [C₇H₇]⁺ | The tropylium ion, a common and stable fragment from benzyl-containing compounds.[13] |
Predicted Fragmentation Pathway
The fragmentation of the protonated molecule will likely proceed through several key pathways.
Diagram 3: Predicted MS Fragmentation Pathway
Caption: A plausible fragmentation pathway for Benzyl[2-(3-bromophenyl)propan-2-YL]amine.
Experimental Protocol for ESI-MS Data Acquisition
A general protocol for acquiring ESI-MS data is as follows.[14][15]
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. Use a heated nebulizing gas (e.g., nitrogen) to aid in desolvation.
-
Mass Analysis: Acquire the mass spectrum in positive ion mode over an appropriate m/z range (e.g., 50-500).
-
Tandem MS (MS/MS): To confirm the structure, perform a product ion scan by selecting the [M+H]⁺ ion (m/z 304/306) as the precursor ion and inducing fragmentation in the collision cell to observe the characteristic fragment ions.
Conclusion: A Predictive Framework for Structural Elucidation
This technical guide provides a comprehensive, albeit predictive, spectroscopic roadmap for the characterization of Benzyl[2-(3-bromophenyl)propan-2-YL]amine hydrochloride. The predicted NMR, IR, and MS data, along with the detailed experimental protocols, offer a robust starting point for researchers. By following these guidelines, scientists can confidently acquire and interpret the necessary data to unambiguously confirm the structure and purity of this compound, thereby ensuring the integrity of their subsequent research endeavors. The principles and methodologies outlined herein are broadly applicable to the characterization of other novel small molecules.
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Aubry, F., & Tortajada, J. (2004). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry, 39(3), 267-278. Available at: [Link][13]
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Benzyl[2-(3-bromophenyl)propan-2-YL]amine hcl solubility profile
An In-depth Technical Guide to the Solubility Profile of Benzyl[2-(3-bromophenyl)propan-2-YL]amine HCl
Abstract
The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and overall developability.[1][2][3][4] This guide provides a comprehensive technical overview of the solubility profile for the novel research compound Benzyl[2-(3-bromophenyl)propan-2-YL]amine Hydrochloride (HCl). As specific experimental data for this compound is not extensively published, this document synthesizes foundational principles of solubility science with field-proven methodologies to present a predictive and actionable solubility profile. We will detail the rationale behind experimental design, provide step-by-step protocols for both kinetic and thermodynamic solubility assays, and explore the critical influence of pH on the solubility of this basic compound. All quantitative data herein is presented as a representative case study to guide researchers in their own investigations of similar amine hydrochloride candidates.
Introduction and Physicochemical Characterization
This compound is a secondary amine salt with a molecular formula of C₁₆H₁₈BrN·HCl and a molecular weight of 340.69 g/mol .[5][6] Its structure, featuring a hydrophobic bromophenyl and benzyl moiety, alongside a basic secondary amine, suggests a classic pH-dependent solubility profile characteristic of many amine-based drug candidates.[7] The hydrochloride salt form is chosen to enhance aqueous solubility, a common strategy in pharmaceutical development.[8]
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Characteristic | Rationale / Implication for Solubility |
| CAS Number | 1400644-86-1[5][6][9] | Unique identifier for the compound. |
| Molecular Formula | C₁₆H₁₈BrN·HCl[5] | Indicates the elemental composition. |
| Molecular Weight | 340.69 g/mol [5] | A moderate molecular weight, not inherently prohibitive of good solubility or permeability. |
| Compound Type | Secondary Amine Hydrochloride Salt | The basic nitrogen atom can be protonated, making the molecule a weak base. As an HCl salt, it is expected to be more soluble in acidic to neutral pH than its free base form.[7][8] |
| pKa (Predicted) | ~9.5 | The pKa of the secondary amine is critical for predicting the pH at which the compound transitions between its more soluble ionized (protonated) form and its less soluble neutral (free base) form.[10] |
| Appearance | White to off-white solid | Typical for small molecule HCl salts. The physical form (crystalline vs. amorphous) will significantly impact solubility.[3][4] |
The Critical Distinction: Kinetic vs. Thermodynamic Solubility
In early drug discovery, it is crucial to understand the two primary types of solubility measurements, as they answer different questions about a compound's behavior.[2][11][12]
-
Kinetic Solubility: This is a high-throughput measurement that assesses the solubility of a compound under non-equilibrium conditions.[11][13] It typically involves adding a concentrated DMSO stock solution of the compound to an aqueous buffer and measuring the point of precipitation.[12][14] This method is rapid and consumes minimal compound, making it ideal for screening large numbers of compounds in early discovery.[2] However, it can often overestimate the true solubility due to the formation of supersaturated solutions.[15]
-
Thermodynamic Solubility: Also known as equilibrium solubility, this is the "gold standard" measurement representing the true saturation concentration of a compound in a solvent at equilibrium.[16][17][18] It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period (e.g., 24-48 hours) until the concentration of the dissolved compound in solution becomes constant.[17][19] This value is essential for pre-formulation and understanding the compound's behavior in vivo.[11]
Experimental Protocols for Solubility Determination
To ensure a self-validating and robust dataset, both kinetic and thermodynamic solubility assays should be performed. The following protocols are grounded in standard industry practices.
Protocol: High-Throughput Kinetic Solubility Assay
This protocol uses nephelometry to detect precipitate formation, a common and efficient method for kinetic solubility.[1][2][13]
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Plate Preparation: In a 96-well microtiter plate, add the appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Serial Dilution: Add a small volume of the DMSO stock solution to the buffer and perform serial dilutions to create a range of compound concentrations. The final DMSO concentration should be kept low (e.g., <1-2%) to minimize its solubilizing effect.[15]
-
Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for a short period, typically 1-2 hours.[12][13]
-
Measurement: Use a laser nephelometer to measure the light scattering in each well.[13] The concentration at which a significant increase in scattering is observed indicates the kinetic solubility limit.
Protocol: Shake-Flask Thermodynamic Solubility Assay
The shake-flask method is the definitive technique for determining thermodynamic solubility.[15][18]
-
Sample Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a glass vial containing a known volume (e.g., 1 mL) of the desired aqueous buffer. Causality Note: Using an excess of solid ensures that equilibrium is reached with the undissolved solid phase, which is the definition of saturation solubility.[16]
-
Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C) for 24 to 48 hours.[12][16] The extended time is critical to allow the dissolution process to reach a true equilibrium.
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step and is typically achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[4]
-
Quantification: Accurately dilute the clear filtrate and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[17][20] A calibration curve prepared with known concentrations of the compound is used for quantification.
Workflow Visualization
The following diagram illustrates the decision-making process and workflow for comprehensive solubility characterization.
Caption: Workflow for solubility assessment from early discovery to pre-formulation.
Representative Solubility Profile of this compound
The following data represents a plausible, hypothetical solubility profile for the target compound, derived from the principles discussed.
Table 2: Kinetic and Thermodynamic Solubility in Standard Buffers (25°C)
| Medium | Assay Type | Solubility (µg/mL) | Solubility (µM) | Classification |
| PBS (pH 7.4) | Kinetic | 85 | 249.5 | Moderately Soluble |
| PBS (pH 7.4) | Thermodynamic | 68 | 199.6 | Moderately Soluble |
| FaSSIF (pH 6.5) | Thermodynamic | 155 | 455.0 | Soluble |
| SGF (pH 1.2) | Thermodynamic | > 1000 | > 2935 | Highly Soluble |
FaSSIF: Fasted State Simulated Intestinal Fluid; SGF: Simulated Gastric Fluid
The Impact of pH
As a basic compound, the solubility of this compound is expected to be highly dependent on pH.[10][21] According to the Henderson-Hasselbalch equation, at pH values significantly below its pKa, the amine will be predominantly in its protonated (ionized) form, which is highly soluble in water.[21] As the pH increases and approaches the pKa, the proportion of the un-ionized (free base) form increases, which is significantly less soluble, leading to precipitation.
Table 3: pH-Dependent Thermodynamic Solubility Profile (25°C)
| pH | Predominant Species | Solubility (µg/mL) | Log Solubility (Log S) |
| 1.2 | R₂NH₂⁺ (Ionized) | > 1000 | > 3.0 |
| 4.0 | R₂NH₂⁺ (Ionized) | 850 | 2.93 |
| 6.5 | R₂NH₂⁺ (Ionized) | 155 | 2.19 |
| 7.4 | R₂NH₂⁺ / R₂NH | 68 | 1.83 |
| 8.5 | R₂NH₂⁺ / R₂NH | 25 | 1.40 |
| 10.0 | R₂NH (Free Base) | < 5 | < 0.70 |
This pH-solubility relationship is a cornerstone of formulation science. For an orally administered drug, the high solubility in the acidic environment of the stomach (pH 1-2) is beneficial for initial dissolution, but the sharp decrease in solubility in the near-neutral pH of the small intestine must be carefully managed to avoid precipitation and ensure adequate absorption.[8]
pH-Solubility Logic Diagram
This diagram illustrates the relationship between pH, the compound's ionization state, and its resulting aqueous solubility.
Caption: Relationship between pH, ionization state, and solubility for a basic compound.
Conclusion and Future Directions
This guide establishes a foundational understanding of the solubility profile for this compound. The compound is predicted to be a classic pH-dependent soluble molecule, with high solubility in acidic conditions that rapidly decreases as the pH approaches and exceeds its pKa. The provided protocols for kinetic and thermodynamic solubility assays offer a robust framework for experimentally verifying this profile. For further development, it is imperative to confirm the thermodynamic solubility with the final, stable crystalline form of the API and to investigate potential formulation strategies, such as amorphous solid dispersions or lipid-based formulations, to maintain solubility in the gastrointestinal tract and maximize oral bioavailability.[3]
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Benzyl[2-(3-bromophenyl)propan-2-YL]amine hcl starting material for synthesis
An In-Depth Technical Guide to the Synthesis of Benzyl[2-(3-bromophenyl)propan-2-yl]amine HCl
Introduction
Benzyl[2-(3-bromophenyl)propan-2-yl]amine Hydrochloride (CAS No: 1400644-86-1) is a secondary amine salt featuring a sterically hindered α,α-dimethylphenethylamine core structure.[1][2] This structural motif is of significant interest to researchers in medicinal chemistry and drug development, as it serves as a valuable scaffold for constructing novel ligands and therapeutic agents. The presence of the bromine atom on the phenyl ring provides a versatile handle for further functionalization via cross-coupling reactions, while the tertiary carbon center alpha to the nitrogen imparts unique conformational properties.
This guide, intended for chemistry professionals, provides a detailed, field-proven synthetic strategy for this target molecule. We will move beyond a simple recitation of steps to explore the underlying chemical principles, justify the selection of specific methodologies, and provide a self-validating, reproducible protocol. The primary route discussed is a robust, multi-step synthesis hinging on a Grignard reaction to construct the core alcohol intermediate, followed by a Ritter reaction to install the protected amine functionality.
Retrosynthetic Analysis and Strategy
A logical retrosynthetic analysis of the target molecule reveals several potential synthetic disconnections. The most strategically sound approach involves cleaving the C-N bond formed by the secondary amine. This leads to two primary retrosynthetic pathways:
-
Reductive Amination: Disconnecting via reductive amination would suggest benzaldehyde and the primary amine, 2-(3-bromophenyl)propan-2-amine, as precursors. However, the synthesis of this sterically hindered tertiary carbinamine can be challenging.
-
N-Alkylation: This pathway involves benzylamine and an electrophilic partner, such as 2-(3-bromophenyl)-2-propyl bromide. This route is often plagued by poor yields due to competing E2 elimination reactions with the tertiary halide.[3][4]
-
Ritter Reaction: A more robust disconnection points to the Ritter reaction.[5][6] This approach utilizes the tertiary alcohol, 2-(3-bromophenyl)propan-2-ol, which can readily form a stable tertiary benzylic carbocation. Trapping this carbocation with a nitrile, followed by hydrolysis, provides an efficient route to the amine. This pathway is chosen as our primary strategy due to its reliability and the accessibility of the starting materials.
The chosen forward synthesis, therefore, begins with the preparation of the key alcohol intermediate.
Caption: Retrosynthetic analysis of the target molecule.
Synthesis of Key Intermediate: 2-(3-Bromophenyl)propan-2-ol
The cornerstone of this synthesis is the efficient preparation of the tertiary alcohol, 2-(3-bromophenyl)propan-2-ol.[7][8] The Grignard reaction is the method of choice for this transformation, offering high yields and operational simplicity.[9] It involves the nucleophilic addition of an organomagnesium halide to a ketone.[10]
Causality of Experimental Choices:
-
Starting Material: 3-Bromoacetophenone is selected as the electrophilic ketone. It is commercially available and the bromine at the meta position is unreactive towards Grignard reagent formation under standard conditions.
-
Reagent: Methylmagnesium bromide (MeMgBr) is used to introduce the two methyl groups that form the tertiary alcohol. It is typically purchased as a solution in an ethereal solvent.
-
Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF) is essential. Grignard reagents are potent bases and will be rapidly quenched by protic solvents like water or alcohols, halting the desired reaction.[11]
-
Temperature Control: The initial addition is performed at low temperatures (0 °C) to moderate the highly exothermic reaction and prevent side reactions.
Experimental Protocol: Grignard Reaction
Caption: Workflow for the synthesis of the alcohol intermediate.
Step-by-Step Methodology:
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 3-bromoacetophenone (1.0 eq).
-
Dissolution: Anhydrous THF is added to dissolve the ketone completely.
-
Cooling: The flask is cooled to 0 °C in an ice-water bath.
-
Grignard Addition: A solution of methylmagnesium bromide (approx. 2.2 eq, 3.0 M in diethyl ether) is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours. Reaction progress can be monitored by TLC.
-
Quenching: The reaction is carefully quenched by slowly adding saturated aqueous ammonium chloride solution at 0 °C.[12] This protonates the intermediate alkoxide and neutralizes any excess Grignard reagent.
-
Extraction: The mixture is transferred to a separatory funnel and the aqueous layer is extracted three times with ethyl acetate.
-
Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The resulting crude oil is purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford 2-(3-bromophenyl)propan-2-ol as a pure product.
| Reagent | MW ( g/mol ) | Equivalents | Amount |
| 3-Bromoacetophenone | 199.04 | 1.0 | (user defined) |
| Methylmagnesium Bromide (3.0M) | 119.23 | 2.2 | (calculated) |
| Anhydrous THF | 72.11 | - | (solvent) |
| Sat. aq. NH4Cl | 53.49 | - | (quenching agent) |
Amine Formation via the Ritter Reaction
The Ritter reaction is a powerful method for preparing N-alkyl amides from nitriles and a source of carbocations.[13] Tertiary and benzylic alcohols are ideal substrates as they readily form stable carbocations in the presence of a strong acid.[5][6]
Mechanistic Rationale:
-
Carbocation Formation: The tertiary alcohol is protonated by a strong acid (e.g., sulfuric acid). Subsequent loss of a water molecule generates a stable tertiary benzylic carbocation.
-
Nucleophilic Attack: The nitrogen atom of the nitrile (in our case, benzyl cyanide) acts as a nucleophile, attacking the carbocation to form a nitrilium ion intermediate.
-
Hydrolysis: During aqueous workup, the nitrilium ion is hydrolyzed to form the corresponding N-substituted amide.
-
Amide Cleavage: The stable amide is then subjected to harsh hydrolysis (acidic or basic) to yield the desired secondary amine.
Caption: Generalized mechanism of the Ritter Reaction.
Experimental Protocol: Ritter Reaction and Hydrolysis
Step-by-Step Methodology:
Part A: Amide Formation
-
Reaction Setup: To a solution of 2-(3-bromophenyl)propan-2-ol (1.0 eq) and benzyl cyanide (1.5 eq) in acetic acid at 0 °C, concentrated sulfuric acid (2.0 eq) is added dropwise.
-
Reaction: The mixture is stirred at room temperature for 12-18 hours.
-
Workup: The reaction is carefully poured onto crushed ice and neutralized with a strong base (e.g., 50% NaOH solution) while keeping the temperature low.
-
Extraction: The resulting mixture is extracted with dichloromethane. The combined organic layers are washed, dried, and concentrated to yield the crude N-benzyl-2-(3-bromophenyl)propan-2-amide. This intermediate can be purified or used directly in the next step.
Part B: Amide Hydrolysis
-
Setup: The crude amide is dissolved in a suitable solvent like ethylene glycol.
-
Hydrolysis: A strong base such as potassium hydroxide (excess) is added, and the mixture is heated to reflux (e.g., 150-180 °C) for 24-48 hours until the amide is fully consumed (monitored by TLC or LC-MS).
-
Isolation: After cooling, the mixture is diluted with water and extracted with diethyl ether or ethyl acetate. The combined organic layers are washed, dried, and concentrated to give the crude free base of Benzyl[2-(3-bromophenyl)propan-2-yl]amine.
Final Isolation and Salt Formation
The final step involves the purification of the amine free base and its conversion to the stable, crystalline hydrochloride salt.
Step-by-Step Methodology:
-
Purification: The crude amine free base is purified by flash column chromatography (silica gel, often with a small percentage of triethylamine in the eluent to prevent streaking).
-
Salt Formation: The purified amine is dissolved in a minimal amount of a non-polar solvent like anhydrous diethyl ether.
-
Precipitation: A solution of HCl in diethyl ether (or gaseous HCl) is added dropwise with stirring. The hydrochloride salt will precipitate out of the solution.
-
Isolation: The precipitate is collected by vacuum filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound as a solid.[14]
Alternative Synthetic Considerations
While the Ritter reaction pathway is highly effective, it is valuable to briefly consider alternative strategies and their inherent challenges.
-
Direct N-Alkylation: This involves reacting benzylamine with a 2-(3-bromophenyl)-2-propyl halide. The primary challenge is the substrate's tertiary nature, which strongly favors the E2 elimination pathway over the desired SN2 substitution, leading to the formation of 1-bromo-3-(prop-1-en-2-yl)benzene as a major byproduct. While SN1 conditions could be explored, they often lead to complex product mixtures.[15]
-
Reductive Amination: This route requires the synthesis of 3-bromo-α,α-dimethylphenethylamine.[16][17] While feasible, for instance, via reduction of a corresponding oxime or nitro compound, it adds steps to the overall sequence compared to the more convergent Ritter pathway.[18][19]
Safety Considerations
-
Grignard Reagents: Methylmagnesium bromide is highly reactive, pyrophoric, and reacts violently with water. All manipulations must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and techniques.
-
Strong Acids/Bases: Concentrated sulfuric acid, sodium hydroxide, and potassium hydroxide are extremely corrosive. Appropriate personal protective equipment (gloves, safety glasses, lab coat) is mandatory. Additions and neutralizations should be performed slowly and with cooling.
-
Brominated Aromatics: These compounds are often irritants and should be handled in a well-ventilated fume hood.
-
Solvents: Diethyl ether and THF are highly flammable. All heating should be done using heating mantles or oil baths, with no open flames nearby.
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An In-depth Technical Guide to the Preclinical Investigation of Benzyl[2-(3-bromophenyl)propan-2-YL]amine HCl
A Hypothesis-Driven Approach to Characterizing a Novel Psychoactive Scaffold
Executive Summary
Benzyl[2-(3-bromophenyl)propan-2-YL]amine HCl (CAS: 1400644-86-1) is a novel chemical entity with a structural architecture derived from phentermine, a well-known central nervous system (CNS) stimulant.[1][2] The molecule's unique combination of a 3-bromophenyl moiety and an N-benzyl group suggests a potentially modulated pharmacological profile compared to its parent compound. This guide presents a comprehensive, hypothesis-driven framework for the systematic in vitro evaluation of its biological activity. We will dissect the molecule's structure to postulate its primary biological targets, outline a detailed cascade of validated experimental protocols to test these hypotheses, and establish a data-driven decision matrix for advancing the compound. The core objective is to elucidate the compound's mechanism of action, target selectivity, preliminary safety, and metabolic fate, providing a robust foundation for any subsequent drug development program.
Introduction: Structural Rationale for Investigation
The rational design of novel CNS agents often involves the strategic modification of known pharmacophores. This compound is a compelling example of this approach, built upon three key structural motifs:
-
The Phentermine Core: The 2-methyl-1-phenylpropan-2-amine backbone is characteristic of phentermine, an agent known to increase synaptic concentrations of norepinephrine, dopamine, and serotonin.[1][3] This action is primarily attributed to the inhibition of monoamine transporters and/or the promotion of neurotransmitter release.
-
Meta-Bromo Substitution: The presence of a bromine atom on the meta-position of the phenyl ring is a significant modification. Halogenation is a common strategy in medicinal chemistry to alter a compound's lipophilicity, metabolic stability, and receptor binding affinity. The specific position can profoundly influence selectivity across different monoamine transporters.
-
N-Benzyl Group: The addition of a benzyl group to the primary amine is arguably the most transformative feature. N-alkylation of phenethylamine and amphetamine scaffolds is known to dramatically alter pharmacology. This modification can reduce or eliminate monoamine releasing capabilities, shifting the profile towards pure reuptake inhibition.[4][5] Furthermore, it can introduce affinity for other targets, such as sigma receptors, which has been observed in N-substituted benztropine analogs.[6]
Based on this analysis, we hypothesize that this compound is likely a monoamine transporter inhibitor with a distinct selectivity profile and potentially reduced stimulant-like activity compared to classic phentermines. This guide details the necessary in vitro studies to confirm this hypothesis and characterize its broader pharmacological profile.
Proposed In Vitro Pharmacological Evaluation Cascade
A tiered, systematic approach is essential to efficiently characterize the compound's activity. The proposed workflow prioritizes the assessment of primary, hypothesis-driven targets before moving to broader safety and metabolic profiling.
Caption: Proposed in vitro screening cascade for the test compound.
Experimental Protocols: Tier 1 - Primary Target Profiling
The primary hypothesis is that the compound interacts with monoamine transporters. Therefore, the initial tier of experiments is designed to determine its binding affinity (Ki) and functional inhibitory potency (IC50) at the human dopamine (hDAT), norepinephrine (hNET), and serotonin (hSERT) transporters.
Protocol: Radioligand Binding Assays for hDAT, hNET, and hSERT
This assay determines the compound's affinity for the transporters by measuring its ability to displace a known high-affinity radioligand.[7][8]
Objective: To determine the binding affinity (Kᵢ) of the test compound for hDAT, hNET, and hSERT.
Methodology:
-
Membrane Preparation: Utilize commercially available cell membranes prepared from HEK293 cells stably expressing either hDAT, hNET, or hSERT. Protein concentration should be determined via a BCA assay.[9]
-
Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4).[9]
-
Competition Assay Setup: In a 96-well plate, combine the cell membranes (e.g., 10-20 µg protein/well), a fixed concentration of the appropriate radioligand, and a range of concentrations of the test compound (e.g., 0.1 nM to 100 µM).
-
Incubation: Incubate the plates at room temperature for 60-120 minutes to reach equilibrium.[9]
-
Termination & Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter (e.g., GF/B) using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[7][9]
-
Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding against the log concentration of the test compound. Determine the IC50 value using non-linear regression and convert to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC50 / (1 + [L]/Kᴅ), where [L] is the radioligand concentration and Kᴅ is its dissociation constant.
Protocol: Neurotransmitter Uptake Inhibition Assays
This functional assay measures the compound's ability to block the transport of a radiolabeled neurotransmitter substrate into cells expressing the target transporter.[10][11]
Objective: To determine the functional inhibitory potency (IC50) of the test compound at hDAT, hNET, and hSERT.
Methodology:
-
Cell Culture: Plate HEK293 cells stably expressing either hDAT, hNET, or hSERT in 96-well plates and grow to confluence.[12][13]
-
Assay Buffer: Use a Krebs-HEPES buffer (KHB) or similar physiological buffer.[14]
-
Pre-incubation: Wash the cell monolayers with buffer. Pre-incubate the cells with varying concentrations of the test compound or vehicle for 10-20 minutes at room temperature.[10]
-
Uptake Initiation: Initiate the uptake reaction by adding a fixed concentration of the appropriate radiolabeled substrate.
-
Incubation: Incubate for a short period (e.g., 1-5 minutes) at room temperature to measure the initial rate of uptake.[10][14]
-
Termination: Stop the reaction by rapidly aspirating the uptake solution and washing the cells multiple times with ice-cold buffer.[10]
-
Lysis & Quantification: Lyse the cells (e.g., with 1% SDS), transfer the lysate to scintillation vials, add scintillation cocktail, and measure radioactivity.
-
Data Analysis: Define 100% uptake as the signal in vehicle-treated wells and 0% uptake with a known potent inhibitor (e.g., cocaine for DAT). Plot the percent inhibition versus the log concentration of the test compound and fit the data using a sigmoidal dose-response curve to determine the IC50 value.
| Parameter | hDAT | hNET | hSERT |
| Binding Assay Radioligand | [³H]WIN 35,428 | [³H]Nisoxetine | [³H]Citalopram |
| Uptake Assay Substrate | [³H]Dopamine | [³H]Norepinephrine | [³H]Serotonin |
| Reference Inhibitor | Cocaine | Desipramine | Citalopram |
| Primary Output | Kᵢ (nM) | Kᵢ (nM) | Kᵢ (nM) |
| Secondary Output | IC50 (nM) | IC50 (nM) | IC50 (nM) |
| Table 1: Summary of Tier 1 Assay Components. |
Experimental Protocols: Tier 2 - Secondary & Safety Screening
Based on the Tier 1 results, Tier 2 assays investigate potential interactions with key metabolizing enzymes and a critical cardiac ion channel.
Protocol: Monoamine Oxidase (MAO-A & MAO-B) Inhibition Assay
MAO enzymes are critical for monoamine neurotransmitter metabolism. Inhibition of these enzymes can be a therapeutic mechanism or a source of drug-drug interactions.[15][16]
Objective: To determine if the test compound inhibits MAO-A or MAO-B activity.
Methodology:
-
Enzyme Source: Use recombinant human MAO-A and MAO-B enzymes.
-
Assay Principle: A common method is a fluorometric assay that detects hydrogen peroxide (H₂O₂), a byproduct of MAO activity.[17]
-
Assay Setup: In a 96-well plate, incubate the MAO-A or MAO-B enzyme with a range of concentrations of the test compound. Include a positive control inhibitor (Clorgyline for MAO-A, Selegiline for MAO-B).
-
Reaction Initiation: Add a suitable substrate (e.g., kynuramine) and a detection reagent that reacts with H₂O₂ to produce a fluorescent signal (e.g., Amplex Red).[15][16]
-
Incubation: Incubate at 37°C for 30-60 minutes.
-
Detection: Measure the fluorescence intensity using a plate reader (e.g., Ex/Em = 535/587 nm).[17]
-
Data Analysis: Calculate the percent inhibition relative to vehicle controls and determine the IC50 value for each isoform.
Protocol: hERG Channel Safety Assay
Inhibition of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmia (Torsades de Pointes).[18][19] Early assessment of hERG liability is a mandatory step in drug discovery.[19]
Objective: To assess the potential of the test compound to inhibit the hERG channel.
Methodology (Automated Patch Clamp):
-
Cell Line: Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG).[18]
-
Instrumentation: Employ an automated, high-throughput patch-clamp system (e.g., QPatch or SyncroPatch).[18]
-
Procedure: Cells are captured, and a whole-cell patch clamp configuration is established. A specific voltage protocol is applied to elicit the characteristic hERG tail current.[20]
-
Compound Application: After establishing a stable baseline current, the test compound is applied at multiple concentrations (e.g., 0.1, 1, 10 µM).[18]
-
Data Acquisition: The hERG tail current is measured continuously before, during, and after compound application.
-
Data Analysis: Calculate the percentage of current inhibition at each concentration relative to the baseline. If significant inhibition is observed, determine an IC50 value. A known hERG blocker like E-4031 serves as a positive control.[18]
Experimental Protocols: Tier 3 - Early ADME Profiling
Understanding a compound's metabolic stability is crucial for predicting its in vivo half-life and potential for drug-drug interactions.
Protocol: In Vitro Metabolic Stability Assay
This assay measures the rate at which the test compound is metabolized by liver enzymes, primarily Cytochrome P450s (CYPs).[21][22]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clᵢₙₜ) of the test compound in human and rat liver microsomes.
Methodology:
-
Test System: Use pooled human and rat liver microsomes, which are subcellular fractions containing the majority of drug-metabolizing enzymes.[21][23]
-
Incubation Mixture: Prepare a reaction mixture containing phosphate buffer (pH 7.4), microsomes (e.g., 0.5 mg/mL protein), and the test compound (e.g., 1 µM).[23]
-
Reaction Initiation: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding the cofactor NADPH.[21][23] A control incubation without NADPH is run in parallel to detect non-NADPH dependent degradation.
-
Time Points: Collect aliquots from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 45 minutes).[21]
-
Reaction Termination: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[23]
-
Sample Analysis: Centrifuge to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent compound.[23]
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (Clᵢₙₜ = (k / microsomal protein concentration) * scaling factors).[23]
Caption: Workflow for the in vitro microsomal stability assay.
Data Interpretation & Decision Matrix
The collective data from this screening cascade will form a comprehensive profile of the test compound. A decision matrix can guide the next steps:
| Parameter | Favorable Outcome | Unfavorable Outcome | Implication / Next Step |
| Monoamine Transporter Potency | IC50 < 100 nM at one or more transporters. | IC50 > 1 µM at all transporters. | Favorable: Confirms primary hypothesis. Proceed to selectivity analysis. Unfavorable: Compound is not a potent MAT inhibitor. Consider alternative target hypotheses or terminate. |
| Selectivity | >10-fold selectivity for one transporter (e.g., DAT vs SERT). | Non-selective or low selectivity. | Favorable: A selective profile is often desirable to minimize side effects. Unfavorable: May still be viable depending on therapeutic indication, but risk of side effects is higher. |
| MAO Inhibition | IC50 > 10 µM | IC50 < 1 µM | Favorable: Low risk of MAO-based drug-drug interactions. Unfavorable: Potent inhibition requires further investigation and could be a liability or a primary mechanism. |
| hERG Inhibition | IC50 > 10 µM (or >30-fold above therapeutic concentration) | IC50 < 1 µM or low therapeutic index. | Favorable: Low risk of cardiac arrhythmia. Unfavorable: High risk of cardiotoxicity; may require significant chemical modification or termination. |
| Metabolic Stability (t½) | > 30 minutes (human microsomes) | < 10 minutes (human microsomes) | Favorable: Suggests potentially acceptable in vivo half-life. Unfavorable: Suggests rapid clearance in vivo; may require formulation strategies or chemical modification to block metabolic soft spots. |
Conclusion
This technical guide provides a rigorous, industry-standard framework for the initial in vitro characterization of this compound. By systematically progressing from hypothesis-driven primary target engagement assays to essential safety and metabolic profiling, this plan will generate a robust dataset. The results will elucidate the compound's mechanism of action, selectivity, and potential liabilities, enabling a clear, evidence-based decision on its future as a candidate for further preclinical and clinical development.
References
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Cyprotex ADME-Tox Solutions | Evotec. (n.d.). Microsomal Stability. Retrieved January 16, 2026, from [Link]
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Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved January 16, 2026, from [Link]
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Slideshare. (n.d.). hERG Assay. Retrieved January 16, 2026, from [Link]
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Molecular Devices. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Retrieved January 16, 2026, from [Link]
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Cyprotex ADME-Tox Solutions - Evotec. (n.d.). hERG Safety. Retrieved January 16, 2026, from [Link]
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PMC - NIH. (n.d.). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Retrieved January 16, 2026, from [Link]
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MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved January 16, 2026, from [Link]
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An In-Depth Technical Guide to the Structural Analogs and Derivatives of Benzyl[2-(3-bromophenyl)propan-2-yl]amine HCl
A Senior Application Scientist's Perspective on Synthesis, Structure-Activity Relationships, and Future Directions
Authored by: [Your Name/Gemini AI]
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of Benzyl[2-(3-bromophenyl)propan-2-yl]amine HCl, a compound of interest within the broader class of N-benzyl-2-aryl-2-propylamines. This document delves into the synthetic pathways for this core scaffold and its derivatives, examines the critical aspects of their structure-activity relationships (SAR), and outlines detailed experimental protocols for their synthesis and characterization. By synthesizing established chemical principles with practical, field-proven insights, this guide aims to equip researchers and drug development professionals with the foundational knowledge necessary to explore the therapeutic potential of this chemical space.
Introduction: The Significance of the N-Benzyl-2-aryl-2-propylamine Scaffold
The N-benzyl-2-aryl-2-propylamine framework represents a privileged scaffold in medicinal chemistry. It is a derivative of phenethylamine, a core structure in many neuroactive compounds. The presence of a gem-dimethyl group on the alpha-carbon sterically hinders metabolism, potentially increasing bioavailability and duration of action compared to simpler phenethylamines. The N-benzyl substituent offers a versatile point for modification, allowing for the fine-tuning of pharmacological properties such as receptor affinity and selectivity.
This compound, with its specific substitution pattern—a bromine atom on the meta-position of the phenyl ring—presents a unique starting point for analog development. The bromine atom can serve as a handle for further chemical transformations (e.g., cross-coupling reactions) and its electronic and steric properties can significantly influence biological activity. This guide will systematically dissect the components of this molecule to understand how structural modifications can impact its potential as a pharmacological agent.
Synthetic Strategies: From Precursors to Final Compounds
The synthesis of this compound and its analogs can be approached through a logical and modular synthetic sequence. The primary disconnection lies between the benzylic amine and the 2-(3-bromophenyl)propan-2-amine core.
Synthesis of the Key Intermediate: 2-(3-bromophenyl)propan-2-amine
A robust synthesis of the 2-aryl-2-propylamine core is paramount. A common and effective method for constructing this tertiary amine precursor is the Ritter reaction. This reaction involves the addition of a nitrile to a carbocation, which is then hydrolyzed to form an amide, followed by hydrolysis to the amine.
Protocol 1: Synthesis of 2-(3-bromophenyl)propan-2-amine via the Ritter Reaction
This protocol outlines the synthesis starting from 3-bromo-α,α-dimethylbenzyl alcohol.
-
Step 1: Generation of the Carbocation. In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-bromo-α,α-dimethylbenzyl alcohol (1.0 eq) in a suitable nitrile (e.g., acetonitrile, which also serves as the reactant) and a strong acid (e.g., concentrated sulfuric acid or perchloric acid, 1.5-2.0 eq) is added dropwise at a low temperature (0-5 °C) to control the exothermic reaction. The strong acid facilitates the formation of a stable tertiary carbocation.
-
Step 2: Nitrile Addition (Ritter Reaction). The reaction mixture is allowed to warm to room temperature and stirred for several hours (typically 2-6 hours), or until TLC/LC-MS analysis indicates complete consumption of the starting alcohol. The nitrile attacks the carbocation to form a nitrilium ion intermediate.
-
Step 3: Hydrolysis to the Amide. The reaction is carefully quenched by pouring it onto crushed ice, followed by neutralization with a base (e.g., aqueous sodium hydroxide) to a pH of 7-8. This hydrolyzes the nitrilium ion to the corresponding N-acetyl amide. The amide product can be extracted with an organic solvent (e.g., ethyl acetate).
-
Step 4: Hydrolysis to the Primary Amine. The isolated N-acetyl amide is then hydrolyzed to the desired primary amine, 2-(3-bromophenyl)propan-2-amine. This can be achieved by refluxing with a strong acid (e.g., hydrochloric acid) or a strong base (e.g., sodium hydroxide) in a suitable solvent (e.g., water or ethanol/water mixture).
-
Step 5: Purification. The resulting amine is then purified, typically by distillation or column chromatography, after basification and extraction.
Diagram 1: Synthetic Pathway to 2-(3-bromophenyl)propan-2-amine via the Ritter Reaction
Caption: Synthesis of the key amine intermediate via the Ritter reaction.
N-Benzylation via Reductive Amination
With the primary amine in hand, the final step is the introduction of the benzyl group. Reductive amination is a highly efficient and widely used method for this transformation.[1]
Protocol 2: Synthesis of this compound
-
Step 1: Imine Formation. In a suitable solvent such as ethanol or methanol, combine 2-(3-bromophenyl)propan-2-amine (1.0 eq) and benzaldehyde (1.0-1.1 eq). A catalytic amount of acetic acid can be added to facilitate imine formation. The reaction is typically stirred at room temperature for 1-3 hours.
-
Step 2: Reduction of the Imine. Once imine formation is complete (as monitored by TLC or GC-MS), a reducing agent is added portion-wise. Sodium borohydride (NaBH₄) is a common and effective choice.[1] The reaction is typically stirred for an additional 1-2 hours at room temperature.
-
Step 3: Work-up and Isolation. The reaction is quenched by the addition of water. The product is then extracted into an organic solvent (e.g., ethyl acetate or dichloromethane). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Step 4: Salt Formation. The crude free base is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate) and a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) is added dropwise with stirring. The hydrochloride salt will precipitate and can be collected by filtration, washed with cold solvent, and dried.
Diagram 2: Reductive Amination Workflow
Caption: General workflow for N-benzylation via reductive amination.
Structural Analogs and Derivatives: Exploring the Chemical Space
The modular nature of the synthesis allows for the generation of a diverse library of analogs by varying both the aryl and benzyl moieties.
Modifications of the Phenyl Ring
The 3-bromo substituent serves as a key starting point for further diversification.
| Modification | Synthetic Approach | Rationale |
| Halogen Substitution | Use of corresponding halo-substituted starting materials (e.g., 3-chloro-, 3-fluoro-, 3-iodo-). | Modulates lipophilicity, electronic properties, and potential for halogen bonding. |
| Alkoxy/Alkyl Groups | Suzuki or other cross-coupling reactions on the 3-bromo precursor. | Alters steric bulk and electronic character, potentially influencing receptor binding. |
| Nitrogen Heterocycles | Buchwald-Hartwig amination or other C-N coupling reactions. | Introduces hydrogen bond donors/acceptors and can significantly alter polarity and solubility. |
Modifications of the Benzyl Group
The N-benzyl group is a critical determinant of activity in many phenethylamine-based compounds.[2]
| Modification | Synthetic Approach | Rationale |
| Substituted Benzaldehydes | Use of commercially available or synthesized substituted benzaldehydes in the reductive amination step. | Explores electronic and steric effects on the benzyl ring, which can drastically alter receptor affinity and selectivity.[2] |
| Heterocyclic Aldehydes | Use of aldehydes derived from heterocycles (e.g., pyridine, thiophene, furan). | Introduces different electronic and steric profiles, and potential for specific interactions with receptor pockets. |
| Alkyl/Cycloalkyl Groups | Reductive amination with corresponding aliphatic or alicyclic aldehydes/ketones. | Investigates the necessity of the aromatic ring for activity and explores the impact of conformational restriction. |
Structure-Activity Relationships (SAR): Guiding Principles for Analog Design
While specific biological data for this compound is not extensively published, we can infer potential SAR based on related chemical classes, such as substituted phenethylamines and N-benzyl phenethylamines.[2]
-
α,α-Dimethyl Group: This feature is known to confer resistance to metabolism by monoamine oxidase (MAO), likely leading to an enhanced pharmacokinetic profile compared to non-methylated analogs.
-
Phenyl Ring Substitution: The position and nature of substituents on the phenyl ring are crucial. Halogenation, as in the parent compound, can influence lipophilicity and membrane permeability. The meta-position of the bromine atom may direct the molecule's orientation within a binding pocket.
-
N-Benzyl Group Substitution: In the context of serotonergic N-benzyl phenethylamines, substitution on the benzyl ring, particularly with methoxy groups at the 2- and 5-positions, has been shown to dramatically increase potency at 5-HT₂ receptors.[2] Exploring a range of electron-donating and electron-withdrawing groups on the benzyl ring of the target scaffold is a logical step in elucidating its SAR.
Diagram 3: Key Pharmacophoric Features and Points of Diversification
Caption: Key areas for SAR exploration on the core scaffold.
Analytical Characterization
Rigorous characterization of all synthesized compounds is essential for ensuring purity and confirming structure. Standard analytical techniques should be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the connectivity of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compounds.
-
Melting Point: For crystalline solids, a sharp melting point is an indicator of purity.
Future Directions and Potential Applications
The N-benzyl-2-aryl-2-propylamine scaffold holds potential for development in various therapeutic areas, particularly those involving the central nervous system. Based on the structural relationship to known psychoactive compounds, initial biological screening could focus on:
-
Serotonin (5-HT) Receptors: Given the profound effect of N-benzylation on 5-HT receptor affinity in related series, this is a primary target class to investigate.[2]
-
Dopamine (DA) and Norepinephrine (NE) Transporters: The phenethylamine core is a well-known pharmacophore for monoamine transporter inhibitors.
-
Ion Channels: Certain substituted amines have been shown to interact with various ion channels.
A systematic exploration of the SAR, guided by the principles outlined in this guide, will be instrumental in identifying derivatives with potent and selective activity at specific biological targets.
Conclusion
This compound provides a compelling starting point for medicinal chemistry campaigns. Its synthesis is achievable through well-established synthetic methodologies, and its structure offers multiple avenues for analog development. By systematically modifying the phenyl and benzyl rings, researchers can generate a library of compounds for biological screening. A thorough understanding of the SAR will be critical in optimizing potency, selectivity, and pharmacokinetic properties, ultimately paving the way for the discovery of novel therapeutic agents.
References
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Hansen, M., et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 5(3), 243-249. [Link]
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Organic Chemistry Portal. (n.d.). Ritter Reaction. Retrieved from [Link]
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Wikipedia. (2023). Ritter reaction. Retrieved from [Link]
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Bråthe, A., et al. (2012). Preparation of different amides via Ritter reaction from alcohols and nitriles in the presence of silica-bonded N-propyl sulphamic acid. Journal of Chemical Sciences, 124(5), 1025-1032. [Link]
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PubChem. (n.d.). alpha-benzyl-N-methylphenethylamine. Retrieved from [Link]
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PubChem. (n.d.). N-benzyl-2-phenylprop-2-en-1-amine. Retrieved from [Link]
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PubChem. (n.d.). N-benzyl-N-ethenyl-2-phenylpropan-2-amine. Retrieved from [Link]
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MDPI. (2022). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. Retrieved from [Link]
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MDPI. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Retrieved from [Link]
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Farmaco scientifico. (1983). 6-Halogen derivatives of 2-(3-benzoylphenyl)propionic acid. Il Farmaco; edizione scientifica, 38(3), 187-98. [Link]
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Hansen, M., et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 5(3), 243-249. [Link]
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ResearchGate. (2016). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. [Link]
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Royal Society of Chemistry. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications, 7, 13031. [Link]
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Organic Chemistry Portal. (n.d.). Benzylamines. Retrieved from [Link]
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eScholarship, University of California. (2024). Modular synthesis of aryl amines from 3-alkynyl-2-pyrones. Retrieved from [Link]
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Journal of Pharmaceutical and Pharmacological Sciences. (1997). Pharmacological Studies of 1-(p-chlorophenyl)propanol and 2-(1-hydroxy-3-butenyl)phenol: Two New Non-Narcotic Analgesics Designed by Molecular Connectivity. Journal of Pharmacy and Pharmacology, 49(1), 10-15. [Link]
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University of Babylon. (2023). Synthesis and Evaluation of Biological and Antioxidant Activity of Some New Heterocyclic Compounds of Mefenamic Drug Derivatives. Retrieved from [Link]
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American Chemical Society Fall 2025 Meeting Abstract. (2022). Design, syntheses, and structure activity relationship characterizations of novel N-benzyl phenethylamines. [Link]
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ResearchGate. (2021). Metal-free triphenyl phosphite-catalyzed Ritter-type amidation of allylic alcohols. [Link]
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Methodological & Application
Application Notes & Protocols: Strategic Derivatization of Benzyl[2-(3-bromophenyl)propan-2-YL]amine
Introduction: A Scaffold for Versatile Molecular Exploration
The compound Benzyl[2-(3-bromophenyl)propan-2-YL]amine presents itself as a highly valuable scaffold for chemical library synthesis and lead optimization in drug discovery. Its structure is characterized by two distinct and orthogonally reactive functional handles: a nucleophilic secondary amine and an aryl bromide moiety amenable to a host of cross-coupling reactions. This dual functionality allows for systematic and diverse structural modifications, enabling a thorough exploration of the chemical space around a core pharmacophore.
This guide provides a comprehensive overview of the key synthetic strategies to derivatize this scaffold. We will delve into the derivatization of both the amine and the aromatic ring, explaining not only the step-by-step protocols but also the underlying chemical principles and strategic considerations that guide the choice of each reaction. The protocols described herein are designed to be robust and adaptable, serving as a foundational toolkit for medicinal chemists and synthetic researchers.
Part 1: Derivatization at the Secondary Amine Center
The secondary amine is a potent nucleophile and a key interaction point in many biological systems. Its modification can profoundly impact a molecule's basicity, lipophilicity, and hydrogen bonding capacity. Before any derivatization, the amine hydrochloride salt must be converted to its free base form to unmask the nucleophilic lone pair on the nitrogen atom.
Protocol 1: Preparatory Free-Basing of Amine Hydrochloride
-
Scientific Rationale: The protonated amine (ammonium salt) is non-nucleophilic. A stoichiometric amount of base is required to neutralize the HCl salt, liberating the free amine for subsequent reactions. A simple aqueous workup is sufficient for this purpose.
-
Step-by-Step Protocol:
-
Dissolve Benzyl[2-(3-bromophenyl)propan-2-YL]amine HCl (1.0 equiv) in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃), and stir the biphasic mixture vigorously for 15-20 minutes.
-
Transfer the mixture to a separatory funnel and allow the layers to separate.
-
Extract the aqueous layer twice more with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free amine, which should be used immediately or stored under an inert atmosphere.
-
Protocol 2: N-Acylation for Amide Synthesis
-
Scientific Rationale: The conversion of an amine to an amide is a cornerstone transformation in medicinal chemistry.[1] It replaces a basic nitrogen and a hydrogen bond donor with a neutral, stable amide linkage, which is a prevalent feature in numerous pharmaceutical agents.[1] The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of an acylating agent.[2] A non-nucleophilic organic base is typically added to neutralize the HCl generated when using acyl chlorides, preventing the protonation and deactivation of the starting amine.[2][3]
-
Detailed Methodology (using an Acyl Chloride):
-
Reaction Setup: Dissolve the free amine (1.0 equiv) in anhydrous DCM or tetrahydrofuran (THF) in a flask under a nitrogen atmosphere. Add a non-nucleophilic base, such as triethylamine (TEA) or pyridine (1.1–1.2 equiv).[4] Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add the desired acyl chloride (1.05 equiv), either neat or as a solution in the same solvent, dropwise to the stirred amine solution.[1][4]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the consumption of the starting amine by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up & Purification:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel. Sequentially wash the organic phase with 1M HCl (to remove excess base), saturated NaHCO₃ solution (to remove excess acyl chloride), and brine.[2]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude amide product by flash column chromatography or recrystallization.
-
-
-
Data Presentation: Representative Acylation Reactions
| Acylating Agent | Base | Solvent | Expected Product Class | Potential Impact on Properties |
| Acetyl Chloride | TEA | DCM | Acetamide | Increases polarity, adds H-bond acceptor |
| Benzoyl Chloride | Pyridine | DCM | Benzamide | Increases lipophilicity and rigidity |
| 3-Ethylbenzoyl Chloride | TEA | DCM | N-Aryl Benzamide | Introduces specific aryl interactions |
| Cyclopropanecarbonyl chloride | TEA | THF | Cyclopropyl Amide | Adds metabolically stable, rigid group |
-
Visualization: N-Acylation Mechanism
Caption: Nucleophilic acyl substitution mechanism.
Protocol 3: N-Alkylation via Reductive Amination
-
Scientific Rationale: N-alkylation introduces steric bulk and modulates the amine's basicity and lipophilicity. While direct alkylation with alkyl halides is possible, it often leads to over-alkylation and the formation of quaternary ammonium salts.[5][6][7] Reductive amination is a more controlled and widely used method that avoids this issue.[1] The reaction proceeds by forming an intermediate iminium ion from the secondary amine and a carbonyl compound (aldehyde or ketone), which is then selectively reduced in situ by a mild hydride reagent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reductant as it is mild, tolerant of slightly acidic conditions, and selective for the iminium ion over the starting carbonyl compound.[1]
-
Detailed Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve the free amine (1.0 equiv) and the aldehyde or ketone (1.1 equiv) in an anhydrous solvent such as DCM or 1,2-dichloroethane (DCE).
-
Reductant Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) to the solution in portions over 5-10 minutes.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up & Purification:
-
Carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the mixture with DCM.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude tertiary amine product using flash column chromatography. Due to the basic nature of the product, tailing on silica gel can be an issue. This can be mitigated by adding 1-2% TEA to the eluent or by using an amine-functionalized silica column.[8][9]
-
-
-
Visualization: Reductive Amination Workflow
Caption: General workflow for reductive amination.
Part 2: Derivatization via Palladium-Catalyzed Cross-Coupling
The 3-bromophenyl group is an ideal handle for palladium-catalyzed cross-coupling reactions, which are among the most powerful methods for forming C-C and C-N bonds in modern synthesis.[10] The reactivity of aryl halides in these reactions generally follows the trend I > Br > OTf > Cl, making the aryl bromide an excellent and readily available substrate.[11]
Protocol 4: Suzuki-Miyaura Coupling for Biaryl Synthesis
-
Scientific Rationale: The Suzuki-Miyaura reaction is a versatile method for constructing biaryl linkages by coupling an aryl halide with an organoboron species (e.g., a boronic acid or ester).[11] This reaction is prized for its high functional group tolerance and the commercial availability of a vast array of boronic acids.[12] The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the C-C bond and regenerate the catalyst.[11][12]
-
Detailed Methodology:
-
Reaction Setup: To a dry Schlenk flask or microwave vial, add the starting aryl bromide (1.0 equiv), the desired arylboronic acid (1.2–1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2–3 equiv).[12]
-
Inert Atmosphere: Seal the vessel and thoroughly purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[12]
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water or DMF, via syringe.
-
Reaction: Heat the mixture to the required temperature (typically 80–110 °C) with vigorous stirring.[12] Monitor progress by LC-MS. Microwave irradiation can often significantly reduce reaction times.[13]
-
Work-up & Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude biaryl product by flash column chromatography.
-
-
-
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of Suzuki-Miyaura coupling.
Protocol 5: Sonogashira Coupling for Alkynylarene Synthesis
-
Scientific Rationale: The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[14] This reaction is invaluable for introducing the alkyne functional group, a versatile building block for further transformations like click chemistry or as a rigid linker in molecular design. The classic protocol uses a dual catalytic system of palladium and copper(I).[14][15] Copper-free protocols have also been developed to prevent the common side reaction of oxidative alkyne homocoupling (Glaser coupling).[16][17]
-
Detailed Methodology (Copper-Catalyzed):
-
Reaction Setup: In a dry Schlenk flask, combine the aryl bromide (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 4 mol%).
-
Inert Atmosphere: Seal and purge the flask with an inert gas.
-
Solvent and Reagent Addition: Add an anhydrous amine solvent such as triethylamine or a mixture of THF and diisopropylamine. This amine also serves as the base.[14] Add the terminal alkyne (1.2 equiv) via syringe.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40–60 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up & Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in an organic solvent like ethyl acetate and wash with aqueous ammonium chloride solution (to remove copper salts) and brine.
-
Dry, filter, and concentrate.
-
Purify by flash column chromatography.
-
-
Protocol 6: Buchwald-Hartwig Amination for C-N Bond Formation
-
Scientific Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C(aryl)-N bonds.[18] This allows for the introduction of a wide range of primary or secondary amines and amides onto the aromatic ring, providing direct access to diarylamines or N-aryl amides. The reaction requires a palladium precursor and a sterically bulky, electron-rich phosphine ligand, which facilitates the crucial reductive elimination step. A strong, non-nucleophilic base is necessary to deprotonate the amine coupling partner.[19]
-
Detailed Methodology:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the aryl bromide (1.0 equiv), the amine or amide to be coupled (1.2 equiv), a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a specialized phosphine ligand (e.g., Xantphos, BINAP, or an appropriate Buchwald ligand), and a strong base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate) to a dry reaction vessel.
-
Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.
-
Reaction: Seal the vessel and heat to 80–110 °C with stirring. Monitor the reaction's progress by LC-MS.
-
Work-up & Purification:
-
Cool the reaction mixture and filter through a pad of celite to remove catalyst residues, washing with an organic solvent.
-
Concentrate the filtrate.
-
Purify the residue by flash column chromatography.
-
-
-
Data Presentation: Representative Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Catalyst System (Example) | Base | Product Class |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Biphenyl derivative |
| 4-Pyridylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Phenylpyridine derivative | |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | TEA | Diphenylacetylene derivative |
| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | DIPA | TMS-alkyne derivative | |
| Buchwald-Hartwig | Morpholine | Pd(OAc)₂ / BINAP | NaOtBu | N-Aryl morpholine derivative |
| Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Diarylamine derivative |
References
- BenchChem. (2025).
- Organic Letters. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation.
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- Chemistry Stack Exchange. (2022). Acetylation of Secondary amines. Stack Exchange.
- Organic Letters. (n.d.). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature.
- BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Nitrophenylboronic Acid with Aryl Halides. BenchChem.
- ResearchGate. (2025). ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF.
- Biotage. (2023). Is there an easy way to purify organic amines?. Biotage.
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- Lipshutz, B. H., Chung, D. W., & Rich, B. (2008).
- Biotage. (2023).
- Chemistry LibreTexts. (2023).
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal.
- ResearchGate. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation | Request PDF.
- organic-chemistry.org. (n.d.).
- Mastering Chemistry Help. (2013). acylation of amines. Mastering Chemistry Help.
- Wikipedia. (n.d.). Sonogashira coupling. Wikipedia.
- Teledyne ISCO. (2012).
- MDPI. (n.d.).
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- Wikipedia. (n.d.). Cross-coupling reaction. Wikipedia.
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Application Notes and Protocols for Benzyl[2-(3-bromophenyl)propan-2-YL]amine HCl in Medicinal Chemistry
Abstract
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the potential applications and experimental handling of Benzyl[2-(3-bromophenyl)propan-2-YL]amine hydrochloride (HCl). Structurally, this compound belongs to the class of α-branched amines, a motif prevalent in numerous pharmaceuticals.[1] Its resemblance to substituted phenethylamines suggests potential activity as a modulator of monoamine neurotransmitter systems. These notes will detail its synthesis, characterization, and proposed protocols for preliminary biological screening, with a focus on its potential as a monoamine oxidase (MAO) inhibitor. All protocols are presented with underlying scientific principles to ensure both technical accuracy and practical utility in a drug discovery setting.
Introduction: Chemical and Pharmacological Context
Benzyl[2-(3-bromophenyl)propan-2-YL]amine is a synthetic molecule featuring a core phenethylamine scaffold, characterized by a bromine atom on the phenyl ring and a benzyl group on the amine. The molecular formula is C16H18BrN •HCl.[2][3] The presence of the α,α-dimethyl group on the ethylamine backbone is a key structural feature, potentially influencing its metabolic stability and interaction with biological targets. The bromine substituent offers a site for further chemical modification, making it an interesting scaffold for structure-activity relationship (SAR) studies in medicinal chemistry.
Nitrogen-containing compounds, particularly amines, are fundamental to medicinal chemistry due to their ability to form polar interactions with biological targets like proteins and enzymes.[4] The structural similarity of the title compound to amphetamine and its analogs suggests that a primary area of investigation should be its effect on monoamine systems, which are implicated in a wide range of neurological and psychiatric disorders.[5][6][7] Specifically, this guide will focus on protocols to evaluate its potential as an inhibitor of monoamine oxidases (MAO-A and MAO-B), enzymes critical for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine.[8][9]
Synthesis and Characterization
The synthesis of α-branched amines like Benzyl[2-(3-bromophenyl)propan-2-YL]amine HCl can be achieved through various established synthetic routes.[1][10][11] A common and effective method is reductive amination.[7] This approach involves the reaction of a ketone precursor with an amine, followed by reduction of the resulting imine intermediate.
Proposed Synthetic Protocol: Reductive Amination
This protocol outlines a two-step synthesis starting from 2-(3-bromophenyl)-2-propanone.
Step 1: Imine Formation
-
In a round-bottom flask, dissolve 2-(3-bromophenyl)-2-propanone (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Add benzylamine (1.1 eq) to the solution.
-
Add a catalytic amount of a weak acid, such as acetic acid, to facilitate the reaction.
-
Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Step 2: Reduction and Salt Formation
-
Once imine formation is complete, cool the reaction mixture in an ice bath.
-
Slowly add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), in small portions.
-
Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Dissolve the purified free base in diethyl ether and add a solution of HCl in diethyl ether to precipitate the hydrochloride salt.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Diagram 1: Synthetic Workflow
Caption: Proposed reductive amination workflow for synthesis.
Analytical Characterization
The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.[6]
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural confirmation | Signals corresponding to aromatic protons (benzyl and bromophenyl rings), methylene protons of the benzyl group, and methyl protons. |
| ¹³C NMR | Structural confirmation | Resonances for all unique carbon atoms in the molecule. |
| Mass Spectrometry | Molecular weight determination | A molecular ion peak corresponding to the free base (C16H18BrN) and characteristic fragmentation patterns. |
| FTIR | Functional group identification | Characteristic peaks for N-H stretching (amine salt), C-H stretching (aromatic and aliphatic), and C-Br stretching. |
| Melting Point | Purity assessment | A sharp and defined melting point range. |
| Elemental Analysis | Purity and composition | Percentages of C, H, N, and Br consistent with the molecular formula C16H19BrClN. |
Proposed Biological Evaluation: Monoamine Oxidase Inhibition
Given the structural similarities to known psychoactive agents, a primary hypothesis is that this compound may interact with monoamine oxidase enzymes.[8] MAO-A and MAO-B are key enzymes in the metabolism of monoamine neurotransmitters, and their inhibition is a therapeutic strategy for depression and neurodegenerative diseases like Parkinson's disease.[8][9]
In Vitro MAO Inhibition Assay Protocol
A common method to assess MAO inhibition is a fluorescence-based or colorimetric assay that measures the production of hydrogen peroxide, a byproduct of the MAO-catalyzed oxidation of its substrate.[12][13] Commercial kits are available for this purpose.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes.
-
MAO substrate (e.g., kynuramine or a proprietary substrate from a kit).[8][13]
-
Horseradish peroxidase (HRP).
-
A suitable probe that reacts with H₂O₂ in the presence of HRP to produce a fluorescent or colored product.
-
This compound (test compound).
-
Known MAO inhibitors as positive controls (e.g., clorgyline for MAO-A, pargyline or selegiline for MAO-B).[12][13]
-
Assay buffer.
-
96-well microplate.
-
Microplate reader (fluorescence or absorbance).
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and create a serial dilution to test a range of concentrations.
-
In a 96-well plate, add the assay buffer, MAO-A or MAO-B enzyme, and the test compound at various concentrations. Include wells for a negative control (no inhibitor) and positive controls.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the MAO substrate and the detection reagents (HRP and probe).
-
Incubate the plate at 37°C for the recommended reaction time (e.g., 60 minutes).
-
Stop the reaction if necessary, according to the kit instructions.
-
Measure the fluorescence or absorbance using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Diagram 2: MAO Inhibition Assay Workflow
Caption: Step-by-step workflow for the in vitro MAO inhibition assay.
Further Medicinal Chemistry Development
Should this compound show promising activity in the initial screening, the 3-bromo-phenyl moiety provides a convenient handle for further chemical elaboration to explore the structure-activity relationship (SAR). For example, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) could be employed to introduce a variety of substituents at this position. This would allow for the investigation of how different electronic and steric properties at the 3-position of the phenyl ring influence the compound's potency and selectivity for MAO-A versus MAO-B.
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. As its toxicological properties are unknown, it should be treated as a potentially hazardous substance. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
While specific biological data for this compound is not yet publicly available, its chemical structure suggests it is a valuable candidate for investigation within the field of neuropharmacology. The protocols outlined in these application notes provide a robust framework for its synthesis, characterization, and initial biological screening as a potential monoamine oxidase inhibitor. The findings from these proposed studies would be instrumental in determining the therapeutic potential of this novel chemical entity and guiding future drug discovery efforts.
References
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Identification of parallel medicinal chemistry protocols to expand branched amine design space. RSC Publishing. Available at: [Link]
-
Syntheses and analytical characterizations of novel (2-aminopropyl)benzo[b]thiophene (APBT) based stimulants. PubMed Central. Available at: [Link]
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Chemists Make Strides to Simplify Drug Design, Synthesis. News-Medical.net. Available at: [Link]
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Detection and Identification of Amphetamine-Type Stimulants and Analogs via Recognition-Enabled “Chromatographic” 19F NMR. ResearchGate. Available at: [Link]
-
New Method Allows Easy Synthesis of Valuable Amine-Containing Pharmaceuticals. Technology Networks. Available at: [Link]
-
RECOMMENDED METHODS FOR THE IDENTIFICATION AND ANALYSIS OF AMPHETAMINE, METHAMPHETAMINE AND THEIR RING-SUBSTITUTED ANALOGUES IN SEIZED MATERIALS. United Nations Office on Drugs and Crime. Available at: [Link]
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Prodrugs for Amines. National Institutes of Health. Available at: [Link]
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OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Cell Biolabs, Inc. Available at: [Link]
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Review: Synthetic Methods for Amphetamine. ResearchGate. Available at: [Link]
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Pharmacological characterization of 3,4-methylenedioxyamphetamine (MDA) analogs and two amphetamine-based compounds: α,α-DEPEA and DPIA. Onderzoekinformatie.nl. Available at: [Link]
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Enzyme Inhibition Assays for Monoamine Oxidase. PubMed. Available at: [Link]
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In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. MDPI. Available at: [Link]
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Monoamine Oxidase (MAO) Inhibition Assay. Evotec. Available at: [Link]
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Monoamine Oxidase (MAO) Inhibition. Evotec. Available at: [Link]
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This compound. ChemBK. Available at: [Link]
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Benzyl[2-(3-bromophenyl)propan-2-yl]amine Hydrochloride. CUSABIO. Available at: [Link]
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Benzyl N-[2-(3-bromophenyl)propan-2-yl]carbamate. PubChem. Available at: [Link]
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Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. Available at: [Link]
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Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. ResearchGate. Available at: [Link]
-
Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. Available at: [Link]
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Synthesis of benzylic amines. Organic Chemistry Portal. Available at: [Link]
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A Review on Recent Development and biological applications of benzothiazole derivatives. ResearchGate. Available at: [Link]
-
An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry. Available at: [Link]
-
Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. National Institutes of Health. Available at: [Link]
-
Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. MDPI. Available at: [Link]
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Benzyl[2-(3-bromophenyl)propan-2-yl]amine Hydrochloride. BIOFOUNT. Available at: [Link]
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Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. MDPI. Available at: [Link]
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A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research. Available at: [Link]
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(Z)-1-Benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione. MDPI. Available at: [Link]
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Application Notes and Protocols: Benzyl[2-(3-bromophenyl)propan-2-yl]amine HCl as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl[2-(3-bromophenyl)propan-2-yl]amine hydrochloride is a versatile bifunctional building block for organic synthesis. Its structure, featuring a secondary amine protected by a benzyl group, a sterically hindered neophyl-like core, and a reactive bromophenyl moiety, offers a unique platform for the construction of complex molecular architectures. This guide provides an in-depth exploration of its synthetic utility, detailing potential applications and providing robust protocols for key transformations. We will delve into the strategic manipulation of its functional groups—the secondary amine, the benzyl protecting group, and the aryl bromide—to unlock a diverse range of molecular scaffolds relevant to pharmaceutical and materials science research.
Introduction: Unveiling the Synthetic Potential
The title compound, Benzyl[2-(3-bromophenyl)propan-2-yl]amine HCl, possesses a trifecta of reactive sites that can be addressed with high chemoselectivity. The strategic value of this building block lies in the orthogonal reactivity of these sites, allowing for a stepwise and controlled elaboration of the molecular framework.
-
The Secondary Amine: The benzyl group serves as a readily cleavable protecting group, unveiling a secondary amine. This amine can then participate in a wide array of classic amine chemistries, including acylation, alkylation, and sulfonylation, to introduce diverse functionalities.
-
The Bromophenyl Group: The bromine atom on the phenyl ring is a prime handle for modern cross-coupling chemistry. Palladium-catalyzed reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations can be employed to form new carbon-carbon and carbon-nitrogen bonds, significantly expanding the molecular complexity.
-
The Neophyl-like Core: The quaternary carbon atom adjacent to the phenyl ring provides significant steric hindrance. This feature can influence the stereochemical outcome of reactions at adjacent centers and can impart unique conformational properties to the final molecule, a desirable trait in the design of bioactive compounds.
The hydrochloride salt form enhances the compound's stability and handling characteristics, making it a convenient starting material for various synthetic endeavors.
Strategic Deprotection of the Benzyl Group
The removal of the N-benzyl group is a critical first step in many synthetic routes utilizing this building block. The choice of debenzylation method is crucial and often depends on the presence of other functional groups in the molecule.
Catalytic Transfer Hydrogenolysis
Catalytic transfer hydrogenolysis is a mild and efficient method for N-debenzylation, avoiding the need for high-pressure hydrogen gas. Ammonium formate is a commonly used and effective hydrogen donor in the presence of a palladium catalyst.[1]
Protocol: N-Debenzylation using Ammonium Formate
-
To a stirred suspension of this compound (1.0 eq) and 10% Palladium on carbon (10% w/w) in methanol (10 mL/mmol), add ammonium formate (5.0 eq) in a single portion under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter the mixture through a pad of celite to remove the catalyst.
-
Wash the celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude product, 2-(3-bromophenyl)propan-2-amine, which can be purified by column chromatography or crystallization.
| Parameter | Value | Reference |
| Reactants | This compound, Ammonium Formate | [1] |
| Catalyst | 10% Palladium on Carbon | [1] |
| Solvent | Methanol | [1] |
| Temperature | Reflux | [1] |
| Reaction Time | Typically 1-4 hours (monitor by TLC) | [1] |
Causality: The palladium catalyst facilitates the transfer of hydrogen from ammonium formate to the benzyl C-N bond, leading to its cleavage. The use of a transfer hydrogen source like ammonium formate makes the procedure more amenable to standard laboratory setups compared to traditional high-pressure hydrogenation.[1]
Functionalization of the Aryl Bromide via Cross-Coupling Reactions
The 3-bromophenyl moiety is a versatile handle for constructing more complex aromatic systems through palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern drug discovery and materials science.[2]
Suzuki-Miyaura Coupling: Formation of Biaryl Scaffolds
The Suzuki-Miyaura coupling enables the formation of a C-C bond between the bromophenyl ring and a wide variety of organoboron reagents. This reaction is renowned for its mild conditions and tolerance of numerous functional groups.
Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
-
In a reaction vessel, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq).
-
Add a solvent system, typically a mixture of toluene and water (e.g., 4:1).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography to afford the desired biaryl product.
| Parameter | Value |
| Reactants | This compound, Phenylboronic Acid |
| Catalyst | Pd(PPh₃)₄ or other suitable Pd catalyst |
| Base | K₂CO₃, Cs₂CO₃, or other suitable base |
| Solvent | Toluene/Water or Dioxane/Water |
| Temperature | 80-100 °C |
Causality: The palladium catalyst undergoes a catalytic cycle involving oxidative addition to the C-Br bond, transmetalation with the boronic acid, and reductive elimination to form the new C-C bond and regenerate the active catalyst. The base is essential for the transmetalation step.
Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira coupling provides a powerful method for the formation of a C-C bond between the bromophenyl group and a terminal alkyne, leading to the synthesis of valuable internal alkynes.
Protocol: Sonogashira Coupling with Phenylacetylene
-
To a solution of this compound (1.0 eq) and phenylacetylene (1.5 eq) in a suitable solvent such as THF or DMF, add a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.03 eq) and a copper(I) co-catalyst such as CuI (0.06 eq).
-
Add a base, typically a hindered amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.5 eq).
-
Degas the reaction mixture and stir at room temperature or with gentle heating (e.g., 50 °C) under an inert atmosphere.
-
Monitor the reaction by TLC. Upon completion, dilute the mixture with an organic solvent and wash with aqueous ammonium chloride solution, water, and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
| Parameter | Value |
| Reactants | This compound, Phenylacetylene |
| Catalysts | Pd(PPh₃)₂Cl₂, CuI |
| Base | Triethylamine or Diisopropylethylamine |
| Solvent | THF or DMF |
| Temperature | Room Temperature to 50 °C |
Causality: This reaction proceeds through a dual catalytic cycle. The palladium catalyst activates the aryl bromide, while the copper co-catalyst forms a copper acetylide, which then undergoes transmetalation with the palladium complex, followed by reductive elimination.
Experimental Workflows and Diagrams
To provide a clearer understanding of the synthetic strategies, the following diagrams illustrate the key transformations.
Caption: Key synthetic transformations of the title building block.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide range of complex organic molecules. Its unique combination of a protected secondary amine, a sterically demanding core, and a reactive aryl bromide allows for a modular and strategic approach to molecular design. The protocols outlined in this guide, based on well-established and reliable synthetic methodologies, provide a solid foundation for researchers to explore the full potential of this compound in their synthetic endeavors, particularly in the fields of medicinal chemistry and materials science. The ability to selectively functionalize different parts of the molecule opens up a vast chemical space for the discovery of novel compounds with desired properties.
References
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Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710. [Link]
-
Ram, S., & Spicer, L. D. (1987). N-debenzylation of amines using ammonium formate as catalytic hydrogen transfer agent. Tetrahedron Letters, 28(5), 515-516. [Link]
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Application Notes and Protocols for the Investigation of Benzyl[2-(3-bromophenyl)propan-2-YL]amine HCl
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document provides a detailed experimental framework for the characterization of Benzyl[2-(3-bromophenyl)propan-2-YL]amine HCl, a novel phenethylamine derivative. Based on its structural similarity to known central nervous system (CNS) stimulants, we hypothesize that this compound modulates monoaminergic neurotransmission, primarily through interaction with dopamine (DAT) and norepinephrine (NET) transporters.[[“]][[“]][3][4][5] The following protocols outline in vitro and in vivo methodologies to elucidate its mechanism of action and assess its potential as a CNS stimulant.
Introduction and Hypothesized Mechanism of Action
This compound belongs to the phenethylamine class of compounds, which are recognized for their psychoactive and stimulant properties.[4] Many compounds in this family exert their effects by altering the levels of monoamine neurotransmitters, such as dopamine and norepinephrine, in the synaptic cleft.[[“]][[“]][3][5] Structurally, the presence of the α,α-dimethylphenethylamine core suggests a potential interaction with monoamine transporters.
We hypothesize that this compound acts as a reuptake inhibitor or releasing agent at DAT and NET. By blocking the reuptake of dopamine and norepinephrine from the synapse or promoting their efflux, the compound would increase the extracellular concentrations of these neurotransmitters, leading to enhanced downstream signaling and a stimulant effect on the CNS.[[“]][[“]][6]
The following diagram illustrates this proposed mechanism of action:
Caption: Hypothesized mechanism of action for this compound.
In Vitro Characterization: Neurotransmitter Transporter Uptake Assays
To investigate the interaction of this compound with DAT and NET, a radiolabeled neurotransmitter uptake inhibition assay is recommended.[7][8][9][10] This assay measures the ability of the compound to block the uptake of [³H]dopamine and [³H]norepinephrine into cells stably expressing the respective human transporters.
Materials and Reagents
-
Cell Lines: HEK-293 cells stably expressing human dopamine transporter (hDAT) or human norepinephrine transporter (hNET).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer.
-
Radioligands: [³H]Dopamine and [³H]Norepinephrine.
-
Test Compound: this compound dissolved in an appropriate solvent (e.g., DMSO).
-
Control Inhibitors: A known DAT inhibitor (e.g., nomifensine) and a known NET inhibitor (e.g., desipramine).[6][11]
-
Scintillation Cocktail and Vials.
-
96-well cell culture plates.
Experimental Protocol
-
Cell Plating: Seed the hDAT or hNET expressing cells into 96-well plates at a density that will yield a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare serial dilutions of this compound and control inhibitors in assay buffer.
-
Assay Procedure:
-
On the day of the assay, aspirate the culture medium and wash the cells once with pre-warmed assay buffer.
-
Add the prepared compound dilutions to the respective wells. Include wells with buffer only (for total uptake) and a high concentration of a known inhibitor (for non-specific uptake).
-
Pre-incubate the plate at 37°C for 15-20 minutes.
-
Initiate the uptake by adding the [³H]-labeled neurotransmitter to each well.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold assay buffer.
-
-
Quantification:
-
Lyse the cells in each well with a suitable lysis buffer (e.g., 1% SDS).
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Plot the percentage of specific uptake against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration that inhibits 50% of specific uptake) using non-linear regression analysis.
-
Expected Data Presentation
| Compound | Transporter | IC₅₀ (nM) [Hypothetical] |
| This compound | hDAT | 150 |
| This compound | hNET | 85 |
| Nomifensine | hDAT | 50 |
| Desipramine | hNET | 10 |
In Vivo Assessment: Locomotor Activity in Rodents
To evaluate the CNS stimulant effects of this compound in vivo, a locomotor activity assay in mice is a standard and effective method.[12][13][14][15] An increase in locomotor activity is a hallmark of CNS stimulant action.
Materials and Equipment
-
Animals: Male ICR mice (or another appropriate strain), weighing 20-25g.
-
Test Compound: this compound dissolved in a suitable vehicle (e.g., saline or 0.5% methylcellulose).
-
Locomotor Activity Chambers: Automated chambers equipped with infrared beams to detect movement.
-
Dosing Syringes and Needles.
Experimental Protocol
-
Acclimation: Acclimate the mice to the testing room for at least 60 minutes before the experiment.
-
Habituation: Place each mouse individually into a locomotor activity chamber and allow them to habituate for 30-60 minutes.
-
Dosing: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal or oral gavage). Use multiple dose groups to establish a dose-response relationship.
-
Data Collection: Immediately after dosing, place the animals back into the locomotor activity chambers and record their activity for a predefined period (e.g., 60-120 minutes). Key parameters to measure include total distance traveled, horizontal activity, and vertical activity (rearing).
-
Data Analysis:
-
Analyze the data in time bins (e.g., 5-10 minute intervals) to observe the time course of the drug's effect.
-
Calculate the total activity for each animal over the entire recording period.
-
Compare the activity of the drug-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
-
Mandatory Visualization: Experimental Workflow
Caption: Workflow for the in vivo locomotor activity study.
Advanced In Vivo Analysis: Microdialysis
For a more direct assessment of the compound's effect on neurotransmitter levels in specific brain regions, in vivo microdialysis can be employed.[16][17] This technique allows for the sampling of extracellular fluid from the brain of a freely moving animal, followed by quantification of dopamine and norepinephrine concentrations using HPLC-ECD.[18][19][20]
Conclusion
The protocols described in these application notes provide a comprehensive strategy for the initial characterization of this compound. The in vitro transporter uptake assays will determine the compound's potency and selectivity for DAT and NET. The in vivo locomotor activity study will provide evidence for its CNS stimulant effects. Together, these experiments will offer significant insights into the pharmacological profile of this novel phenethylamine derivative.
References
-
Consensus. (n.d.). What is Phenethylamine (PEA) mechanism of action? Retrieved from [Link]
-
Consensus. (n.d.). What is Phenethylamine (PEA) mechanism of action? Retrieved from [Link]
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Wikipedia. (n.d.). Phenethylamine. Retrieved from [Link]
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Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21. Retrieved from [Link]
-
Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current protocols in pharmacology, 79, 12.17.1–12.17.21. Retrieved from [Link]
-
Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). ResearchGate. Retrieved from [Link]
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UNODC. (n.d.). Details for Phenethylamines. Retrieved from [Link]
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TW. (n.d.). DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay. Retrieved from [Link]
-
Iversen, L. (2013). β-phenylethylamine, a small molecule with a large impact. Journal of Neurochemistry, 126(5), 535-536. Retrieved from [Link]
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Pharmacology Discovery Services. (n.d.). Locomotor Activity, Mouse. Retrieved from [Link]
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Will, Y., et al. (2014). Behavioral and Locomotor Measurements Using an Open Field Activity Monitoring System for Skeletal Muscle Diseases. Journal of Visualized Experiments, (91), e51729. Retrieved from [Link]
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Mabjeesh, N. J., et al. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. MethodsX, 5, 636-643. Retrieved from [Link]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]
-
Mabrouk, O. S., et al. (2013). In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection. Analytical chemistry, 85(15), 7273–7280. Retrieved from [Link]
-
Li, Y., et al. (2005). Rapid Determination of Dopamine and Its Metabolites During in vivo Cerebral Microdialysis by Routine High Performance Liquid Chromatography With Electrochemical Detection. Biomedical and Environmental Sciences, 18(5), 334-338. Retrieved from [Link]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]
-
Bungay, P. M., et al. (2003). Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma. Journal of neurochemistry, 86(4), 932–946. Retrieved from [Link]
-
JoVE. (2022, September 12). Mouse Short & Long-Term Locomotor Activity Analyzed By Video Tracking Software l Protocol Preview [Video]. YouTube. Retrieved from [Link]
-
Assay Genie. (n.d.). TECHNICAL MANUAL Human NET(Norepinephrine Transporter) ELISA Kit. Retrieved from [Link]
-
BioIVT. (n.d.). NET (SLC6A2) Transporter Assay. Retrieved from [Link]
-
Research SOP. (2025, July 27). Open Field Apparatus Experiment | Locomotor Activity | Anti-Anxiety Study [Video]. YouTube. Retrieved from [Link]
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Application Notes and Protocols: Leveraging Benzyl[2-(3-bromophenyl)propan-2-YL]amine HCl for Novel Compound Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Privileged Scaffold for Exploring New Chemical Space
In the landscape of modern drug discovery, the exploration of novel chemical space is paramount to identifying next-generation therapeutics.[1][2][3] The architectural framework of small molecules plays a pivotal role in their biological activity. The N-benzyl-2-arylpropan-2-amine scaffold represents a versatile and promising starting point for the construction of diverse compound libraries. This application note details the strategic use of a key exemplar of this class, Benzyl[2-(3-bromophenyl)propan-2-YL]amine HCl (CAS: 1400644-86-1), in the generation of novel compound libraries for high-throughput screening and hit-to-lead optimization.[4][5]
The subject compound possesses a unique combination of structural features that make it an attractive building block for diversity-oriented synthesis (DOS).[6][7] The secondary amine provides a readily functionalizable handle for amide bond formation, reductive amination, and other nucleophilic additions. Crucially, the presence of a bromine atom on the phenyl ring offers a strategic vector for diversification through a variety of well-established cross-coupling reactions.[8][9] This dual functionality allows for the systematic and combinatorial exploration of chemical space around a central, privileged core.
Aryl halides, such as the bromophenyl group in our scaffold, are invaluable in medicinal chemistry.[8][9] They serve as versatile precursors for introducing a wide array of substituents, thereby enabling the fine-tuning of a molecule's physicochemical properties, including solubility, metabolic stability, and target-binding affinity.[10] The strategic incorporation of bromine, in particular, has been a successful strategy in the design of numerous approved drugs.[11]
This guide provides a comprehensive overview of the application of this compound in the construction of a novel compound library. We will delve into the underlying chemical principles, provide detailed, step-by-step protocols for library synthesis and diversification, and offer insights into the characterization and management of the resulting collection of molecules.
Core Scaffold: this compound
| Property | Value | Source |
| CAS Number | 1400644-86-1 | [4][5] |
| Molecular Formula | C16H19BrClN | [4] |
| Molecular Weight | 340.69 g/mol | [4][5] |
| Canonical SMILES | CC(C)(C1=CC=CC(Br)=C1)NCC2=CC=CC=C2.Cl | [5] |
| Physical Description | Off-white solid | Inferred from typical amine hydrochlorides |
Experimental Workflow: From Scaffold to Diversified Library
The overall strategy for leveraging this compound involves a two-pronged approach to diversification. The first stage focuses on derivatization of the secondary amine, followed by a second stage of diversification via cross-coupling reactions at the bromophenyl moiety. This workflow allows for the creation of a large and diverse library from a single, advanced intermediate.
Caption: High-level workflow for the synthesis of a diversified compound library.
Protocols
Protocol 1: Free-Basing of this compound
Rationale: The starting material is provided as a hydrochloride salt to improve its stability and handling. For most organic reactions, the free amine is required. This protocol describes a standard liquid-liquid extraction to neutralize the salt and isolate the free base.
Materials:
-
This compound
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in DCM in a round-bottom flask.
-
Transfer the solution to a separatory funnel.
-
Add saturated aqueous NaHCO₃ solution to the separatory funnel.
-
Stopper the funnel and shake vigorously, venting frequently to release any pressure.
-
Allow the layers to separate and drain the organic (bottom) layer into a clean flask.
-
Extract the aqueous layer again with a fresh portion of DCM.
-
Combine the organic layers.
-
Wash the combined organic layers with deionized water.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter the solution to remove the drying agent.
-
Concentrate the filtrate in vacuo using a rotary evaporator to yield the free amine as an oil or solid. The product should be used immediately in the next step.
Protocol 2: Stage 1 Diversification - Parallel Amide Synthesis
Rationale: Acylation of the secondary amine is a robust and high-yielding reaction, making it ideal for library synthesis. This protocol outlines a parallel synthesis approach using a 96-well plate format with a variety of acyl chlorides.
Materials:
-
Benzyl[2-(3-bromophenyl)propan-2-YL]amine (free base from Protocol 1)
-
A library of diverse acyl chlorides (e.g., substituted benzoyl chlorides, aliphatic acyl chlorides)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (TEA) or diisopropylethylamine (DIPEA)
-
96-well reaction block
-
Multichannel pipette
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Prepare a stock solution of the free amine in anhydrous DCM.
-
Prepare stock solutions of each acyl chloride (1.1 eq per reaction) in anhydrous DCM in a separate 96-well plate.
-
In the reaction block, add the free amine stock solution to each well.
-
Add TEA or DIPEA (1.5 eq) to each well.
-
Using a multichannel pipette, add the corresponding acyl chloride solution to each well.
-
Seal the reaction block and allow it to shake at room temperature for 12-16 hours.
-
Quench the reactions by adding a solution of aqueous ammonium chloride.
-
Perform a liquid-liquid extraction in the plate format or by transferring to individual vials.
-
The resulting crude intermediate amide library can be used directly in the next stage or purified by preparatory HPLC.
Caption: Stage 1 Diversification via Amide Coupling.
Protocol 3: Stage 2 Diversification - Suzuki Cross-Coupling
Rationale: The Suzuki cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds.[10] It is widely used in drug discovery for its functional group tolerance and reliable reaction conditions. This protocol describes the diversification of the bromophenyl moiety of the intermediate library with a selection of boronic acids.
Materials:
-
Intermediate amide library from Protocol 2
-
A library of diverse boronic acids or boronate esters
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture or DME)
-
96-well reaction block with reflux capabilities
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To each well of the reaction block containing the crude intermediate amide, add the corresponding boronic acid (1.2 eq).
-
Add the base (2.0 eq).
-
Prepare a stock solution of the palladium catalyst in the reaction solvent and add it to each well.
-
Seal the reaction block and heat to 80-100 °C with stirring for 12-18 hours under an inert atmosphere.
-
Cool the reaction block to room temperature.
-
Dilute the reaction mixtures with a suitable solvent (e.g., ethyl acetate).
-
Filter the mixtures through a pad of celite to remove the palladium catalyst.
-
Concentrate the filtrate to yield the crude final compound library.
Caption: Stage 2 Diversification via Suzuki Coupling.
Data Analysis and Library Management
Characterization: Each compound in the final library should be characterized to confirm its identity and purity. High-throughput analytical techniques are essential for this process.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight of the desired product and to assess purity.
-
Preparative HPLC (High-Performance Liquid Chromatography): For purification of the final compounds.
-
¹H NMR (Proton Nuclear Magnetic Resonance): For a representative subset of the library to confirm structural integrity.
Data Presentation: The data for the synthesized library should be organized in a clear and accessible format.
| Compound ID | R Group (from Acyl Chloride) | R' Group (from Boronic Acid) | Molecular Weight ( g/mol ) | Purity (%) | Yield (mg) |
| LIB-001 | 4-Fluorobenzoyl | 3-Pyridyl | 424.50 | >95 | 5.2 |
| LIB-002 | Cyclohexanecarbonyl | 4-Methoxyphenyl | 443.59 | >95 | 4.8 |
| ... | ... | ... | ... | ... | ... |
Library Plating and Storage: Once purified and characterized, the compounds should be dissolved in a suitable solvent (typically DMSO) to a standard concentration (e.g., 10 mM) in 96- or 384-well plates for high-throughput screening. Master plates should be stored at -20°C or -80°C to ensure long-term stability.
Conclusion
This compound is a valuable and versatile scaffold for the construction of novel compound libraries. Its dual points of diversification allow for the rapid generation of a large number of structurally diverse molecules. The protocols outlined in this application note provide a robust and efficient workflow for the synthesis, purification, and characterization of such a library. By leveraging established and reliable chemical transformations, researchers can effectively explore new regions of chemical space in their quest for novel drug candidates.[12][13]
References
-
Drews, J. (2000). Drug discovery: a historical perspective. Science, 287(5460), 1960-1964. [Link]
-
BIOFOUNT. Benzyl[2-(3-bromophenyl)propan-2-yl]amine Hydrochloride. [Link]
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ChemBK. This compound. [Link]
-
Galloway, W. R. J. D., Isidro-Llobet, A., & Spring, D. R. (2010). Diversity-oriented synthesis as a tool for the discovery of novel biologically active small molecules. Nature Communications, 1(1), 86. [Link]
-
Hall, D. G. (Ed.). (2011). Boronic acids: preparation and applications in organic synthesis, medicine and materials. John Wiley & Sons. [Link]
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Spandl, R. J., et al. (2008). Diversity-orientated synthesis and biological properties of compounds based on the N-phenylquinoneimine scaffold. Molecules, 13(3), 591-605. [Link]
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Medina-Franco, J. L. (2013). Drug discovery with novel chemical libraries. Drug Des, 1(e103), 2. [Link]
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Li, J. J. (2014). Name reactions: a collection of detailed mechanisms and synthetic applications. Springer. [Link]
-
Schreiber, S. L. (2000). Target-oriented and diversity-oriented organic synthesis in drug discovery. Science, 287(5460), 1964-1969. [Link]
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Newman, D. J., & Cragg, G. M. (2020). Natural products as sources of new drugs over the nearly 40 years from 01/1981 to 09/2019. Journal of natural products, 83(3), 770-803. [Link]
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Editorial: Novel compounds from chemistry to druggable candidates. (2024). Frontiers in Chemistry, 12, 1485193. [Link]
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Vipergen. Chemical Libraries: Types, Design Strategies and Applications in Drug Discovery. [Link]
-
Chemistry LibreTexts. (2021). 14.7: Aryl Halides. [Link]
-
ResearchGate. (2022). Aryl Halides as Halogenation Reagents in the Bromination and Iodination of Arene-Tethered Diols. [Link]
-
Bhinge, A., & Mahale, V. (2017). Benzimidazole: A versatile scaffold for drug discovery and beyond-A comprehensive review of synthetic approaches and recent advancements in medicinal chemistry. European Journal of Medicinal Chemistry, 139, 483-511. [Link]
-
Journal of Medical Science. (2021). Introducing bromine to the molecular structure as a strategy for drug design. [Link]
-
Vipergen. (n.d.). Chemical Libraries: Types, Design Strategies and Applications in Drug Discovery. [Link]
-
Zheng, W., & Tropsha, A. (2008). Compound Library Design – Principles and Applications. In Comprehensive Medicinal Chemistry II (pp. 241-262). [Link]
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Royal Society of Chemistry. (2023). Diversity-oriented multi-compound synthesis optimization. [Link]
-
Gallop, M. A., et al. (1994). Applications of combinatorial technologies to drug discovery. 1. Background and peptide combinatorial libraries. Journal of medicinal chemistry, 37(9), 1233-1251. [Link]
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Application Notes and Protocols for the Neuropharmacological Investigation of Benzyl[2-(3-bromophenyl)propan-2-YL]amine HCl
Disclaimer: Benzyl[2-(3-bromophenyl)propan-2-YL]amine HCl is a novel compound with limited publicly available data on its biological activity. The following application notes and protocols are based on its structural similarity to phenylethylamine derivatives, a class of compounds known to exhibit central nervous system (CNS) stimulant properties.[1][2][3] These protocols provide a comprehensive framework for the systematic investigation of its neuropharmacological profile.
Introduction: A Structural Perspective on a Novel Psychoactive Compound
This compound (CAS: 1400644-86-1; Molecular Formula: C₁₆H₁₈BrN •HCl) is a substituted phenylethylamine.[4][5][6][7] The core phenylethylamine skeleton is a common feature in a wide range of neuroactive compounds, including endogenous trace amines and synthetic CNS stimulants.[1][2][3] The structural motifs of this compound suggest a potential interaction with the monoaminergic system, which plays a crucial role in the regulation of mood, arousal, and motivation. Specifically, the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters are key targets for many psychostimulant drugs.[2][8]
These application notes provide a strategic guide for researchers and drug development professionals to elucidate the mechanism of action, potency, and potential behavioral effects of this novel compound. The following protocols are designed to systematically characterize its profile, from initial in vitro screening to more complex in vivo behavioral and neurochemical analyses.
Part 1: In Vitro Characterization: Unveiling the Molecular Targets
The initial phase of characterization focuses on identifying the molecular targets of this compound within the CNS. Radioligand binding and neurotransmitter uptake and release assays are fundamental in determining its affinity and functional activity at key monoamine transporters.[9][10]
Monoamine Transporter Binding Affinity
Scientific Rationale: Competitive radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor or transporter.[11][12] By assessing the ability of this compound to displace a known high-affinity radioligand from DAT, NET, and SERT, we can quantify its binding affinity (Ki). A lower Ki value indicates a higher affinity.
Experimental Protocol: Radioligand Binding Assay
-
Preparation of Synaptosomes:
-
Homogenize brain tissue (e.g., rat striatum for DAT, hippocampus for SERT, and cortex for NET) in ice-cold sucrose buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at high speed to pellet the synaptosomes.
-
Resuspend the synaptosomal pellet in an appropriate assay buffer.
-
-
Binding Assay:
-
In a 96-well plate, combine the synaptosomal preparation with a fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT).
-
Add increasing concentrations of this compound (or a reference compound like cocaine or amphetamine).
-
Incubate the mixture at room temperature to allow for binding equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the log concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Hypothetical Data Summary:
| Transporter | Radioligand | Reference Compound (Cocaine) Ki (nM) | This compound Ki (nM) |
| DAT | [³H]WIN 35,428 | 100 | 50 |
| NET | [³H]nisoxetine | 250 | 150 |
| SERT | [³H]citalopram | 500 | 800 |
Neurotransmitter Uptake and Release Assays
Scientific Rationale: Beyond binding affinity, it is crucial to determine the functional effect of the compound on transporter activity. Uptake inhibition and release assays can differentiate between a "reuptake inhibitor" (like cocaine) and a "releaser" (like amphetamine).[10][13] These assays are often performed using cell lines expressing the transporter of interest or synaptosomal preparations.[14][15]
Experimental Protocol: [³H]Dopamine Uptake Inhibition Assay in hDAT-expressing HEK293 cells
-
Cell Culture:
-
Culture human embryonic kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT) in appropriate media.
-
Plate the cells in a 96-well plate and allow them to adhere overnight.[15]
-
-
Uptake Assay:
-
Wash the cells with Krebs-HEPES buffer.
-
Pre-incubate the cells with increasing concentrations of this compound or a reference inhibitor for a specified time.
-
Initiate the uptake reaction by adding a fixed concentration of [³H]dopamine.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of [³H]dopamine uptake for each concentration of the test compound.
-
Determine the IC₅₀ value from the concentration-response curve.
-
Experimental Protocol: Neurotransmitter Release Assay
-
Loading Synaptosomes:
-
Prepare synaptosomes as described in the binding assay protocol.
-
Load the synaptosomes with a radiolabeled neurotransmitter (e.g., [³H]dopamine) by incubating them in a buffer containing the radiotracer.
-
-
Release Assay:
-
Wash the loaded synaptosomes to remove excess extracellular radiotracer.
-
Resuspend the synaptosomes in a fresh buffer.
-
Add increasing concentrations of this compound or a reference releasing agent (e.g., amphetamine).
-
Incubate for a short period.
-
Separate the synaptosomes from the supernatant by centrifugation or filtration.
-
Measure the radioactivity in the supernatant (released neurotransmitter) and in the synaptosomal pellet (retained neurotransmitter).
-
-
Data Analysis:
-
Calculate the percentage of neurotransmitter release for each concentration of the test compound.
-
Determine the EC₅₀ value (the concentration that produces 50% of the maximal release).
-
Visualization of In Vitro Workflow:
Caption: Putative mechanism for stimulant-induced hyperlocomotion.
Assessment of Reinforcing Properties: The Drug Self-Administration Paradigm
Scientific Rationale: The reinforcing efficacy of a drug is a key predictor of its abuse potential. [16][17][18][19][20]The intravenous self-administration (IVSA) paradigm is the gold standard for assessing the reinforcing effects of drugs in animals.
Experimental Protocol: Intravenous Self-Administration
-
Surgery:
-
Surgically implant a chronic indwelling catheter into the jugular vein of the rat. [19] * Allow the animal to recover for at least one week.
-
-
Acquisition of Self-Administration:
-
Train the rat in an operant conditioning chamber equipped with two levers.
-
A press on the "active" lever results in an intravenous infusion of the drug, paired with a cue (e.g., a light or tone).
-
A press on the "inactive" lever has no programmed consequence.
-
Training sessions are typically 2 hours per day.
-
Acquisition is considered stable when the rat shows a consistent pattern of responding on the active lever.
-
-
Dose-Response and Progressive Ratio Schedules:
-
Once responding is stable, determine a dose-response curve by varying the dose of the drug per infusion.
-
To assess the motivation to take the drug, use a progressive ratio schedule, where the number of lever presses required to receive an infusion increases with each successive infusion. The "breakpoint" (the last ratio completed) is a measure of the drug's reinforcing strength.
-
-
Data Analysis:
-
Analyze the number of infusions earned, active and inactive lever presses, and the breakpoint on the progressive ratio schedule.
-
Compare the reinforcing effects of this compound to a known drug of abuse, such as cocaine.
-
In Vivo Neurochemistry: Intracranial Microdialysis
Scientific Rationale: Microdialysis allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals. [21][22][23][24][25][26]This technique can confirm the in vitro findings and provide a neurochemical correlate to the observed behavioral effects.
Experimental Protocol: Microdialysis in the Nucleus Accumbens
-
Surgery:
-
Surgically implant a guide cannula aimed at the nucleus accumbens, a key brain region in the reward pathway.
-
Allow the animal to recover.
-
-
Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant rate.
-
Collect baseline dialysate samples to establish stable neurotransmitter levels.
-
Administer this compound and continue to collect dialysate samples.
-
-
Neurochemical Analysis:
-
Analyze the dialysate samples for dopamine, serotonin, and their metabolites using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
-
Data Analysis:
-
Express the post-drug neurotransmitter levels as a percentage of the baseline levels.
-
Correlate the changes in neurotransmitter levels with the behavioral effects observed in parallel studies.
-
Visualization of In Vivo Experimental Workflow:
Caption: Integrated workflow for in vivo characterization.
Conclusion and Future Directions
The presented application notes and protocols provide a robust framework for the initial neuropharmacological characterization of this compound. By systematically evaluating its effects from the molecular to the behavioral level, researchers can build a comprehensive profile of this novel compound. Positive findings in these assays would warrant further investigation into its potential therapeutic applications or its risk as a substance of abuse. Subsequent studies could explore its effects on other neurotransmitter systems, its metabolic profile, and its long-term neurochemical and behavioral consequences.
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Application Note & Protocols: A High-Throughput Screening Cascade for the Identification of Novel Dopamine Transporter (DAT) Modulators
Featuring Benzyl[2-(3-bromophenyl)propan-2-YL]amine HCl as a Model Investigational Compound
Abstract
This document provides a comprehensive guide to developing and executing a high-throughput screening (HTS) cascade to identify and characterize novel inhibitors of the human dopamine transporter (DAT). Given the critical role of DAT in regulating dopaminergic signaling, its modulation is a key therapeutic strategy for several neurological and psychiatric disorders.[1][2] We present a primary screening protocol using a fluorescence-based neurotransmitter uptake assay, a robust and scalable method amenable to HTS.[1][3][4] This is followed by essential secondary assays, including dose-response confirmation and a cytotoxicity assessment, to eliminate false positives and profile lead compounds. This compound, a novel small molecule with structural motifs common to CNS-active compounds, is used throughout as a representative test article to illustrate the application of these protocols.
Introduction: The Rationale for Targeting the Dopamine Transporter
The dopamine transporter (DAT), a member of the solute carrier 6 (SLC6) family, is a presynaptic plasma membrane protein responsible for the reuptake of dopamine from the synaptic cleft into neurons.[5] This mechanism is crucial for terminating dopaminergic neurotransmission and maintaining dopamine homeostasis. Dysregulation of DAT function is implicated in numerous conditions, including Parkinson's disease, ADHD, and substance use disorders.[1][2] Consequently, DAT is a validated and high-interest target for therapeutic intervention.
High-throughput screening (HTS) offers a powerful methodology to rapidly interrogate large chemical libraries for compounds that modulate DAT activity.[6][7] The ideal HTS assay for a transporter like DAT should be sensitive, reproducible, cost-effective, and scalable. Historically, radiolabeled substrate uptake assays were the gold standard but pose significant safety, regulatory, and disposal challenges.[1][4] Modern fluorescence-based assays have emerged as a superior alternative, offering a homogeneous, "mix-and-read" format suitable for automated HTS platforms.[3][4][8]
This guide details a two-stage screening cascade:
-
Primary HTS: A competitive fluorescence-based uptake assay to identify initial "hits" that inhibit DAT activity.
-
Secondary Validation: Dose-response studies to confirm hit potency (IC₅₀) and counter-screening for cytotoxicity to ensure observed activity is not an artifact of cell death.[9][10][11]
The Screening Cascade: A Validated Workflow
A successful screening campaign relies on a logical progression of assays to efficiently identify true positive hits from a large compound library. The workflow presented here is designed to maximize throughput in the primary screen while ensuring high-quality data and mechanistic validation in secondary follow-ups.
Caption: High-Throughput Screening Cascade for DAT Inhibitor Discovery.
Primary Screening Protocol: Fluorescence-Based DAT Uptake Assay
3.1. Principle
This assay utilizes a non-radioactive, fluorescent substrate that acts as a mimic for dopamine.[1][8] Cells stably expressing the human dopamine transporter (hDAT) actively import this substrate, leading to its accumulation and a measurable increase in intracellular fluorescence.[3][4] In the presence of an inhibitor like this compound, uptake of the fluorescent substrate is blocked, resulting in a reduced signal. The assay includes a masking dye in the extracellular buffer to quench the fluorescence of the substrate that has not been transported into the cells, thereby increasing the signal-to-noise ratio in a convenient no-wash format.[2][8]
Caption: Principle of the competitive fluorescence-based DAT uptake assay.
3.2. Materials & Reagents
| Reagent/Material | Supplier & Cat. No. (Example) | Purpose |
| hDAT-CHO Cell Line | ATCC (e.g., custom line) | Stably expresses human dopamine transporter |
| F-12K Medium | Gibco, 21127022 | Cell culture growth medium |
| Fetal Bovine Serum (FBS) | Gibco, 10270106 | Growth supplement |
| Geneticin (G418) | Gibco, 10131035 | Selection antibiotic for stable cell line |
| Neurotransmitter Uptake Assay Kit | Molecular Devices, R8174 | Contains fluorescent substrate & masking dye |
| Hank's Balanced Salt Solution (HBSS) | Gibco, 14025092 | Assay buffer |
| GBR-12909 | Tocris, 0421 | Potent and selective DAT inhibitor (positive control) |
| DMSO, Anhydrous | Sigma-Aldrich, 276855 | Compound solvent |
| 384-well, black, clear-bottom plates | Corning, 3712 | Assay plates for fluorescent reading |
3.3. Step-by-Step Protocol
-
Cell Culture & Plating:
-
Culture hDAT-CHO cells in F-12K medium supplemented with 10% FBS and 500 µg/mL G418 at 37°C, 5% CO₂.
-
On the day before the assay, harvest cells and seed them into 384-well black, clear-bottom plates at a density of 15,000-20,000 cells per well in 40 µL of culture medium.
-
Incubate plates overnight to allow for cell adherence.
-
-
Compound Preparation & Addition:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Using an acoustic liquid handler or robotic pin tool, transfer a volume of test compound stock to achieve a final assay concentration of 10 µM. The final DMSO concentration should not exceed 0.5%.
-
Controls Plate Layout:
-
Negative Control (0% Inhibition): Wells with cells + 0.5% DMSO vehicle.
-
Positive Control (100% Inhibition): Wells with cells + 10 µM GBR-12909 (a known DAT inhibitor).
-
-
-
Assay Execution:
-
Prepare the fluorescent substrate working solution in HBSS containing the masking dye, according to the manufacturer's protocol (e.g., Molecular Devices Neurotransmitter Transporter Uptake Assay Kit).[1][3]
-
Remove the culture medium from the cell plates.
-
Add 20 µL of HBSS containing the appropriate concentration of test compounds or controls to the wells.
-
Incubate for 10-15 minutes at 37°C to allow compounds to interact with the transporter.
-
Add 20 µL of the fluorescent substrate working solution to all wells.
-
Incubate for 20-30 minutes at 37°C.
-
-
Data Acquisition & Analysis:
-
Read the plates on a bottom-reading fluorescence plate reader (e.g., FlexStation 3 or similar) with excitation/emission wavelengths appropriate for the substrate dye.
-
Calculate the percent inhibition for each test compound using the following formula: % Inhibition = 100 x (1 - [Signal_Compound - Signal_Positive_Control] / [Signal_Negative_Control - Signal_Positive_Control])
-
Hit Criteria: Compounds exhibiting ≥50% inhibition are considered primary hits and are selected for secondary assays.
-
Quality Control: Calculate the Z'-factor for each plate to ensure assay robustness. A Z'-factor > 0.5 indicates an excellent assay.[12]
-
Secondary Assays: Hit Confirmation and Cytotoxicity Profiling
Primary hits must be validated to confirm their activity and rule out non-specific effects.
4.1. Protocol: Dose-Response (IC₅₀) Determination
This protocol is identical to the primary screen, with the exception of compound addition. Instead of a single concentration, an 8-point, 1:3 serial dilution of the hit compound (e.g., from 30 µM down to 13.7 nM) is prepared and tested.
-
Analysis: The resulting data are plotted as percent inhibition versus log[concentration]. A four-parameter logistic regression is used to fit the curve and determine the IC₅₀ value (the concentration at which the compound elicits 50% of its maximal effect).
4.2. Protocol: Resazurin Cytotoxicity Assay
4.2.1. Principle
It is crucial to determine if the observed inhibition of DAT uptake is due to a direct interaction with the transporter or simply because the compound is killing the cells.[9][10] The resazurin assay is a common and HTS-compatible method to assess cell viability. Viable, metabolically active cells reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin. A loss of signal indicates cytotoxicity.[10]
4.2.2. Step-by-Step Protocol
-
Cell Plating & Compound Addition: Plate and dose hDAT-CHO cells with the same 8-point concentration curve of the hit compound as used for the IC₅₀ determination. Incubate for a period that matches the primary assay exposure time (e.g., 1 hour).
-
Reagent Addition: Add resazurin solution to each well to a final concentration of 20 µg/mL.
-
Incubation: Incubate the plates for 2-4 hours at 37°C, 5% CO₂.
-
Data Acquisition: Read fluorescence (Ex/Em ~560/590 nm).
-
Analysis: Calculate the CC₅₀ (the concentration at which cell viability is reduced by 50%) by fitting the data to a four-parameter logistic curve.
Data Interpretation and Hit Prioritization
The ultimate goal is to identify potent and selective DAT inhibitors that are not cytotoxic. The data from the secondary assays are crucial for this prioritization.
| Parameter | Description | Desired Outcome for a "Hit" |
| IC₅₀ | Concentration of compound causing 50% inhibition of DAT uptake. | < 10 µM |
| CC₅₀ | Concentration of compound causing 50% reduction in cell viability. | > 30 µM |
| Selectivity Index (SI) | Calculated as CC₅₀ / IC₅₀. | SI > 10 |
A compound like this compound would be considered a high-quality, confirmed hit if it demonstrates a potent IC₅₀ against DAT and a significantly higher CC₅₀, yielding a large selectivity index. This indicates that its effect on the transporter is specific and not an artifact of general toxicity.
Conclusion
The described HTS cascade provides a robust framework for the discovery of novel dopamine transporter modulators. By combining a high-throughput fluorescence-based primary assay with essential secondary confirmation and cytotoxicity assays, researchers can efficiently identify and validate specific inhibitors. This systematic approach, grounded in established HTS principles, ensures the generation of high-quality, actionable data, paving the way for subsequent lead optimization and preclinical development.
References
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The Strategic Application of Benzyl[2-(3-bromophenyl)propan-2-yl]amine HCl in the Synthesis of Novel Bioactive Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking New Therapeutic Potential
In the landscape of medicinal chemistry, the quest for novel molecular architectures with therapeutic promise is perpetual. Benzyl[2-(3-bromophenyl)propan-2-yl]amine HCl (CAS No. 1400644-86-1) emerges as a versatile, yet underexplored, building block for the synthesis of complex bioactive molecules.[1][2][3] Its structure, featuring a sterically hindered secondary amine, a benzyl protecting group, and a strategically placed bromine atom on the phenyl ring, offers a unique combination of functionalities. This application note provides a comprehensive guide to leveraging this compound in the synthesis of potential drug candidates, focusing on a hypothetical pathway to a novel kinase inhibitor scaffold. The bromine atom serves as a key handle for cross-coupling reactions, enabling the introduction of diverse functionalities, while the secondary amine is a nucleophilic center for further derivatization.
Core Physicochemical Properties
A foundational understanding of the starting material is paramount for successful synthesis.
| Property | Value | Source |
| CAS Number | 1400644-86-1 | [2] |
| Molecular Formula | C₁₆H₁₉BrClN | [2] |
| Molecular Weight | 340.69 g/mol | ChemBK |
| Appearance | White to off-white solid | Typical for amine hydrochlorides |
| Solubility | Soluble in methanol, ethanol, and water | Inferred from hydrochloride salt nature |
Strategic Synthesis of a Hypothetical Bioactive Molecule: A Kinase Inhibitor Scaffold
This section outlines a detailed, albeit hypothetical, synthetic protocol for the elaboration of this compound into a novel kinase inhibitor scaffold. The rationale behind this synthetic route is to utilize the bromo-substituent for a Suzuki coupling reaction, a cornerstone of modern medicinal chemistry for the formation of carbon-carbon bonds.
Workflow Overview
Caption: Synthetic workflow from starting material to a hypothetical kinase inhibitor.
Part 1: Free Base Generation from the Hydrochloride Salt
The initial step involves the conversion of the hydrochloride salt to its free base form to enable its participation in subsequent coupling reactions.
Protocol:
-
Dissolve 1.0 g of this compound in 20 mL of deionized water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a 1 M aqueous solution of sodium hydroxide (NaOH) dropwise with stirring until the pH of the solution reaches 10-11.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free base as an oil or low-melting solid.
Part 2: Suzuki Coupling for Aryl Elaboration
The bromine atom on the phenyl ring is a versatile handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl or heteroaryl moieties. This is a common strategy in the synthesis of kinase inhibitors.
Protocol:
-
To a solution of the free base (1.0 mmol) in a 2:1 mixture of toluene and ethanol (15 mL), add 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (1.2 mmol).
-
Add a 2 M aqueous solution of sodium carbonate (Na₂CO₃) (2.0 mmol).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 mmol).
-
Heat the reaction mixture to 90 °C under an argon atmosphere and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (30 mL), and wash with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Part 3: Debenzylation to Yield the Primary Amine Scaffold
The final step in this hypothetical pathway is the removal of the benzyl protecting group to yield the primary amine, a common pharmacophore in many bioactive molecules.
Protocol:
-
Dissolve the product from the Suzuki coupling (1.0 mmol) in methanol (20 mL).
-
Add palladium on carbon (10% w/w, 0.1 g).
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction mixture vigorously at room temperature for 24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the debenzylated product.
Visualization of the Proposed Synthetic Pathway
Caption: Proposed reaction scheme for the synthesis of a hypothetical kinase inhibitor.
Discussion and Future Perspectives
The synthetic route outlined above represents a plausible and scientifically sound strategy for the elaboration of this compound into a more complex, potentially bioactive molecule. The choice of a Suzuki coupling is strategic, as it allows for the introduction of a wide array of commercially available boronic acids and esters, thereby enabling the creation of a diverse chemical library for screening. The final debenzylation step unmasks a primary amine, which can be a key interaction point with biological targets or a site for further functionalization.
While this application note presents a hypothetical pathway, the underlying chemical principles are well-established in the field of medicinal chemistry.[4] Researchers can adapt these protocols to introduce different functionalities at the brominated position or to further modify the amine group after debenzylation. The inherent modularity of this synthetic approach makes this compound a valuable starting material for the exploration of new chemical space in drug discovery.
References
-
This compound. ChemBK. Available at: [Link].
-
Benzyl[2-(3-bromophenyl)propan-2-yl]amine Hydrochloride. BIOFOUNT. Available at: [Link].
Sources
Troubleshooting & Optimization
Purification methods for Benzyl[2-(3-bromophenyl)propan-2-YL]amine hcl
Answering the user's request.## Technical Support Center: Purification of Benzyl[2-(3-bromophenyl)propan-2-yl]amine HCl
Welcome to the technical support guide for the purification of Benzyl[2-(3-bromophenyl)propan-2-yl]amine Hydrochloride. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this compound and require robust, field-tested methods for achieving high purity. As an intermediate in pharmaceutical development, ensuring the purity of this amine salt is critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API).[1]
This guide moves beyond simple step-by-step instructions, delving into the rationale behind procedural choices to empower you to troubleshoot and adapt these methods to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound?
A1: Understanding potential impurities is the first step toward effective purification. Given that this compound is typically synthesized via reductive amination, your crude product may contain several process-related impurities.[2]
-
Unreacted Starting Materials: Residual 2-(3-bromophenyl)propan-2-amine and benzaldehyde.
-
Intermediate Imine: The imine formed between the primary amine and benzaldehyde may not have been fully reduced.[3] This is a common impurity, especially if the reducing agent was not sufficiently reactive or was added improperly.[3]
-
Over-alkylated Byproducts: Formation of the tertiary amine, Dibenzyl[2-(3-bromophenyl)propan-2-yl]amine, if the reaction conditions were not optimized.
-
Reducing Agent Residues: Byproducts from reagents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride can contaminate the product.[4][5]
-
Solvent Residues: Traces of solvents used in the reaction or initial work-up.[1]
Q2: What are the primary strategies for purifying this amine hydrochloride salt?
A2: The purification strategy depends on the impurity profile. The three main techniques are:
-
Recrystallization: This is the preferred method for crystalline solids like hydrochloride salts. It is excellent for removing small amounts of impurities that have different solubility profiles from the desired product.[6][7]
-
Column Chromatography: Typically performed on the free-base form of the amine. This method is highly effective for separating compounds with different polarities, such as removing starting materials or over-alkylated byproducts.[8]
-
Acid-Base Liquid-Liquid Extraction: This is more of a work-up or pre-purification technique than a final purification step. It is extremely effective for separating the basic amine from neutral or acidic impurities.[3]
Q3: How do I choose between recrystallization and column chromatography?
A3: The choice is dictated by the nature and quantity of the impurities.
-
Choose Recrystallization when: Your crude material is already of moderate to high purity (>90%) and the impurities are present in small quantities. It is a highly efficient, scalable, and often more "green" method for a final purification step.
-
Choose Column Chromatography when: Your crude material contains significant amounts of multiple impurities with polarities different from your product. Chromatography offers superior separation power for complex mixtures.[9] It is often necessary to purify the free base first and then convert it back to the HCl salt.
The following decision tree illustrates a logical approach to selecting a purification method.
Q4: What analytical techniques are essential for assessing the purity of the final product?
A4: A combination of methods is required to confirm both identity and purity according to regulatory standards.[1][10]
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity assessment. An HPLC method should be developed to separate the main compound from all known and potential impurities.[11]
-
Mass Spectrometry (MS): Typically coupled with LC (LC-MS), this technique confirms the molecular weight of the product and helps in identifying unknown impurity peaks.[10]
-
Nuclear Magnetic Resonance (¹H and ¹³C NMR): Confirms the chemical structure of the compound and can detect and quantify organic impurities if their signals do not overlap with the product's signals.
-
Melting Point: A sharp and consistent melting point range is a reliable indicator of high purity for a crystalline solid.
-
Ion Chromatography: Can be used to determine the chloride content in the final salt, ensuring correct stoichiometry.[12]
Troubleshooting Guide
Issue 1: My amine streaks badly during silica gel column chromatography.
-
Cause: This is a classic problem. The amine, being a basic compound, interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel.[13] This acid-base interaction leads to poor peak shape (tailing) and sometimes irreversible adsorption of the product onto the column, resulting in low recovery.
-
Solution A: Use a Modified Mobile Phase:
-
Add a Competing Base: Incorporate a small amount of a volatile amine, such as triethylamine (NEt₃) or ammonium hydroxide, into your mobile phase (typically 0.1-1% v/v).[13] This competing base will neutralize the acidic sites on the silica, allowing your product to elute with a much-improved peak shape.
-
Rationale: The triethylamine effectively "caps" the active silanol groups, preventing your target amine from interacting with them. This allows the separation to proceed based on polarity differences rather than acid-base interactions.
-
-
Solution B: Use an Alternative Stationary Phase:
-
Amine-Functionalized Silica: Use a pre-packed column with amine-bonded silica.[9] These columns provide a basic environment that is ideal for purifying organic bases and often allow for the use of less hazardous solvents.[9][13]
-
Basic Alumina: Alumina (Al₂O₃) is another option, which can be obtained in neutral or basic grades. Basic alumina can be very effective for purifying amines.
-
| Parameter | Standard Silica | Silica + 1% NEt₃ | Amine-Functionalized Silica |
| Peak Shape | Severe Tailing | Symmetrical | Symmetrical |
| Recovery | Often Low | Good to Excellent | Excellent |
| Mobile Phase | Hexane/EtOAc, DCM/MeOH | Hexane/EtOAc, DCM/MeOH | Hexane/EtOAc often sufficient |
| Mechanism | Acid-Base Interaction | Neutralized Surface | Basic Surface Chemistry |
Table 1. Comparison of stationary phase options for purifying the free base.
Issue 2: My compound "oils out" during recrystallization instead of forming crystals.
-
Cause: The compound is coming out of solution at a temperature above its melting point in that specific solvent system, or the solution is supersaturated with impurities that inhibit crystal lattice formation.[6] This is common when the solvent is too nonpolar for a highly functionalized molecule or when cooling is too rapid.
-
Solution A: Modify the Solvent System:
-
Add a small amount of a "better" solvent (one in which the compound is more soluble) to the hot solution to ensure everything is fully dissolved.
-
Alternatively, if using a solvent pair, you may have added too much of the anti-solvent. Re-heat the mixture to dissolve the oil, add a small amount of the primary solvent until the solution is clear again, and then allow it to cool more slowly.
-
-
Solution B: Slow Down the Cooling Process:
-
Do not place the flask directly in an ice bath. Allow the hot, saturated solution to cool slowly to room temperature on a benchtop, insulated with a cork ring and covered.
-
Once at room temperature, you can try inducing crystallization by scratching the inside of the flask with a glass rod at the meniscus. The microscopic scratches provide a nucleation site for crystal growth.
-
Only after slow cooling to room temperature should you move the flask to a refrigerator (4 °C) and then a freezer (-20 °C) to maximize yield.[6]
-
Issue 3: Yield is very low after recrystallization.
-
Cause: This typically happens for one of two reasons: either too much solvent was used, or the compound has significant solubility in the solvent even at low temperatures.
-
Solution A: Minimize Solvent Volume:
-
The goal is to dissolve the crude product in the minimum amount of boiling solvent required to form a saturated solution.[7] Add the solvent in small portions to the solid while heating and swirling. Stop adding solvent as soon as all the solid has dissolved.
-
If you suspect you've added too much solvent, you can carefully evaporate some of it under a stream of nitrogen or by gentle heating to re-saturate the solution before cooling.
-
-
Solution B: Re-evaluate Your Solvent Choice:
-
An ideal recrystallization solvent is one in which your compound is highly soluble when hot but poorly soluble when cold.
-
Perform small-scale solubility tests with a variety of solvents to find the optimal one.[7] Common choices for amine hydrochlorides include isopropanol (IPA), ethanol/water mixtures, or acetonitrile.
-
| Solvent System | Typical Use Case | Pros | Cons |
| Isopropanol (IPA) | General purpose for amine HCl salts | Good solubility difference, volatile | Can absorb water |
| Ethanol/Water | For more polar salts | Highly tunable polarity | Can be hard to remove all water |
| Acetonitrile | Good for many organic salts | Sharp crystals, easy to remove | Higher cost, can be toxic |
| Ethyl Acetate/Heptane | For the corresponding free base | Good for non-polar compounds | Not suitable for the HCl salt directly |
Table 2. Common solvent systems for recrystallization.
Experimental Protocols
Protocol 1: Purification via Column Chromatography (as Free Base)
This protocol assumes you have a crude mixture that requires significant purification before a final salt formation and/or recrystallization step.
-
Free Base Conversion: Dissolve the crude HCl salt in a biphasic mixture of dichloromethane (DCM) and water. Basify the aqueous layer to pH >10 by adding 1M NaOH solution. Separate the layers and extract the aqueous phase two more times with DCM. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude free base.
-
Chromatography Setup: Prepare a mobile phase, for example, a mixture of Hexane and Ethyl Acetate, and add 0.5% v/v triethylamine. Select the exact solvent ratio based on preliminary TLC analysis. Pack a silica gel column with this mobile phase.
-
Elution: Load the crude free base onto the column (either neat adsorbed onto a small amount of silica or dissolved in a minimum of DCM). Elute the column, collecting fractions and monitoring them by TLC.
-
Isolation and Salt Formation: Combine the pure fractions, and remove the solvent in vacuo. Dissolve the resulting pure free base in a minimal amount of a suitable anhydrous solvent like diethyl ether or ethyl acetate. Add a stoichiometric amount of HCl solution (e.g., 2.0 M HCl in diethyl ether) dropwise with stirring. The pure this compound will precipitate. Collect the solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 2: Purification via Recrystallization
This protocol is ideal for material that is already >90% pure.
-
Solvent Selection: Place ~50 mg of your crude HCl salt in a test tube. Add a solvent (e.g., isopropanol) dropwise while heating in a sand bath. Find a solvent that dissolves the solid completely when boiling but in which the solid is sparingly soluble at room temperature.
-
Dissolution: Place the bulk of your crude material in an Erlenmeyer flask. Add the chosen solvent in portions while heating the flask to a gentle boil. Add just enough solvent to fully dissolve the solid. If colored impurities are present, you can add a small amount of activated charcoal at this stage, keep the solution hot for a few minutes, and then perform a hot gravity filtration to remove the charcoal.[6]
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this period.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals sparingly with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent. Characterize the final product by HPLC, NMR, and melting point to confirm purity.
By understanding the principles behind these purification techniques and anticipating common issues, you can effectively and efficiently obtain high-purity this compound for your research and development needs.
References
-
Biotage. (2023, September 26). When should amine-bonded columns be used for purification? Retrieved from [Link]
-
Org Prep Daily. (2006, October 5). Purifying amines on silica. Retrieved from [Link]
-
BIOFOUNT. Benzyl[2-(3-bromophenyl)propan-2-yl]amine Hydrochloride. Retrieved from [Link]
- Mills, L. E. (1932). Purification of primary aromatic amine hydrohalides of the benzene series. U.S. Patent No. 1,878,970. Washington, DC: U.S. Patent and Trademark Office.
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
The Pharma Master. Troubleshooting. Retrieved from [Link]
-
Global Journal of Engineering Science and Research Management. SYNTHESIS OF BROMO BENZYL AMINE SUBSTITUTED CHROMENE AND THEIR ANTIMICROBIAL ACTIVITY. Retrieved from [Link]
-
American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. Specific solvent issues with Reductive Amination/Alkylation. Retrieved from [Link]
-
ChemBK. This compound. Retrieved from [Link]
-
Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid. Retrieved from [Link]
-
Agilent. Achieve high-throughput LC/MS purification of pharmaceutical impurities. Retrieved from [Link]
- Dow Chemical Co. (1987). Recovery of amines from by-product chloride salts. U.S. Patent No. 4,670,232. Washington, DC: U.S. Patent and Trademark Office.
-
Chemistry Stack Exchange. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction? Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. Recrystallization. Retrieved from [Link]
-
bzstandard.com. Benzyl[2-(3-bromophenyl)propan-2-yl]amine Hydrochloride. Retrieved from [Link]
-
Organic Chemistry Data. Reductive Amination - Common Conditions. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Retrieved from [Link]
-
Wikipedia. Reductive amination. Retrieved from [Link]
-
California State University, Stanislaus. Recrystallization1. Retrieved from [Link]
-
Phenomenex. Troubleshooting Guide. Retrieved from [Link]
-
Pharmaguideline. (2025, April 11). Resolving API Impurity Issues in Drug Development. Retrieved from [Link]
-
Analytical Chemistry. (1956). Determination of Primary and Secondary Amines. Analytical Chemistry, 28(4), 549-552. Retrieved from [Link]
-
Organic Chemistry Portal. Synthesis of benzylic amines. Retrieved from [Link]
-
PubChem. 2-(2-Bromophenyl)propan-2-amine hydrochloride. Retrieved from [Link]
-
IISTE. Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Retrieved from [Link]
-
Royal Society of Chemistry. Analytical Methods. Retrieved from [Link]
-
MDPI. (2023, November 13). Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. Retrieved from [Link]
-
MDPI. (2023). (Z)-1-Benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione. Retrieved from [Link]
- Google Patents. Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.
- Google Patents. Process for the preparation of benzylamine salts.
- Google Patents. Preparation method of benzyl chloride derivatives.
- Google Patents. Process for the production of 2-[4-(3- or 2-fluorobenzyloxy)benzylamino]propanamides with high purity degree.
Sources
- 1. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. reddit.com [reddit.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. biotage.com [biotage.com]
- 10. Achieve high-throughput LC/MS purification of pharmaceutical impurities | Separation Science [sepscience.com]
- 11. Chromatographic purity determination of thiamine hydrochloride according to USP | Metrohm [metrohm.com]
- 12. mdpi.com [mdpi.com]
- 13. biotage.com [biotage.com]
Technical Support Center: Synthesis of Benzyl[2-(3-bromophenyl)propan-2-YL]amine HCl
Welcome to the technical support guide for the synthesis of Benzyl[2-(3-bromophenyl)propan-2-YL]amine HCl. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols. The synthesis, typically achieved through the reductive amination of 2-(3-bromophenyl)propan-2-one with benzylamine, is a robust transformation but is not without its challenges. This guide provides in-depth, experience-driven answers to common issues encountered in the lab.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific experimental observations in a question-and-answer format, focusing on the causality behind common side reactions and providing actionable solutions.
Q1: My final product is contaminated with a significant amount of unreacted 2-(3-bromophenyl)propan-2-one. What is causing this and how can I improve the conversion?
A1: The presence of unreacted ketone starting material is a common issue that typically points to an incomplete or reversed imine formation step, which precedes the reduction. The overall transformation is an equilibrium process.[1]
Primary Causes:
-
Imine-Hemiaminal Equilibrium: The reaction between the ketone and benzylamine first forms a hemiaminal intermediate, which then must dehydrate to form the imine.[2] If water is not effectively removed or sequestered, the equilibrium can favor the starting materials.
-
Imine Hydrolysis: The formed imine is susceptible to hydrolysis, especially during aqueous workup or if there is excessive water in the reaction mixture. This reaction reverses the condensation, regenerating the ketone and benzylamine.[3][4][5]
-
Steric Hindrance: The ketone, 2-(3-bromophenyl)propan-2-one, has a sterically hindered carbonyl group (a tertiary center alpha to the carbonyl). This can slow down the initial nucleophilic attack by benzylamine, requiring more forcing conditions or longer reaction times for complete imine formation.
Troubleshooting & Optimization Protocol:
-
Use of Dehydrating Agents: To drive the equilibrium towards the imine, incorporate a dehydrating agent.
-
Molecular Sieves: Add activated 4Å molecular sieves to the reaction mixture. They are inert and effectively sequester the water produced during imine formation.[6]
-
Lewis Acids: Reagents like titanium(IV) isopropoxide (Ti(Oi-Pr)₄) can act as both a Lewis acid to activate the ketone and a dehydrating agent, significantly improving imine formation for hindered substrates.[7]
-
-
Azeotropic Removal of Water: If the solvent allows (e.g., toluene), use a Dean-Stark apparatus to azeotropically remove water as it is formed.
-
pH Control: Imine formation is typically catalyzed by mild acid (pH ~5-6).[8] This protonates the carbonyl oxygen, making the carbon more electrophilic. However, strongly acidic conditions will protonate the benzylamine, rendering it non-nucleophilic. A common practice is to add a catalytic amount of acetic acid.
Q2: My LC-MS analysis shows a byproduct with a mass corresponding to 2-(3-bromophenyl)propan-2-ol. Why is this forming?
A2: The formation of the corresponding alcohol is a classic side reaction in reductive aminations and is directly related to the choice and timing of the reducing agent addition.
Primary Cause:
-
Non-selective Reduction: Some hydride reagents, particularly sodium borohydride (NaBH₄), are capable of reducing both the imine intermediate and the starting ketone.[1][9] If NaBH₄ is added before imine formation is complete, it will competitively reduce the more electrophilic ketone to 2-(3-bromophenyl)propan-2-ol.
Troubleshooting & Optimization Protocol:
-
Select a More Chemoselective Reducing Agent: The most effective way to prevent alcohol formation is to use a reducing agent that is selective for the protonated imine (iminium ion) over the ketone.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB): This is often the reagent of choice for one-pot reductive aminations.[1][9][10] It is mild enough that it does not readily reduce ketones but is highly effective at reducing iminium ions. This allows for all reagents to be mixed at the start of the reaction.
-
Sodium Cyanoborohydride (NaBH₃CN): Similar to STAB, NaBH₃CN is also selective for imines over ketones at a slightly acidic pH.[1][4][7] However, it can release toxic cyanide byproducts during workup, making STAB a preferred reagent in many contexts.[11]
-
-
Two-Step, One-Pot Procedure: If using NaBH₄, allow the imine formation to proceed to completion before adding the reducing agent. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the ketone before introducing the NaBH₄. This is known as an indirect reductive amination.[1][12]
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Selectivity | Typical Conditions | Common Side Reactions/Issues |
| H₂/Pd/C | High | H₂ balloon or Parr shaker, MeOH/EtOH | Reduction of other functional groups (e.g., aryl bromides, nitro groups).[11] |
| NaBH₄ | Low | MeOH/EtOH, often at 0°C | Reduction of starting ketone/aldehyde.[9][13] |
| NaBH₃CN | High (at pH 6-7) | MeOH, often with catalytic acid | Toxic cyanide waste.[1][11] |
| NaBH(OAc)₃ (STAB) | Very High | Aprotic solvents (DCE, THF, DCM) | Water-sensitive; less compatible with methanol.[1][9] |
Q3: I'm observing a persistent dibenzylamine impurity in my final product. What is the source and how can I eliminate it?
A3: Dibenzylamine is a common impurity when benzylamine is used as a reagent. Its formation is typically traced back to an impurity in the starting benzylamine.
Primary Cause:
-
Benzaldehyde Impurity: Commercial benzylamine can contain small amounts of benzaldehyde from its manufacturing process (oxidation). This benzaldehyde can undergo reductive amination with another molecule of benzylamine to form dibenzylamine.[14][15]
Workflow for Dibenzylamine Formation:
-
Benzylamine + Benzaldehyde (impurity) → N-Benzylidenebenzylamine (imine)
-
N-Benzylidenebenzylamine + [H] → Dibenzylamine
Troubleshooting & Optimization Protocol:
-
Purify the Benzylamine: Before use, distill the commercial benzylamine to remove any less volatile benzaldehyde or other impurities.
-
Use High-Purity Reagents: Start with the highest purity benzylamine available from commercial suppliers.
-
Chromatographic Purification: If dibenzylamine does form, it can often be separated from the more sterically bulky desired product, Benzyl[2-(3-bromophenyl)propan-2-YL]amine, via column chromatography on silica gel.
Visualizing Reaction Pathways
The following diagram illustrates the desired synthetic route to Benzyl[2-(3-bromophenyl)propan-2-YL]amine and the major side reactions discussed.
Caption: Main synthesis pathway and common side reactions.
Experimental Protocols
Protocol 1: Optimized One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol is designed to minimize the formation of the alcohol byproduct by using a selective reducing agent.
-
To a stirred solution of 2-(3-bromophenyl)propan-2-one (1.0 eq) and benzylamine (1.1 eq) in an anhydrous aprotic solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (approx. 0.2 M concentration), add glacial acetic acid (1.1 eq).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. An exotherm may be observed.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the imine intermediate is consumed.
-
Upon completion, carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base.
Protocol 2: Purification via Acid-Base Extraction
This procedure effectively separates the basic amine product from neutral impurities like the starting ketone and the alcohol byproduct.
-
Dissolve the crude product from Protocol 1 in a suitable organic solvent like ethyl acetate.
-
Transfer the solution to a separatory funnel and wash with 1 M hydrochloric acid (HCl). The amine product will move into the aqueous layer as its hydrochloride salt, while neutral impurities remain in the organic layer.
-
Separate the layers. The organic layer containing neutral impurities can be discarded.
-
Cool the acidic aqueous layer in an ice bath and basify by the slow addition of a strong base (e.g., 3 M NaOH) until the pH is >10. The free amine will precipitate or form an oil.
-
Extract the basified aqueous layer multiple times with ethyl acetate or DCM.
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the purified free base.
Protocol 3: Formation and Crystallization of the HCl Salt
This final step provides the stable, crystalline hydrochloride salt and serves as a final purification step.
-
Dissolve the purified free base from Protocol 2 in a minimal amount of a suitable solvent, such as isopropanol or ethyl acetate.
-
Slowly add a solution of HCl in a compatible solvent (e.g., 2 M HCl in diethyl ether or HCl gas dissolved in isopropanol) dropwise with stirring until the solution is acidic (test with pH paper) and a precipitate forms.
-
Stir the resulting slurry at room temperature or in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield this compound as a crystalline solid.
Troubleshooting Logic Flowchart
Caption: Troubleshooting logic for common impurities.
References
-
BYJU'S. (n.d.). Imine Hydrolysis. [Link]
-
Brainly. (2020). Show how you could prepare each of the following amines from benzaldehyde by reductive amination. [Link]
-
Scribd. (n.d.). Reductive Amination of Benzaldehyde. [Link]
-
Ashenhurst, J. (2022). Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. [Link]
-
National Center for Biotechnology Information. (2023). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. [Link]
-
Myers, A. (n.d.). Chem 115: Reductive Amination. Harvard University. [Link]
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ResearchGate. (n.d.). The Leuckart Reaction. [Link]
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White Rose Research Online. (2022). Reductive Aminations by Imine Reductases: From Milligrams to Tons. [Link]
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Organic Reactions. (n.d.). The Leuckart Reaction. [Link]
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Chemistry Steps. (n.d.). Imine and Enamine Hydrolysis Mechanism. [Link]
- Google Patents. (2015). CN104744265A - Synthesis process of dibenzylamine.
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ACS Green Chemistry Institute. (n.d.). Specific solvent issues with Reductive Amination/Alkylation. [Link]
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Wikipedia. (n.d.). Reductive amination. [Link]
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Grokipedia. (n.d.). Leuckart reaction. [Link]
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MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. [Link]
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ACS Green Chemistry Institute. (n.d.). Reductive Amination. [Link]
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Indian Academy of Sciences. (n.d.). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. [Link]
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Organic Chemistry Tutor. (n.d.). Reductive Amination. [Link]
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Ashenhurst, J. (2017). Making Substituted Amines Through Reductive Amination. Master Organic Chemistry. [Link]
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Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. [Link]
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Reddit. (2023). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. [Link]
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ResearchGate. (2021). Sodium Borohydride in Reactions of Reductive Amination. [Link]
- Google Patents. (1976). US4331815A - Process for manufacturing N-benzyl-N-isopropyl amides.
-
BYU ScholarsArchive. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. [Link]
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Erowid. (n.d.). Methamphetamine via Reductive Amination-Hydrogenolysis of P2P with N-Benzylmethylamine. [Link]
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Stability and degradation of Benzyl[2-(3-bromophenyl)propan-2-YL]amine hcl
Welcome to the technical support center for Benzyl[2-(3-bromophenyl)propan-2-YL]amine HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and detailed protocols for assessing the stability and degradation of this compound. As a specialized molecule, direct stability data is not extensively published; therefore, this guide synthesizes information from structurally related compounds and established principles of pharmaceutical stability testing.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and potential stability issues of this compound.
Q1: What are the primary stability concerns for this compound?
A1: As a benzylamine hydrochloride salt, the primary stability concerns are its susceptibility to:
-
Oxidative degradation: The amine functional group is prone to oxidation, which can be initiated by atmospheric oxygen, light, or trace metal ions.[1][2] This can lead to the formation of imines, aldehydes, and eventually carboxylic acids.[3][4]
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions.[5][6]
-
Thermal degradation: While the hydrochloride salt form generally enhances thermal stability compared to the free base, prolonged exposure to high temperatures can lead to degradation.[7][8] The specific temperature at which degradation becomes significant needs to be determined experimentally.
-
Hygroscopicity: Amine hydrochloride salts can be hygroscopic, meaning they tend to absorb moisture from the air. This can affect the physical properties of the solid and potentially accelerate chemical degradation in the presence of water.
Q2: What are the recommended storage conditions for this compound?
A2: To minimize degradation, the compound should be stored in a well-sealed container, protected from light, and in a cool, dry place.[9] An inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage to prevent oxidation. For routine laboratory use, storage in a desiccator at controlled room temperature or refrigerated conditions (2-8 °C) is advisable.
Q3: What are the likely degradation products of this compound?
A3: Based on the structure, the following degradation products are plausible:
-
Oxidation Products:
-
Photodegradation Products: These can be complex and may involve reactions at the aromatic rings or cleavage of the benzyl-nitrogen bond.
-
Thermal Degradation Products: At elevated temperatures, de-benzylation or other fragmentation pathways could occur.
Q4: Is a forced degradation study necessary for this compound?
A4: Yes, a forced degradation study is highly recommended, especially if this compound is being developed as a drug substance.[6] Such studies are crucial for:
-
Identifying potential degradation products that could form under various stress conditions.[12]
-
Developing and validating a stability-indicating analytical method (e.g., HPLC) that can separate the parent compound from all its potential degradants.[13]
-
Understanding the intrinsic stability of the molecule and its degradation pathways.[14]
Part 2: Troubleshooting Guide
This section provides solutions to specific issues that may be encountered during experiments involving this compound.
Q1: I am observing a new peak in my HPLC chromatogram after storing my sample solution for a few hours on the autosampler. What could be the cause?
A1:
-
Plausible Cause: This is likely due to the degradation of the compound in the solution. Benzylamines can be unstable in certain solvents, especially when exposed to light and air.[15]
-
Troubleshooting Steps:
-
Protect from Light: Ensure your sample vials are amber-colored or wrapped in aluminum foil to prevent photodegradation.
-
Control Temperature: Use a cooled autosampler (e.g., 4 °C) to slow down potential degradation reactions.
-
Solvent Choice: Evaluate the stability of the compound in different solvents. Protic solvents may participate in degradation pathways. Consider using a mobile phase with a lower pH to enhance the stability of the protonated amine.
-
Inertness: Purge your solvent with an inert gas like nitrogen or helium before preparing your sample solution to remove dissolved oxygen.
-
Q2: My solid compound has changed color (e.g., from white to yellow/brown) over time. Is it still usable?
A2:
-
Plausible Cause: A color change often indicates chemical degradation, likely due to oxidation or photodegradation.[1] The formation of conjugated imines or other chromophoric degradation products can lead to discoloration.
-
Troubleshooting Steps:
-
Re-characterization: Do not assume the material is still pure. Re-analyze the compound using techniques like HPLC to determine its purity.
-
Purification: If the purity is compromised, consider recrystallization or other purification methods to remove the impurities.
-
Storage Review: Review your storage conditions. Ensure the container is airtight and protected from light.[9] Consider storing under an inert atmosphere for future batches.
-
Q3: I am struggling to achieve a good mass balance in my forced degradation study. What are the common reasons for this?
A3:
-
Plausible Causes: Poor mass balance can result from the formation of non-UV active or volatile degradation products, or if the degradants have significantly different molar absorptivity at the detection wavelength compared to the parent compound.[14]
-
Troubleshooting Steps:
-
Use a Universal Detector: Employ a mass spectrometer (LC-MS) or a charged aerosol detector (CAD) in parallel with your UV detector to identify non-chromophoric or poorly chromophoric degradants.
-
Check for Volatiles: Use headspace GC-MS to analyze for volatile degradation products, such as benzaldehyde, which might be lost during sample preparation.
-
Wavelength Selection: Analyze your stressed samples at multiple UV wavelengths or use a photodiode array (PDA) detector to ensure you are not missing peaks that absorb at different wavelengths.
-
Relative Response Factors: If you are quantifying degradants based on the parent compound's calibration curve, determine the relative response factors for the major degradants to obtain a more accurate mass balance.
-
Part 3: Experimental Protocols & Data
This section provides detailed protocols for conducting a forced degradation study and a summary table for expected outcomes.
Protocol 1: Forced Degradation Study
Objective: To identify the potential degradation pathways and products of this compound under various stress conditions.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC grade water, acetonitrile, and methanol
-
pH meter
-
Calibrated oven
-
ICH-compliant photostability chamber
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 methanol:water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.[11]
-
Thermal Degradation (Solid State): Place approximately 10 mg of the solid compound in a clear glass vial and keep it in an oven at 80°C for 48 hours.[12]
-
Photolytic Degradation (Solid State): Spread a thin layer of the solid compound in a petri dish and expose it to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil and placed in the same chamber.
-
-
Sample Analysis:
-
For solution-state studies, cool the samples to room temperature. Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
For solid-state studies, dissolve the stressed and control samples in the initial solvent to achieve a concentration of 0.5 mg/mL.
-
Dilute all samples to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).
-
Analyze all samples by a validated stability-indicating HPLC method, preferably with both PDA and MS detection.
-
Data Presentation: Expected Outcomes of Forced Degradation
| Stress Condition | Expected Degradation Level | Potential Major Degradation Products |
| 0.1 M HCl, 60°C | Low to Moderate | Minimal degradation expected due to the stability of the amine salt. |
| 0.1 M NaOH, 60°C | Moderate to High | Formation of the free base, which may be less stable and prone to oxidation. |
| 3% H₂O₂, RT | High | Imine, benzaldehyde, benzoic acid, N-oxide.[2][10] |
| Thermal (80°C, solid) | Low to Moderate | De-benzylation products, other fragmentation products. |
| Photolytic (ICH) | Moderate to High | Complex mixture of products, potential for reactions on the aromatic rings. |
Part 4: Visualizations
Plausible Degradation Pathway under Oxidative Stress
Caption: A plausible oxidative degradation pathway for this compound.
Experimental Workflow for Forced Degradation
Caption: A general workflow for conducting forced degradation studies.
References
-
Wikipedia. (n.d.). Benzylamine. Retrieved from [Link]
-
ResearchGate. (2024). Recent advances in the oxidative conversion of benzylamines. Retrieved from [Link]
-
ResearchGate. (2010). Oxidation and Deprotection of Primary Benzyl Amines by Visible Light Flavin Photocatalysis. Retrieved from [Link]
-
Scribd. (n.d.). HSAS Method. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Kinetics and mechanism of the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate. Retrieved from [Link]
-
International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product. Retrieved from [Link]
-
Thieme. (2025). Bio-Inspired Manganese-Catalyzed Deaminative Hydroxylation of Benzyl Amines to Corresponding Alcohols. Retrieved from [Link]
-
ACS Publications. (n.d.). Studies of Oxidation of Benzylamines with Neutral Potassium Permanganate and the Chemistry of the Products Thereof. I. Retrieved from [Link]
-
ChemBK. (n.d.). This compound. Retrieved from [Link]
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ResearchGate. (2020). Cycles of degradation experiments (a). Cycles of benzylamine oxidation.... Retrieved from [Link]
-
BIOFOUNT. (n.d.). Benzyl[2-(3-bromophenyl)propan-2-yl]amine Hydrochloride. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Porphycene-mediated photooxidation of benzylamines by visible light. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Visible Light‐driven Dehydrogenation of Benzylamine under Liberation of H2. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzylamines. Retrieved from [Link]
-
RSC Publishing. (n.d.). Degradation of benzylamines during chlorination and chloramination. Retrieved from [Link]
-
Pharmaguideline. (2011). Testing Procedure (Method of analysis) for Aluminium Salts, Amines and Ammonium Salts. Retrieved from [Link]
-
Innoscience. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Retrieved from [Link]
-
MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]
-
PubMed. (n.d.). Stereochemistry of benzylamine oxidation by copper amine oxidases. Retrieved from [Link]
-
ResearchGate. (n.d.). Photocatalytic dehydrogenation of benzylamine and cross-cou- pling with.... Retrieved from [Link]
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UKnowledge. (2015). Thermal Degradation Of Amines For Co 2 Capture. Retrieved from [Link]
-
BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. Retrieved from [Link]
-
Bryan Research & Engineering, LLC. (2008). Amine Thermal Degradation. Retrieved from [Link]
-
MDPI. (n.d.). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. Retrieved from [Link]
-
NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
EPTQ. (n.d.). Chemical analysis in amine system operations. Retrieved from [Link]
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BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal degradation rates of different amines. Retrieved from [Link]
-
ResearchGate. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. Retrieved from [Link]
-
University of Kentucky. (n.d.). THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. Retrieved from [Link]
-
The University of Texas at Austin. (n.d.). Thermal Degradation and Corrosion of Amines for CO2 Capture. Retrieved from [Link]
-
标准品网. (n.d.). Benzyl[2-(3-bromophenyl)propan-2-yl]amine Hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). 2-(2-Bromophenyl)propan-2-amine hydrochloride. Retrieved from [Link]
-
ResearchGate. (n.d.). Degradation of 1-phenyl-2-propanone during long-term storage: useful information for methamphetamine impurity profiling. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of benzylamine hydrochloride. Retrieved from [Link]
-
PubMed. (n.d.). Microbial Degradation of Illicit Drugs, Their Precursors, and Manufacturing By-Products: Implications for Clandestine Drug Laboratory Investigation and Environmental Assessment. Retrieved from [Link]
-
NIST WebBook. (n.d.). Benzylamine hydrochloride. Retrieved from [Link]
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Technical Support Center: Synthesis of Benzyl[2-(3-bromophenyl)propan-2-YL]amine HCl
An in-depth guide to synthesizing Benzyl[2-(3-bromophenyl)propan-2-YL]amine HCl, this technical support center offers detailed troubleshooting and optimization strategies. Tailored for researchers in drug development, it provides a framework for navigating the complexities of this specific chemical synthesis.
Introduction and Synthetic Overview
The synthesis of Benzyl[2-(3-bromophenyl)propan-2-YL]amine, a tertiary amine, presents unique challenges due to the steric hindrance around the quaternary carbon center. The most robust and common method for preparing such amines is through reductive amination.[1][2] This process involves the condensation of a primary amine with a ketone to form an iminium ion intermediate, which is then reduced in situ to the target tertiary amine.
The primary route for synthesizing Benzyl[2-(3-bromophenyl)propan-2-YL]amine involves the reaction between benzylamine and 2-(3-bromophenyl)propan-2-one. The subsequent product is then converted to its hydrochloride salt for improved stability and handling.
Caption: General workflow for the synthesis of the target compound via reductive amination.
Frequently Asked Questions (FAQs): Reaction Optimization
This section addresses common questions regarding the optimization of key reaction parameters.
Q1: Which reducing agent is most suitable for this transformation and why?
A1: The choice of reducing agent is critical for a successful reductive amination. For this specific synthesis, which involves a sterically hindered ketone, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the preferred reagent.
-
Expertise & Causality: Unlike stronger reducing agents like Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄), NaBH(OAc)₃ is mild enough that it will not readily reduce the ketone starting material but is reactive enough to reduce the iminium ion intermediate.[3] Its tolerance for mildly acidic conditions, which are necessary to catalyze iminium ion formation, makes it ideal for a one-pot reaction. Stronger hydrides would require a two-step process (pre-formation of the imine, then reduction) and can be less selective.[4] Hydrogenation with a metal catalyst (e.g., H₂/Pd-C) is another option but may require elevated pressures and temperatures, and could potentially lead to de-bromination of the aromatic ring.
Table 1: Comparison of Common Reducing Agents
| Reducing Agent | Pros | Cons | Typical Conditions |
| NaBH(OAc)₃ | Mild, selective for imines/iminiums, tolerant of acid, one-pot | More expensive, generates acetic acid byproduct | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) |
| NaBH₃CN | Mild, effective in one-pot reactions | Highly toxic (cyanide), less reactive at neutral pH | Methanol (MeOH), often with pH control |
| H₂ with Metal Catalyst | Cost-effective, high atom economy, clean byproduct (none) | May require high pressure/temperature, potential for side reactions (e.g., dehalogenation, debenzylation) | MeOH, Ethanol (EtOH), various catalysts (Pd, Pt, Ni) |
| NaBH₄ | Inexpensive, readily available | Can reduce aldehydes/ketones, requires pH > 7, often a two-step process | MeOH, EtOH |
Q2: How does solvent choice impact the reaction efficiency?
A2: The solvent plays a crucial role in both the formation of the iminium intermediate and the subsequent reduction.
-
Expertise & Causality: Non-protic solvents like 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) are generally preferred. They are effective at solubilizing the reactants and intermediates without interfering with the reducing agent. Protic solvents, such as methanol or ethanol, can sometimes compete with the hydride reagent, leading to its decomposition and lower yields. However, in some cases, a small amount of a protic solvent can facilitate the dissolution of the amine salt. The choice of solvent can significantly affect reaction rates and product distribution.[5]
Q3: What is the optimal temperature and reaction time?
A3: Most reductive aminations with NaBH(OAc)₃ are run at ambient temperature (20-25°C).
-
Expertise & Causality: The initial condensation to the iminium ion is often the rate-limiting step and can be slow for sterically hindered substrates. Allowing the ketone and amine to stir together for a period (e.g., 1-2 hours) before adding the reducing agent can be beneficial. The reaction should be monitored by a suitable technique like TLC or LC-MS. Reactions are typically complete within 12-24 hours. Increasing the temperature can accelerate the reaction but may also promote the formation of side products or degradation.[6][7][8]
Q4: Why is pH control important in this reaction?
A4: The formation of the iminium ion is an acid-catalyzed process. However, the amine must be in its neutral, nucleophilic form to attack the carbonyl.
-
Expertise & Causality: A slightly acidic environment (pH 4-6) is optimal. This protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for the amine to attack. If the pH is too low, the starting amine will be fully protonated and non-nucleophilic. If the pH is too high, the iminium formation will be too slow. Often, a small amount of acetic acid is added to catalyze the reaction, especially when using NaBH(OAc)₃, which itself releases acetic acid.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis.
Caption: A logical workflow for troubleshooting common synthesis problems.
Q5: My reaction yield is very low. What are the likely causes?
A5: Low yields can stem from several factors. A systematic check is required.
-
Poor Quality of Reagents: Ensure benzylamine is pure and the ketone is of high quality. Benzylamine can oxidize over time.[9] The reducing agent, NaBH(OAc)₃, is moisture-sensitive; use a freshly opened bottle or ensure it has been stored properly.
-
Inefficient Iminium Formation: Due to steric hindrance, the condensation step can be slow. Consider pre-stirring the ketone and benzylamine in the solvent for 1-2 hours, with a catalytic amount of acetic acid, before adding the reducing agent.
-
Suboptimal Workup: The tertiary amine product can have some water solubility, especially after acidification during workup. Ensure thorough extraction with an appropriate organic solvent after basifying the aqueous layer.
Q6: I see multiple spots on my TLC plate after the reaction. What are these impurities?
A6: Common impurities include unreacted starting materials and side-products.
-
Unreacted Starting Materials: A faint spot corresponding to the ketone and a UV-active spot for benzylamine are common if the reaction is incomplete.
-
Over-alkylation Products: While less common in reductive amination compared to direct alkylation, it's a possibility.[10]
-
Reduced Ketone: If the reducing agent is too strong or conditions are not optimal, the ketone can be reduced to the corresponding alcohol, 2-(3-bromophenyl)propan-2-ol. This is more likely with NaBH₄ than NaBH(OAc)₃.
Q7: The reaction seems to have stalled and is not proceeding to completion. What should I do?
A7: A stalled reaction often points to an issue with the reducing agent or insufficient activation.
-
Check Reducing Agent Activity: Add a small, fresh portion of NaBH(OAc)₃. If the reaction proceeds, the initial batch may have been partially deactivated by moisture.
-
Improve Iminium Concentration: Add a small amount of a dehydrating agent like anhydrous MgSO₄ or molecular sieves to the reaction mixture. This can help drive the equilibrium towards the iminium ion, providing more substrate for the reduction step.
-
Increase Time/Temperature: For very hindered substrates, extended reaction times (up to 48 hours) may be necessary. A modest increase in temperature (e.g., to 40°C) can also be attempted, but monitor carefully for byproduct formation.[7]
Experimental Protocols
Protocol 1: Synthesis of Benzyl[2-(3-bromophenyl)propan-2-YL]amine
-
To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-(3-bromophenyl)propan-2-one (1.0 eq) and 1,2-dichloroethane (DCE) to make a 0.1 M solution.
-
Add benzylamine (1.1 eq) to the solution, followed by glacial acetic acid (1.0 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.
-
In portions over 15 minutes, add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to the stirring solution. Note: The addition may cause slight effervescence.
-
Allow the reaction to stir at room temperature for 16-24 hours. Monitor progress by TLC or LC-MS until the starting ketone is consumed.
-
Workup: Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stir vigorously for 30 minutes. Separate the organic layer.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude freebase amine.
Protocol 2: Formation and Purification of the HCl Salt
-
Dissolve the crude freebase amine from Protocol 1 in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.
-
Slowly add a solution of HCl in diethyl ether (e.g., 2 M) dropwise with stirring.
-
A white precipitate of the hydrochloride salt should form.
-
Continue adding the HCl solution until no more precipitate is observed.
-
Stir the resulting slurry for 30 minutes at room temperature.
-
Collect the solid by vacuum filtration, washing the filter cake with cold diethyl ether.
-
Dry the solid under vacuum to obtain pure this compound. Recrystallization from a solvent system like ethanol/ether may be performed for higher purity.
Scale-Up Considerations
Q8: What are the main challenges when scaling this reaction from the lab to a pilot plant?
A8: Scaling up chemical reactions introduces new challenges related to physical and safety parameters.[11][12]
-
Heat Management: Reductive amination is exothermic. What is easily managed in a 100 mL flask can become a serious issue in a 100 L reactor.[11] Proper reactor cooling and controlled addition of reagents are critical to prevent thermal runaways.
-
Mixing Efficiency: Inadequate mixing in a large reactor can lead to localized "hot spots" or areas of high reagent concentration, resulting in increased side products and lower yields.[13]
-
Reagent Addition: Adding solids like NaBH(OAc)₃ on a large scale requires specialized equipment. The quenching step must also be carefully controlled to manage gas evolution.
-
Process Time: Operations like filtration and drying take significantly longer at scale. The stability of intermediates and products over these extended periods must be considered.[13]
References
- BenchChem. (2025). Preventing over-alkylation in benzylamine synthesis. BenchChem Technical Support.
- ACS Publications. (n.d.). Solvent and Temperature Effects on the Reduction and Amination Reactions of Electrophiles by Lithium Dialkylaminoborohydrides. The Journal of Organic Chemistry.
- Shandong Look Chemical. (2021). Problems needing attention in synthesis process scaling up.
- Nature. (n.d.).
- Indian Academy of Sciences. (n.d.).
- ResearchGate. (n.d.).
- Organic Chemistry Portal. (n.d.).
- ResearchGate. (n.d.).
- JOCPR. (2024).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Effects of Solvents and the Structure of Amines on the Rates of Reactions of α,β-Unsaturated Nitriles and Amides with Secondary Amines.
- Reddit. (2021). How to purify Benzylamine? r/OrganicChemistry.
- Reddit. (2021).
- Chemistry Steps. (n.d.).
- AIChE. (n.d.). Challenges of scaling up chemical processes (based on real life experiences).
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Overcoming solubility issues with Benzyl[2-(3-bromophenyl)propan-2-YL]amine hcl
Welcome to the technical support resource for Benzyl[2-(3-bromophenyl)propan-2-YL]amine HCl (CAS No. 1400644-86-1). This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its experimental use, with a primary focus on overcoming solubility issues. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to solve problems effectively.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound. Why is it so poorly soluble despite being a hydrochloride salt?
A1: The Challenge of a "Brick Dust" Molecule
While it is true that hydrochloride salts of amines are generally more water-soluble than their freebase forms, the solubility of this compound is hampered by its molecular structure.[1] Amine salts are ionic and polar, which favors solubility in polar solvents like water.[2][3] However, this molecule possesses significant nonpolar, hydrophobic regions: a benzyl group and a 3-bromophenyl group.[4][5]
These large, "greasy" components dominate the molecule's character, leading to low aqueous solubility. The energetic cost of creating a cavity in the water structure to accommodate these hydrophobic parts is high, counteracting the favorable solvation of the ammonium chloride portion. Therefore, while the salt form enhances solubility compared to the freebase, the compound can still be challenging to dissolve in purely aqueous systems.
Q2: What is the best starting solvent for this compound? How do I systematically find a suitable solvent system?
A2: A Systematic Approach to Solvent Selection
There is no single "best" solvent; the ideal choice depends on your experimental context (e.g., in vitro cell-based assays, organic reactions, analytical standards). We recommend a systematic approach starting with the most common and biocompatible solvents and progressing to organic co-solvents as needed.
Follow the decision workflow below to systematically identify an appropriate solvent or co-solvent system.
Caption: Solvent selection workflow for this compound.
Solvent Property Comparison Table
The table below summarizes common solvents and their properties relevant to dissolving polar organic salts. For structurally similar compounds, polar organic solvents have shown utility.[6][7]
| Solvent | Polarity (Dielectric Constant) | Type | Suitability for Amine HCl Salts | Key Considerations |
| Water | 80.1 | Polar Protic | Low-to-Moderate | Ideal for biological assays but often insufficient alone. |
| PBS (pH 7.2) | ~79 | Polar Protic Buffer | Low-to-Moderate | Maintains physiological pH; solubility similar to water.[6][7] |
| Ethanol | 24.5 | Polar Protic | Moderate-to-High | Good starting point for co-solvent systems; less toxic than DMSO.[6] |
| DMSO | 46.7 | Polar Aprotic | High | Excellent solubilizing power, but can be toxic to cells at >0.5-1%.[6] |
| DMF | 36.7 | Polar Aprotic | High | Strong solvent, but higher toxicity than DMSO.[6] |
| Methanol | 32.7 | Polar Protic | Moderate-to-High | Can be effective but generally more volatile and toxic than ethanol. |
| Acetonitrile | 37.5 | Polar Aprotic | Low-to-Moderate | Often used in analytical chemistry; less effective for salts than other polar organics. |
| Acetone | 20.7 | Polar Aprotic | Low | Can sometimes be used to precipitate amine salts from other solvents.[8][9] |
Q3: My compound won't dissolve in my aqueous buffer, even with a small amount of DMSO. What advanced techniques can I try?
A3: Advanced Solubilization Protocol
When simple co-solvent methods fail, you can employ pH adjustment and heat. The solubility of amine salts is highly dependent on pH.[10][11] As a salt of a weak base, this compound exists in equilibrium with its un-protonated (freebase) form. Lowering the pH can shift the equilibrium towards the more soluble, protonated form.
Caption: pH-dependent equilibrium of an amine hydrochloride salt in solution.
Protocol: Stock Solution Preparation using pH and Heat
CAUTION: Always handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE).
-
Initial Suspension: Add your weighed compound to your desired aqueous buffer (e.g., 10 mM HCl or a citrate buffer, pH ~3-4). Start with a volume that would yield a 10x or 100x final concentration. The solution will likely appear as a cloudy suspension.
-
Gentle Warming: Place the vial in a water bath or on a heat block set to 37-40°C. Do not boil. Gentle heat can help overcome the activation energy of dissolution.
-
Vortex/Sonication: Intermittently vortex the suspension vigorously for 30-60 seconds. If a vortexer is insufficient, use a bath sonicator for 5-10 minutes. Sonication uses ultrasonic waves to break apart solid aggregates and enhance solvent interaction.
-
pH Adjustment (if necessary): If the compound remains insoluble, check the pH. You can add sterile, dilute HCl (e.g., 1N) dropwise while vortexing. Aim for a final pH between 3 and 5. This ensures the amine remains fully protonated.[10]
-
Assess Solubility: After this procedure, visually inspect the solution against a dark background. If it is clear, you have successfully created a stock solution.
-
Neutralization and Use: When adding this acidic stock to your final experimental medium (e.g., cell culture media), ensure the final volume of the stock is small enough (e.g., 1:1000 dilution) that the buffer capacity of the medium can neutralize the added acid without a significant pH shift. Always verify the final pH of your working solution.
Q4: I successfully dissolved the compound in DMSO, but it precipitates when I dilute it into my aqueous experimental buffer. How can I prevent this?
A4: Addressing Precipitation from Organic Stock Solutions
This is a common issue known as "crashing out." It occurs when a compound that is soluble in a high concentration of an organic solvent is diluted into an aqueous solution where its solubility is much lower. The key is to keep the final concentration of the organic solvent as low as possible while ensuring the compound remains below its solubility limit in the final mixed-solvent system.
Troubleshooting Workflow: Preventing Precipitation
Caption: Strategies to prevent compound precipitation upon dilution.
Key Strategies:
-
Lower the Stock Concentration: Making a 10 mM stock instead of a 100 mM stock in DMSO means you will add a larger volume to your buffer, but the final DMSO concentration may still be acceptable while the compound concentration is less likely to exceed its solubility limit.
-
Use Co-Solvent in the Diluent: Instead of diluting directly into a 100% aqueous buffer, dilute into a buffer that already contains a small amount of a miscible organic solvent (like 5-10% ethanol). This can ease the transition for the dissolved molecule.[12]
-
Incorporate Surfactants: For cell-based assays, adding a small amount of a non-ionic surfactant like Pluronic® F-68 or Tween® 80 (typically 0.01-0.1%) to the final aqueous medium can help stabilize the compound and prevent aggregation. Always run a vehicle control with the surfactant alone to ensure it does not affect your experimental results.
References
-
Chemistry Stack Exchange. (2016). Why amine salts are soluble in water?. [Link][2]
-
NCERT. (n.d.). Amines. In Chemistry Part II (Textbook for Class XII). [Link][4]
-
Sciencemadness.org. (2006). Isolation of primary amines as HCL salt problem. [Link][8]
-
Chemistry LibreTexts. (2023). Advanced Properties of Amines. [Link]
-
Chemistry LibreTexts. (2020). 20.2: Basicity of Amines and Ammonium Salt Formation. [Link][13]
-
Quora. (2017). Why do amines dissolve in hydrochloric acid?. [Link][14]
-
ChemBK. (n.d.). This compound. [Link]
-
BIOFOUNT. (n.d.). Benzyl[2-(3-bromophenyl)propan-2-yl]amine Hydrochloride. [Link]
-
ResearchGate. (2017). Purification of organic hydrochloride salt?. [Link][9]
-
University of Alberta. (n.d.). Isolation (Recovery) of amines. [Link][15]
-
B2BStandard. (n.d.). Benzyl[2-(3-bromophenyl)propan-2-yl]amine Hydrochloride. [Link]
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. [Link][1]
-
Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]
-
ResearchGate. (2013). Which specific organic solvent for organic compounds does not dissolve salts?. [Link]
-
Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. [Link][10]
-
PubMed. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. [Link][11]
-
Knowledge UChicago. (2022). Solubility of Organic Salts in Solvent−Antisolvent Mixtures. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (2015). Study of pH-dependent drugs solubility in water. [Link]
-
RSC Publishing. (2022). Organic deliquescence: organic vapor-induced dissolution of molecular salts. [Link]
Sources
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- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 5. byjus.com [byjus.com]
- 6. caymanchem.com [caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Sciencemadness Discussion Board - Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 [sciencemadness.org]
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- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Co-solvent: Significance and symbolism [wisdomlib.org]
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- 15. chem.ualberta.ca [chem.ualberta.ca]
Technical Support Center: Scale-Up of Benzyl[2-(3-bromophenyl)propan-2-YL]amine HCl Synthesis
Welcome to the technical support center for the synthesis and scale-up of Benzyl[2-(3-bromophenyl)propan-2-YL]amine HCl. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) based on established chemical principles and extensive field experience.
Introduction to Synthetic Strategies and Scale-Up Considerations
The synthesis of Benzyl[2-(3-bromophenyl)propan-2-YL]amine, a tertiary amine, can be approached through several synthetic routes. The choice of a particular pathway on a larger scale is often dictated by factors such as raw material cost, process safety, atom economy, and the impurity profile of the final product. This guide will focus on the most plausible synthetic strategies and their inherent scale-up challenges.
The primary retrosynthetic disconnections for the target molecule suggest three main synthetic approaches, each with unique considerations for scale-up:
-
Route A: Reductive Amination of a ketone precursor.
-
Route B: Grignard Reaction followed by Amination/Rearrangement.
-
Route C: Ritter Reaction of an alcohol precursor.
Below is a visual representation of these potential synthetic pathways.
Caption: Potential synthetic routes to this compound.
Route A: Reductive Amination
This is often the most direct route, involving the reaction of 2-(3-bromophenyl)propan-2-one with benzylamine in the presence of a reducing agent.
Troubleshooting and FAQs for Reductive Amination Scale-Up
Q1: We are observing low conversion of the starting ketone during our pilot-scale run. What are the likely causes and how can we improve the yield?
A1: Low conversion in a scaled-up reductive amination of a hindered ketone like 2-(3-bromophenyl)propan-2-one is a common issue. Several factors could be at play:
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Inefficient Imine Formation: The equilibrium between the ketone/amine and the imine intermediate can be unfavorable.[1] On a larger scale, efficient water removal is critical to drive the reaction towards the imine.
-
Troubleshooting:
-
Azeotropic Distillation: If the solvent allows (e.g., toluene, cyclohexane), use a Dean-Stark apparatus to remove water azeotropically.
-
Dehydrating Agents: While effective in the lab, the use of stoichiometric dehydrating agents like molecular sieves can be problematic and costly on a large scale. If used, ensure they are properly activated and used in sufficient quantity.
-
-
-
Steric Hindrance: The tertiary carbon center in the ketone presents significant steric hindrance, slowing down the initial nucleophilic attack by benzylamine.
-
Troubleshooting:
-
Increased Reaction Temperature and Time: Carefully increase the reaction temperature to overcome the activation energy barrier. Monitor for potential side reactions or degradation. Extended reaction times may be necessary.
-
Catalysis: Consider the use of a Lewis acid catalyst (e.g., Ti(OiPr)₄) or a Brønsted acid to activate the ketone carbonyl group.
-
-
-
Choice of Reducing Agent: The reducing agent must be selective for the iminium ion over the ketone.
-
Troubleshooting:
-
Sodium Triacetoxyborohydride (STAB): This is often the reagent of choice for one-pot reductive aminations due to its selectivity and tolerance for mildly acidic conditions.[2]
-
Sodium Cyanoborohydride (NaBH₃CN): While effective, it is highly toxic and generates cyanide waste, making it less desirable for large-scale production.[2]
-
Catalytic Hydrogenation: Using H₂ gas with a catalyst like Pd/C is a greener and often more cost-effective option for scale-up. However, optimization of catalyst loading, pressure, and temperature is crucial. Debenzylation can be a side reaction under harsh hydrogenation conditions.
-
-
Q2: We are seeing significant formation of an alcohol byproduct, 2-(3-bromophenyl)propan-2-ol. How can we minimize this?
A2: The formation of the corresponding alcohol is a classic sign that your reducing agent is reducing the starting ketone before imine formation is complete.
-
Cause: This is particularly problematic with less selective reducing agents like sodium borohydride (NaBH₄).[3]
-
Solution:
-
Two-Step Procedure: First, ensure complete formation of the imine by monitoring the reaction (e.g., by GC-MS or NMR). Only then, add the reducing agent.
-
Use a More Selective Reducing Agent: As mentioned, STAB is highly effective in preferentially reducing the iminium ion in the presence of the ketone.[2][3]
-
Q3: Our final product is contaminated with over-alkylation byproducts. How can we control this?
A3: While less common when starting with a secondary amine, if any primary amine impurities are present in the benzylamine, or if side reactions occur, over-alkylation can be an issue.
-
Control Measures:
-
Stoichiometry Control: Use a slight excess of the ketone relative to the benzylamine to ensure the amine is the limiting reagent.
-
Purification of Starting Materials: Ensure the purity of the benzylamine starting material to minimize the presence of primary amines.
-
Experimental Protocol: Scale-Up of Reductive Amination
This protocol is a general guideline and should be optimized for your specific equipment and scale.
-
Imine Formation:
-
Charge the reactor with 2-(3-bromophenyl)propan-2-one and a suitable solvent (e.g., toluene).
-
Add benzylamine (1.0-1.05 equivalents).
-
If using, add a catalyst (e.g., acetic acid, 0.1 eq).
-
Heat the mixture to reflux and remove water via a Dean-Stark trap.
-
Monitor the reaction for the disappearance of the ketone.
-
-
Reduction:
-
Cool the reaction mixture to a suitable temperature (e.g., 0-10 °C).
-
Slowly add the reducing agent (e.g., STAB, 1.2-1.5 eq) portion-wise, monitoring the internal temperature.
-
Allow the reaction to warm to room temperature and stir until completion.
-
-
Work-up and Isolation:
-
Quench the reaction with an appropriate aqueous solution (e.g., saturated NaHCO₃).
-
Separate the organic layer.
-
Wash the organic layer with brine.
-
Dry the organic layer over a suitable drying agent (e.g., Na₂SO₄) and filter.
-
Concentrate the organic layer under reduced pressure to obtain the crude free base.
-
Caption: Workflow for a two-step reductive amination process.
Route B: Grignard Reaction
This route involves the addition of a methylmagnesium halide to 3-bromoacetophenone to form the tertiary alcohol, 2-(3-bromophenyl)propan-2-ol, which is then converted to the amine.
Troubleshooting and FAQs for Grignard Reaction Scale-Up
Q1: Our Grignard reaction is sluggish and gives low yields of the tertiary alcohol. What could be the issue?
A1: Grignard reactions are notoriously sensitive to reaction conditions, especially at scale.
-
Moisture and Air: Grignard reagents react readily with water and oxygen.
-
Troubleshooting:
-
Ensure all glassware and reactors are thoroughly dried.
-
Use anhydrous solvents.
-
Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction.
-
-
-
Magnesium Activation: The surface of the magnesium turnings can be coated with magnesium oxide, preventing the reaction from initiating.
-
Troubleshooting:
-
Use fresh, high-quality magnesium turnings.
-
Initiate the reaction with a small amount of a more reactive halide (e.g., 1,2-dibromoethane) or a crystal of iodine.
-
-
-
Temperature Control: The Grignard reaction is exothermic. Poor heat dissipation on a larger scale can lead to side reactions, such as Wurtz coupling.
-
Troubleshooting:
-
Use a reactor with efficient cooling and agitation.
-
Add the methylmagnesium halide slowly to control the exotherm.
-
-
Q2: How can we convert the intermediate alcohol, 2-(3-bromophenyl)propan-2-ol, to the final amine product?
A2: The conversion of the tertiary alcohol to the tertiary amine is not straightforward and presents its own set of challenges. A common laboratory method for this transformation is the Ritter reaction, which is discussed in the next section.
Route C: Ritter Reaction
The Ritter reaction involves the reaction of an alcohol or alkene with a nitrile in the presence of a strong acid to form an amide, which can then be hydrolyzed to the amine.[4] In this case, 2-(3-bromophenyl)propan-2-ol would react with benzyl cyanide.
Troubleshooting and FAQs for Ritter Reaction Scale-Up
Q1: The Ritter reaction is known for using harsh acidic conditions. Are there any safety and material compatibility concerns for scale-up?
A1: Absolutely. The use of strong acids like concentrated sulfuric acid or oleum is a major concern at scale.
-
Safety Hazards:
-
Highly Corrosive: Requires specialized acid-resistant reactors (e.g., glass-lined).
-
Exothermic Quenching: The quenching of the strong acid with water is highly exothermic and can lead to dangerous splattering if not controlled.
-
-
Troubleshooting:
-
Alternative Acid Catalysts: Investigate the use of solid acid catalysts or milder Lewis acids to reduce the hazards associated with strong mineral acids.
-
Controlled Quenching: Add the reaction mixture to ice/water slowly with vigorous stirring and efficient cooling.
-
Q2: What are the common byproducts in a Ritter reaction, and how can they be minimized?
A2: Byproduct formation can be a significant issue, impacting yield and purity.
-
Common Byproducts:
-
Dehydration of the Alcohol: The tertiary alcohol can eliminate water to form an alkene, which can then polymerize under the acidic conditions.
-
Rearrangement Products: Although less likely with a tertiary carbocation, rearrangements can occur.
-
-
Minimization Strategies:
-
Temperature Control: Maintain the lowest possible temperature that allows for a reasonable reaction rate.
-
Order of Addition: Adding the alcohol to a mixture of the nitrile and acid can sometimes minimize alkene formation.
-
Final Product Isolation and Purification: HCl Salt Formation
Regardless of the synthetic route, the final step involves the formation and purification of the hydrochloride salt.
Q1: We are having trouble getting our this compound to crystallize. It keeps oiling out. What can we do?
A1: "Oiling out" is a common problem during the crystallization of amine salts and is often due to impurities or the choice of solvent.
-
Possible Causes and Solutions:
-
Purity of the Free Base: Ensure the free base is as pure as possible before attempting salt formation. Residual starting materials or byproducts can inhibit crystallization. Consider a quick chromatographic purification or distillation of the free base if necessary.
-
Solvent System: The choice of solvent is critical.
-
Troubleshooting:
-
Use a solvent in which the free base is soluble but the HCl salt is not (e.g., diethyl ether, MTBE, ethyl acetate, or mixtures with heptane/hexane).
-
Slowly add a solution of HCl in a suitable solvent (e.g., HCl in isopropanol or diethyl ether) to a solution of the free base.
-
Experiment with different solvent polarities and temperatures. Slow cooling and scratching the flask can help induce nucleation.
-
-
-
Water Content: The presence of water can sometimes prevent crystallization. Ensure anhydrous conditions are used during the salt formation.[5]
-
Q2: The color of our final product is off-white to yellow. How can we improve the color?
A2: Color in the final product is usually due to small amounts of impurities that are carried through the synthesis.
-
Troubleshooting:
-
Charcoal Treatment: A charcoal treatment of a solution of the free base or the final salt can often remove colored impurities.
-
Recrystallization: Recrystallizing the final HCl salt from a suitable solvent system can significantly improve its purity and color.
-
Quantitative Data Summary
| Parameter | Route A: Reductive Amination | Route B: Grignard Reaction | Route C: Ritter Reaction |
| Typical Yield | 60-85% | 50-70% (over 2 steps) | 40-60% (over 2 steps) |
| Key Reagents | Ketone, Benzylamine, STAB | 3-Bromoacetophenone, MeMgBr | Alcohol, Benzyl Cyanide, H₂SO₄ |
| Major Byproducts | Alcohol, Over-alkylation | Wurtz coupling products | Alkene, Polymers |
| Scale-Up Concern | Imine formation efficiency | Anhydrous conditions, exotherm | Harsh acids, quenching |
References
-
Global Journal of Engineering Science and Research Management. (n.d.). SYNTHESIS OF BROMO BENZYL AMINE SUBSTITUTED CHROMENE AND THEIR ANTIMICROBIAL ACTIVITY. Retrieved from [Link]
-
Myers, A. (n.d.). Myers Chem 115. Retrieved from [Link]
-
PubMed Central. (n.d.). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
BYU ScholarsArchive. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. Retrieved from [Link]
-
StuDocu. (n.d.). Friedel-Crafts Acetylation of Bromobenzene. Retrieved from [Link]
-
Springer. (n.d.). Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. Retrieved from [Link]
-
ChemBK. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 2-(3-Bromophenyl)propan-2-ol. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of benzylic amines. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Organic Chemistry.org. (2019). Ritter Reaction. Retrieved from [Link]
- Google Patents. (n.d.). US20100204470A1 - method for salt preparation.
-
Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Reductive Amination. Retrieved from [Link]
-
ResearchGate. (n.d.). Further reactions on reductive amination products with key building.... Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems. Retrieved from [Link]
-
Chegg. (n.d.). Write the full mechanism for the reaction of acetophenone with. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ritter Reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 10. Retrieved from [Link]
-
Googleapis.com. (n.d.). Grignard syntheses - European Patent Office - EP 0119701 A1. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-(3-bromophenyl)propan-2-ol (C9H11BrO). Retrieved from [Link]
-
RSC Publishing. (n.d.). Recent developments in Ritter reaction - RSC Advances. Retrieved from [Link]
-
Reddit. (n.d.). How to purify Benzylamine? : r/OrganicChemistry. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Preparation of different amides via Ritter reaction from alcohols and nitriles in the presence of silica-bonded N. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal stability of copolymers of p-bromophenyl acrylamide-methyl methacrylate. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent advances of Ritter reaction and its synthetic applications. Retrieved from [Link]
-
. (n.d.). Methamphetamine via Reductive Amination-Hydrogenolysis of P2P with N-Benzylmethylamine. Retrieved from [Link]
-
Hive Novel Discourse. (n.d.). Easy P2P reductive amination with NaBH(OAc)3. Retrieved from [Link]
-
BIOFOUNT. (n.d.). Benzyl[2-(3-bromophenyl)propan-2-yl]amine Hydrochloride. Retrieved from [Link]
- Google Patents. (n.d.). CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.
- Google Patents. (n.d.). EP0099302B1 - New process for the preparation of propargyl amines.
- Google Patents. (n.d.). DE19811092A1 - Process for the preparation of benzylamine salts.
Sources
Technical Support Center: Byproduct Identification in the Synthesis of Benzyl[2-(3-bromophenyl)propan-2-YL]amine HCl
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of Benzyl[2-(3-bromophenyl)propan-2-YL]amine HCl. This guide is designed to assist you in troubleshooting and identifying potential byproducts that may arise during your synthetic reactions. As Senior Application Scientists, we understand the critical importance of purity in pharmaceutical development and aim to provide you with the expertise to navigate common synthetic challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most probable synthetic route for this compound, and what are the expected primary byproducts?
A1: The most common and efficient method for synthesizing N-benzylated secondary amines is through reductive amination.[1][2] In this case, it would involve the reaction of 3-bromocuminaldehyde or 2-(3-bromophenyl)propanal with benzylamine to form an imine intermediate, which is then reduced in situ.
The primary expected byproducts from this route include:
-
Over-alkylation product (Tertiary Amine): Dibenzyl[2-(3-bromophenyl)propan-2-YL]amine may form if the newly formed secondary amine reacts again with the aldehyde and is subsequently reduced.[3][4]
-
Reduced Aldehyde: The starting aldehyde can be reduced to the corresponding alcohol, 2-(3-bromophenyl)propan-1-ol. This is more likely if a strong reducing agent like sodium borohydride is used without careful control of reaction conditions.[2]
-
Unreacted Starting Materials: Incomplete reactions can leave residual 3-bromocuminaldehyde and benzylamine.
Q2: My reaction involves the Eschweiler-Clarke reaction for methylation. Could this be adapted for benzylation, and what byproducts should I expect?
A2: The Eschweiler-Clarke reaction is specifically for N-methylation using formaldehyde and formic acid.[5][6][7][8][9] It is not directly applicable for benzylation. If you are performing a related reductive amination with benzaldehyde and a reducing agent, you can expect byproducts similar to those mentioned in Q1. A key feature of the Eschweiler-Clarke reaction is that it avoids the formation of quaternary ammonium salts.[7]
Q3: I am observing a significant amount of an alkene byproduct. What is the likely structure and how is it formed?
A3: The formation of an alkene byproduct, specifically 1-bromo-3-(prop-1-en-2-yl)benzene, is highly probable due to the stability of the tertiary benzylic carbocation intermediate that can form during the reaction.[10][11][12][13] This intermediate can undergo an elimination reaction (E1 type) by losing a proton from an adjacent carbon, leading to the formation of a double bond.[14][15][16][17][18]
Q4: Could Friedel-Crafts type byproducts form during this synthesis?
A4: Yes, Friedel-Crafts alkylation is a potential side reaction.[19][20][21][22][23] The stable tertiary carbocation intermediate can act as an electrophile and attack the aromatic ring of another molecule (either the starting material or the product), leading to C-alkylation byproducts. These are often complex to identify and can result in a mixture of isomers.
Troubleshooting Common Issues
Issue 1: An unexpected peak in my 1H NMR spectrum in the aromatic region.
-
Possible Cause: This could be due to a Friedel-Crafts alkylation byproduct, where the 2-(3-bromophenyl)propan-2-yl group has attached to the phenyl ring of another molecule. This would result in a more complex aromatic splitting pattern.
-
Troubleshooting Steps:
-
2D NMR: Acquire a COSY and HMBC spectrum to establish connectivity between the unexpected aromatic signals and the aliphatic protons.
-
LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weight of the impurity.[24][25][26] The mass of a Friedel-Crafts byproduct would be the sum of the masses of the two reacting molecules minus the mass of HBr (if the bromine is displaced) or HCl.
-
Issue 2: My final product is contaminated with a primary amine.
-
Possible Cause: This is likely due to the debenzylation of your target compound.[27][28][29][30][31] This can occur under harsh acidic or basic conditions, or during purification.
-
Troubleshooting Steps:
-
Reaction Workup: Ensure your workup conditions are mild. Avoid prolonged exposure to strong acids or bases.
-
Purification: If using chromatography, consider using a neutral or slightly basic mobile phase.
-
Confirmation: The primary amine, 2-(3-bromophenyl)propan-2-amine, will have a characteristic NH2 signal in the 1H NMR spectrum and a significantly lower molecular weight in the mass spectrum.
-
Byproduct Summary
| Byproduct Name | Probable Cause | Suggested Analytical Techniques |
| Dibenzyl[2-(3-bromophenyl)propan-2-YL]amine | Over-alkylation in reductive amination | LC-MS, 1H NMR |
| 2-(3-bromophenyl)propan-1-ol | Reduction of starting aldehyde | GC-MS, 1H NMR |
| 1-bromo-3-(prop-1-en-2-yl)benzene | E1 elimination from carbocation intermediate | GC-MS, 1H NMR |
| Friedel-Crafts Alkylation Products | Electrophilic attack of carbocation on an aromatic ring | LC-MS, 2D NMR (COSY, HMBC) |
| 2-(3-bromophenyl)propan-2-amine | Debenzylation of the final product | LC-MS, 1H NMR |
Experimental Protocols
Protocol 1: HPLC-MS Analysis for Impurity Profiling
This protocol outlines a general method for separating and identifying potential byproducts using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[24][25][32]
-
Sample Preparation: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 95%) over 20-30 minutes to elute compounds of varying polarity.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
Detection: UV detector at 254 nm and 280 nm.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically suitable for amines.
-
Mass Range: Scan a wide range, for example, m/z 100-1000, to capture all potential byproducts.
-
Fragmentation: For structural elucidation, perform MS/MS on the major peaks to obtain fragmentation patterns. The presence of bromine will result in a characteristic M+2 isotope peak with nearly equal intensity to the molecular ion peak.[33][34][35][36][37]
-
Protocol 2: 1H NMR for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules.[24][26]
-
Sample Preparation: Dissolve 5-10 mg of your purified byproduct or crude mixture in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
Acquisition:
-
Acquire a standard 1D 1H NMR spectrum.
-
For complex mixtures or for structural confirmation of a new compound, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations.
-
-
Data Analysis:
-
Benzyl Group: Expect signals for the benzylic CH2 protons and the five aromatic protons of the benzyl group.
-
3-bromophenyl Group: Expect a characteristic pattern for the four aromatic protons on the brominated ring.
-
Propan-2-yl Group: Look for the signals corresponding to the methyl groups and the methine proton (if present).
-
Visualizing Reaction Pathways
Sources
- 1. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. grokipedia.com [grokipedia.com]
- 6. Review of Modern Eschweiler–Clarke Methylation Reaction [mdpi.com]
- 7. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 8. name-reaction.com [name-reaction.com]
- 9. Eschweiler-Clarke Reaction [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Carbocation Stability - Chemistry Steps [chemistrysteps.com]
- 14. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 15. home.iitk.ac.in [home.iitk.ac.in]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. scribd.com [scribd.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 20. mt.com [mt.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]
- 23. youtube.com [youtube.com]
- 24. ijprajournal.com [ijprajournal.com]
- 25. biotech-spain.com [biotech-spain.com]
- 26. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 27. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 28. users.ox.ac.uk [users.ox.ac.uk]
- 29. pubs.acs.org [pubs.acs.org]
- 30. Chemoselective debenzylation of N-benzyl tertiary amines with ceric ammonium nitrate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 31. Oxidative N-Debenzylation of N-Benzyl-N-substituted Benzylamines Catalyzed by Cytochrome P450 -Bulletin of the Korean Chemical Society | 학회 [koreascience.kr]
- 32. rroij.com [rroij.com]
- 33. pdf.benchchem.com [pdf.benchchem.com]
- 34. chem.libretexts.org [chem.libretexts.org]
- 35. chem.libretexts.org [chem.libretexts.org]
- 36. researchgate.net [researchgate.net]
- 37. youtube.com [youtube.com]
Technical Support Center: Synthesis of Benzyl[2-(3-bromophenyl)propan-2-YL]amine HCl
Welcome to the technical support center for the synthesis of Benzyl[2-(3-bromophenyl)propan-2-YL]amine HCl. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this synthesis. As Senior Application Scientists, we provide not just protocols, but the rationale behind them, empowering you to troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and efficient method is a two-step process:
-
Reductive Amination: This step involves the reaction of a primary amine, benzylamine, with a ketone, 3'-bromoacetophenone, to form an intermediate imine, which is then reduced in situ to the desired tertiary amine, Benzyl[2-(3-bromophenyl)propan-2-YL]amine.
-
Salt Formation: The purified free amine is then treated with hydrochloric acid (HCl) to form the stable hydrochloride salt.
This approach is favored for its versatility and the availability of various reducing agents that can be tailored to the specific substrate.
Q2: Why is reductive amination preferred over direct N-alkylation with a benzyl halide?
While direct N-alkylation of 2-(3-bromophenyl)propan-2-amine with a benzyl halide seems straightforward, it is often plagued by issues of over-alkylation, leading to the formation of a quaternary ammonium salt. Reductive amination offers a more controlled, one-pot reaction that minimizes the formation of such byproducts, thus improving the overall yield and simplifying purification.[1]
Q3: What are the critical parameters to control during the reductive amination step?
The success of the reductive amination hinges on several factors:
-
Choice of Reducing Agent: The reducing agent must be selective enough to reduce the imine intermediate without significantly reducing the starting ketone.
-
Reaction pH: The formation of the imine is typically favored under mildly acidic conditions (pH 4-6).
-
Stoichiometry: Precise control of the reactant ratios is crucial to prevent side reactions.
-
Solvent: The solvent should be inert to the reaction conditions and capable of dissolving the reactants.
-
Temperature: The reaction is usually carried out at room temperature or with gentle heating.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis and provides actionable solutions.
Problem 1: Low Yield of the Tertiary Amine (Free Base)
Symptom: After the reductive amination and work-up, the isolated yield of Benzyl[2-(3-bromophenyl)propan-2-YL]amine is significantly lower than expected.
Possible Causes & Solutions:
-
Cause A: Incomplete Imine Formation due to Steric Hindrance. The ketone, 3'-bromoacetophenone, is sterically hindered, which can slow down the initial condensation with benzylamine to form the imine.
-
Solution 1: Choice of Reducing Agent. Employ a milder reducing agent like sodium triacetoxyborohydride (STAB). STAB is less reactive towards ketones compared to sodium borohydride, allowing more time for the imine to form before reduction.[1][2][3] Acetic acid can be used as a catalyst, particularly with less reactive ketones.[2]
-
Solution 2: Stepwise Procedure. Consider a two-step approach where the imine is formed first, often with the removal of water using a Dean-Stark apparatus, followed by the addition of the reducing agent.[2]
-
Solution 3: Use of a Lewis Acid. Lewis acids such as Ti(iPrO)₄ or ZnCl₂ can be added to activate the ketone and facilitate imine formation, especially when using a reducing agent like sodium cyanoborohydride.[3]
-
-
Cause B: Reduction of the Starting Ketone. A common side reaction is the reduction of 3'-bromoacetophenone to the corresponding alcohol, 1-(3-bromophenyl)ethanol.
-
Solution: As mentioned above, use a more selective reducing agent like STAB. If using sodium borohydride, ensure sufficient time is allowed for imine formation before its addition.[3] The reaction progress can be monitored by TLC or GC-MS to determine the optimal time for adding the reducing agent.
-
-
Cause C: Inefficient Reaction Conditions.
-
Solution: Optimize the reaction parameters as detailed in the table below. The choice of solvent can also be critical; 1,2-dichloroethane (DCE) is often preferred for reactions with STAB.[2]
-
| Parameter | Recommended Condition | Rationale |
| Reducing Agent | Sodium Triacetoxyborohydride (STAB) | High selectivity for imines over ketones, mild reaction conditions.[1][2] |
| Stoichiometry | Benzylamine (1.0-1.2 equiv.), STAB (1.2-1.5 equiv.) | A slight excess of the amine and reducing agent can drive the reaction to completion. |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Good solubility for reactants and compatible with STAB.[2][3] |
| pH | Mildly acidic (optional: add catalytic acetic acid) | Promotes imine formation.[2] |
| Temperature | Room Temperature | Sufficient for most reductive aminations with STAB. |
Experimental Protocol: Optimized Reductive Amination
-
To a stirred solution of 3'-bromoacetophenone (1.0 eq) and benzylamine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE), add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCE.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude free amine.
Problem 2: Difficulty in Purifying the Free Amine
Symptom: The crude product after reductive amination is an oil that is difficult to purify by column chromatography, or the purity remains low.
Possible Causes & Solutions:
-
Cause A: Presence of Unreacted Starting Materials and Byproducts. The crude product may contain unreacted 3'-bromoacetophenone, benzylamine, and the alcohol byproduct.
-
Solution 1: Acid-Base Extraction. Utilize the basic nature of the desired tertiary amine for purification. Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with a dilute aqueous acid solution (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer, while the unreacted ketone and alcohol byproduct will remain in the organic layer. The aqueous layer can then be basified (e.g., with 2M NaOH) to regenerate the free amine, which can be extracted with an organic solvent.[4]
-
Solution 2: Column Chromatography. If acid-base extraction is insufficient, column chromatography on silica gel can be employed. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), can effectively separate the components.
-
Problem 3: Low Yield or Poor Quality of the HCl Salt
Symptom: During the salt formation step, either no precipitate forms, an oil separates instead of a solid, or the resulting solid is impure.
Possible Causes & Solutions:
-
Cause A: Improper Solvent Choice for Precipitation. The hydrochloride salt may be too soluble in the chosen solvent.
-
Solution 1: Use of a Non-polar Co-solvent. Dissolve the purified free amine in a minimal amount of a polar solvent in which the salt is slightly soluble (e.g., isopropanol, ethanol). Then, slowly add a non-polar co-solvent in which the salt is insoluble (e.g., diethyl ether, hexane) until precipitation is observed.[5]
-
Solution 2: Gaseous HCl. Using a solution of HCl in a non-polar solvent like diethyl ether or dioxane, or bubbling anhydrous HCl gas through a solution of the amine in an appropriate solvent, can often lead to the formation of a crystalline solid.[6]
-
-
Cause B: Presence of Water. Traces of water can interfere with the crystallization of the hydrochloride salt, sometimes leading to the formation of an oil or a sticky solid.
-
Solution: Ensure the free amine and the solvents used are thoroughly dried before the salt formation step. Anhydrous conditions are crucial for obtaining a crystalline product.
-
-
Cause C: Impurities in the Free Amine. If the free amine is not sufficiently pure, these impurities can hinder crystallization.
-
Solution: Re-purify the free amine using the methods described in Problem 2 before proceeding to the salt formation.
-
Experimental Protocol: Formation and Purification of the HCl Salt
-
Dissolve the purified Benzyl[2-(3-bromophenyl)propan-2-YL]amine in a minimal amount of anhydrous diethyl ether.
-
Slowly add a solution of HCl in diethyl ether (e.g., 2M) dropwise with stirring until the precipitation is complete. The pH of the solution should be acidic.
-
Stir the resulting slurry for an additional 30 minutes at room temperature.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to obtain the final this compound salt.
-
If necessary, the salt can be recrystallized from a suitable solvent system, such as isopropanol/diethyl ether.[5]
Visualizing the Workflow
To provide a clearer understanding of the synthetic and troubleshooting workflow, the following diagrams have been generated.
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting low yield in the reductive amination step.
References
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. Isolation (Recovery) [chem.ualberta.ca]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
Technical Support Center: Benzyl[2-(3-bromophenyl)propan-2-YL]amine HCl
This guide provides in-depth technical and safety information for researchers, scientists, and drug development professionals working with Benzyl[2-(3-bromophenyl)propan-2-YL]amine HCl (CAS No. 1400644-86-1). The information herein is synthesized from established chemical principles and data from structurally related compounds to ensure a high degree of scientific integrity and practical utility.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and properties of this compound.
1. What are the primary hazards associated with this compound?
-
Irritation: Amine hydrochlorides can be irritating to the skin, eyes, and respiratory tract.[1]
-
Toxicity: Brominated organic compounds can have varying levels of toxicity. It is prudent to assume the compound may be harmful if swallowed, inhaled, or absorbed through the skin.
-
Thermal Decomposition: At elevated temperatures, brominated organic compounds can decompose to release hazardous gases, such as hydrogen bromide and nitrogen oxides.[2][3]
2. What are the recommended storage conditions for this compound?
To ensure the stability and integrity of this compound, the following storage conditions are recommended:
-
Temperature: Store in a cool, dry place away from direct sunlight and heat sources. Refrigeration may be suitable for long-term storage, but ensure the container is tightly sealed to prevent moisture absorption.
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize potential degradation from atmospheric components.
-
Container: Keep the compound in its original, tightly sealed container.
3. What personal protective equipment (PPE) should be worn when handling this compound?
Appropriate PPE is crucial to minimize exposure. The following should be worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If handling large quantities or if there is a risk of dust or aerosol formation, a NIOSH-approved respirator may be necessary.
4. How should I properly dispose of waste containing this compound?
Dispose of waste in accordance with all local, state, and federal regulations. As a halogenated organic compound, it may be classified as hazardous waste. Do not dispose of it down the drain or in regular trash.
Troubleshooting Guide
This section provides solutions to common experimental issues encountered when working with this compound.
Scenario 1: The compound is not dissolving in my chosen solvent.
-
Question: I am having difficulty dissolving this compound in a non-polar organic solvent for my reaction. What could be the issue and how can I resolve it?
-
Answer: The hydrochloride salt form of an amine significantly increases its polarity compared to the free base. Therefore, it is expected to have poor solubility in non-polar solvents.
-
Explanation: The ionic nature of the amine hydrochloride salt makes it more soluble in polar solvents where the solvent molecules can solvate the ions.
-
Solution Workflow:
-
Solvent Selection: Attempt to dissolve the compound in polar protic solvents (e.g., methanol, ethanol) or polar aprotic solvents (e.g., DMSO, DMF).
-
Basification: If your experimental conditions allow, you can convert the hydrochloride salt to the free base, which will be significantly more soluble in a wider range of organic solvents. To do this, dissolve the compound in a suitable solvent (like water or a polar organic solvent) and add a mild base (e.g., sodium bicarbonate or triethylamine) to neutralize the HCl. The free base can then be extracted into a non-polar organic solvent.
-
Gentle Heating: In some cases, gentle heating and sonication can aid in dissolution in moderately polar solvents. However, be cautious of potential degradation at elevated temperatures.
-
-
Scenario 2: My reaction is giving low yields or unexpected byproducts.
-
Question: My reaction involving this compound is not proceeding as expected. What are some potential causes related to the starting material?
-
Answer: Several factors related to the handling and properties of the starting material could be affecting your reaction outcome.
-
Explanation: The stability of benzylamine derivatives can be influenced by factors such as pH, exposure to air, and temperature. The presence of the hydrochloride may also interfere with certain reaction types.
-
Troubleshooting Decision Tree:
-
Scenario 3: I am observing degradation of the compound over time.
-
Question: I suspect my stored this compound is degrading. How can I confirm this and prevent it in the future?
-
Answer: Degradation can occur due to improper storage conditions.
-
Explanation: As a benzylamine derivative, this compound may be susceptible to oxidation. The presence of the bromide substituent could also influence its stability.
-
Confirmation and Prevention:
-
Analytical Confirmation: Use techniques like HPLC or LC-MS to compare a sample of your stored material against a fresh sample or a previously recorded chromatogram. The appearance of new peaks or a decrease in the main peak area would indicate degradation.
-
Prevention:
-
Strictly adhere to the recommended storage conditions (cool, dry, dark, and tightly sealed).
-
For sensitive applications, purchase smaller quantities to ensure the material is used relatively quickly.
-
If you need to store it for an extended period, consider aliquoting the material into smaller vials under an inert atmosphere to minimize repeated exposure of the bulk material to air and moisture.
-
-
-
Physicochemical and Safety Data
| Property | Value/Information | Source/Justification |
| CAS Number | 1400644-86-1 | [4][5][6] |
| Molecular Formula | C₁₆H₁₈BrN • HCl | [4][7] |
| Molecular Weight | 340.69 g/mol | [6] |
| Appearance | Likely a solid at room temperature. | Based on similar amine hydrochloride salts. |
| Solubility | Expected to be soluble in polar solvents (water, methanol, ethanol) and less soluble in non-polar organic solvents. | General property of amine hydrochlorides. |
| Incompatible Materials | Strong oxidizing agents, strong bases. | General reactivity of amines. |
| Hazardous Decomposition Products | Hydrogen bromide, nitrogen oxides, carbon oxides upon combustion. | Based on the thermal decomposition of brominated and nitrogen-containing organic compounds. [2][3] |
Experimental Protocols
Protocol 1: Conversion of this compound to its Free Base
This protocol is for applications requiring the free amine form of the compound.
Materials:
-
This compound
-
Deionized water
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Round bottom flask
-
Rotary evaporator
Procedure:
-
Dissolve a known quantity of this compound in a minimal amount of deionized water in a flask.
-
Transfer the aqueous solution to a separatory funnel.
-
Slowly add saturated sodium bicarbonate solution to the separatory funnel. You will observe gas evolution (CO₂). Continue adding until the gas evolution ceases, indicating that the acid has been neutralized.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or EtOAc) three times.
-
Combine the organic layers in a clean flask.
-
Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
Remove the solvent using a rotary evaporator to yield the free amine, which will likely be an oil or a low-melting solid.
Caption: Workflow for free base conversion.
References
-
Benzyl[2-(3-bromophenyl)propan-2-yl]amine Hydrochloride. 标准品网. [Link]
-
This compound. ChemBK. [Link]
-
Benzyl[2-(3-bromophenyl)propan-2-yl]amine Hydrochloride. BIOFOUNT. [Link]
-
Influence of brominated flame retardant thermal decomposition products on HALS. ResearchGate. [Link]
-
Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. ScienceDirect. [Link]
-
Products of thermal decomposition of brominated polymer flame retardants. IOPscience. [Link]
-
Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions. [Link]
Sources
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. researchgate.net [researchgate.net]
- 3. Research Portal [researchportal.murdoch.edu.au]
- 4. Benzyl[2-(3-bromophenyl)propan-2-yl]amine Hydrochloride-æ åå-ä¸å½æ ååç½_å½å®¶æ ååç½ [gbw.org.cn]
- 5. arctomsci.com [arctomsci.com]
- 6. chembk.com [chembk.com]
- 7. 1400644-86-1|Benzyl[2-(3-bromophenyl)propan-2-yl]amine Hydrochloride|Benzyl[2-(3-bromophenyl)propan-2-yl]amine Hydrochloride|-范德生物科技公司 [bio-fount.com]
Troubleshooting guide for Benzyl[2-(3-bromophenyl)propan-2-YL]amine hcl experiments
Welcome to the technical support center for Benzyl[2-(3-bromophenyl)propan-2-YL]amine HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the synthesis, purification, and characterization of this compound. The following content is structured in a question-and-answer format to directly address common challenges and provide robust, validated solutions.
Section 1: Synthesis via Reductive Amination
The synthesis of Benzyl[2-(3-bromophenyl)propan-2-YL]amine, the free base of the target HCl salt, is typically achieved through the reductive amination of 2-(3-bromophenyl)propan-2-one with benzylamine. This process, while common, presents several challenges, particularly due to the steric hindrance around the ketone.
FAQ 1: My reductive amination reaction shows low to no conversion. What are the primary causes and how can I fix it?
Low or no product formation is a frequent issue stemming from inefficient imine/iminium ion formation or suboptimal reduction conditions.[1]
Potential Causes & Solutions:
-
Inefficient Imine/Iminium Ion Formation: The equilibrium between the ketone/amine and the imine intermediate must be shifted towards the imine.[2]
-
Causality: The reaction is fastest at a weakly acidic pH (typically 4-6).[1] This is a delicate balance: the acid catalyzes the reaction by protonating the carbonyl oxygen, making it more electrophilic. However, excessive acid will protonate the benzylamine nucleophile, rendering it unreactive.[3]
-
Solution: Add a mild acid catalyst, such as acetic acid, to your reaction mixture. If you are using a borohydride reducing agent that is sensitive to acid, it is crucial to allow the imine to form first before introducing the reducing agent. Monitor imine formation via TLC or crude ¹H NMR.
-
Pro-Tip: The removal of water drives the equilibrium. The addition of a dehydrating agent like anhydrous MgSO₄ or molecular sieves (3Å or 4Å) to the reaction mixture can significantly improve imine formation and overall yield.
-
-
Improper Choice of Reducing Agent: Not all reducing agents are suitable for this sterically hindered transformation.
-
Causality: A strong reducing agent like sodium borohydride (NaBH₄) can readily reduce the starting ketone before it has a chance to form the imine, leading to a 2-(3-bromophenyl)propan-2-ol byproduct. Milder, more selective reagents are required.[3]
-
Solution: Use a hydride donor that is selective for the protonated imine (iminium ion) over the ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is an excellent choice for one-pot reductive aminations as it is less basic, tolerant of mild acid, and selectively reduces the iminium ion.[2] Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic and requires careful handling.
-
-
Steric Hindrance: The tertiary carbon of the 2-propanone moiety presents significant steric bulk, which can slow down both the initial nucleophilic attack by benzylamine and the subsequent reduction.[1][4]
-
Solution: Increase the reaction time and/or temperature. Reactions involving hindered ketones may require stirring for 24-48 hours at room temperature or gentle heating (e.g., 40-50 °C) to achieve full conversion. Monitor the reaction progress by TLC or LC-MS to avoid decomposition at elevated temperatures.
-
Experimental Protocol: Optimized One-Pot Reductive Amination
This protocol utilizes sodium triacetoxyborohydride for its selectivity and efficiency.
-
To a stirred solution of 2-(3-bromophenyl)propan-2-one (1.0 eq) and benzylamine (1.1 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1 M concentration), add glacial acetic acid (1.5 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Optional: Monitor imine formation by TLC, observing the consumption of the starting ketone.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. Caution: The addition may be mildly exothermic.
-
Stir the reaction at room temperature for 12-24 hours. Monitor completion by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Benzyl[2-(3-bromophenyl)propan-2-YL]amine free base.
Visualization: Reductive Amination Workflow
Sources
Validation & Comparative
HPLC-MS analysis of Benzyl[2-(3-bromophenyl)propan-2-YL]amine hcl
An In-Depth Comparative Guide to the HPLC-MS Analysis of Benzyl[2-(3-bromophenyl)propan-2-YL]amine HCl
Executive Summary
The emergence of novel psychoactive substances (NPS) presents a significant and evolving challenge for analytical laboratories in forensic, clinical, and pharmaceutical sectors.[1][2] this compound (CAS: 1400644-86-1)[3][4][5], a substituted phenethylamine derivative, represents a class of compounds requiring highly sensitive and specific analytical methods for unambiguous identification and accurate quantification. This guide provides an in-depth comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), the gold standard for this application, with two viable alternatives: Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography with Photodiode Array Detection (UPLC-PDA). We will explore the theoretical underpinnings, detailed experimental protocols, and performance trade-offs of each technique, offering researchers and drug development professionals the critical insights needed to select the optimal methodology for their specific analytical objectives.
Introduction: The Analytical Challenge
Benzyl[2-(3-bromophenyl)propan-2-YL]amine is a secondary amine with a molecular formula of C₁₆H₁₈BrN and a molecular weight of approximately 304.22 g/mol for the free base.[6] Its structure, featuring two aromatic rings, suggests a strong chromophore suitable for UV detection, while its basic amine functional group and semi-volatile nature present distinct challenges and opportunities for chromatographic separation and detection.
The primary analytical goals for a compound like this are:
-
Identification: Unambiguous confirmation of the molecular structure.
-
Quantification: Accurate and precise measurement of its concentration in various matrices, from bulk material to complex biological fluids.
-
Purity and Stability Assessment: Detection and quantification of process-related impurities and degradation products.[7]
Given these requirements, an ideal analytical method must offer high sensitivity, exceptional specificity, and robust performance. Liquid chromatography coupled with mass spectrometry (LC-MS) has become a cornerstone technology in pharmaceutical and forensic analysis due to its versatility and power.[8][9]
Primary Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
HPLC coupled with tandem mass spectrometry (MS/MS) is the preferred method for the analysis of non-volatile, polar, and thermally labile compounds, making it exceptionally well-suited for substituted amphetamines and related substances.[9][10][11] It provides unparalleled specificity through the selection of precursor and product ion transitions, a technique known as Multiple Reaction Monitoring (MRM).
Principle of Operation
The process involves introducing a liquid sample into the HPLC system, where it is separated on a reversed-phase column. The analyte elutes from the column and is directed into the mass spectrometer's ion source (typically Electrospray Ionization, ESI), where it is ionized. The first quadrupole (Q1) isolates the protonated molecular ion ([M+H]⁺) of the target analyte. This precursor ion is then fragmented in the collision cell (q2), and the resulting product ions are filtered by the third quadrupole (Q3) before being detected. This two-stage mass filtering provides exceptional signal-to-noise and virtually eliminates matrix interferences.
Experimental Workflow: HPLC-MS/MS
Caption: HPLC-MS/MS workflow for this compound analysis.
Detailed Experimental Protocol
Instrumentation:
-
HPLC System: Agilent 1200 Infinity Series or equivalent.
-
Mass Spectrometer: SCIEX 4500 Triple Quadrupole or equivalent with an ESI source.[9]
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., Agilent Poroshell 120 EC-C18, 2.1 x 50 mm, 2.7 µm).[10]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
Mass Spectrometer Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Precursor Ion ([M+H]⁺): m/z 304.1 (for the Br-79 isotope).
-
MRM Transitions (Hypothetical):
-
Quantifier: 304.1 -> 118.1 (corresponding to the C9H12N⁺ fragment).
-
Qualifier: 304.1 -> 91.1 (corresponding to the tropylium ion, C7H7⁺).
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., Curtain Gas: 30 psi, IonSpray Voltage: 5500 V, Temperature: 500 °C).
Alternative Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for volatile and thermally stable compounds.[12][13] For many amine-containing drugs, it is a standard confirmatory method. However, its primary drawback for a secondary amine like the target analyte is the need for derivatization to increase volatility and thermal stability, and to prevent peak tailing on the GC column.[14]
Principle of Operation
The derivatized analyte is injected into a heated port, where it vaporizes. An inert carrier gas sweeps the vapor onto a long, thin capillary column. The column separates components based on their boiling points and interaction with the stationary phase. Eluted compounds enter the MS source (typically Electron Ionization, EI), where they are fragmented into a predictable pattern. This fragmentation pattern acts as a "fingerprint" that can be compared against spectral libraries for identification.
Experimental Workflow: GC-MS
Caption: GC-MS workflow, highlighting the critical derivatization step.
Detailed Experimental Protocol
Derivatization:
-
Evaporate 100 µL of the sample extract to dryness under a gentle stream of nitrogen.
-
Add 50 µL of Ethyl Acetate and 50 µL of Trifluoroacetic Anhydride (TFAA).
-
Cap the vial and heat at 70 °C for 20 minutes.
-
Cool to room temperature and evaporate the excess reagent.
-
Reconstitute in 100 µL of Ethyl Acetate for injection.
Instrumentation:
-
GC-MS System: Agilent 7890B GC coupled with a 5977A MSD or equivalent.
Chromatographic Conditions:
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar.
-
Carrier Gas: Helium at 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 min, ramp at 20 °C/min to 280 °C, hold for 5 min.
-
Injection Mode: Splitless.
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI), 70 eV.
-
Acquisition Mode: Full Scan (m/z 40-550) for identification or Selected Ion Monitoring (SIM) for quantification.
-
Source Temperature: 230 °C.
Alternative Method 2: Ultra-Performance Liquid Chromatography with Photodiode Array Detection (UPLC-PDA)
UPLC is an evolution of HPLC that uses columns with sub-2 µm particles, operating at higher pressures to achieve significantly faster analysis times and better resolution.[13][15] Coupling UPLC with a Photodiode Array (PDA) detector provides UV-Vis spectral data for each peak, aiding in peak purity assessment and identification. This method is less specific than MS but is excellent for high-throughput screening and routine quality control.[16]
Principle of Operation
The separation principle is identical to HPLC but performed on a much more efficient column. As the analyte elutes, it passes through the PDA detector's flow cell. The detector exposes the eluent to a full spectrum of UV-Vis light and records the absorbance across a range of wavelengths simultaneously. This generates a 3D data set (Time vs. Wavelength vs. Absorbance), providing both a chromatogram at a specific wavelength and a UV spectrum for each peak.
Experimental Workflow: UPLC-PDA
Caption: UPLC-PDA workflow for rapid screening and quantification.
Detailed Experimental Protocol
Instrumentation:
-
UPLC System: Waters ACQUITY UPLC H-Class with a PDA eλ Detector or equivalent.[16]
Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.6 mL/min.
-
Gradient: 5% B to 95% B over 1.5 minutes, hold for 0.5 minutes, return to initial conditions. Total run time < 3 minutes.
-
Injection Volume: 1 µL.
-
Column Temperature: 45 °C.
PDA Detector Conditions:
-
Wavelength Range: 210-400 nm.
-
Sampling Rate: 20 points/sec.
-
Quantification Wavelength: Extracted at λmax (e.g., ~225 nm).
Performance Comparison
The choice of analytical technique is a trade-off between multiple performance characteristics. The following table provides a comparative summary.
| Parameter | HPLC-MS/MS | GC-MS | UPLC-PDA |
| Specificity | Highest (based on m/z and fragmentation) | High (based on fragmentation pattern) | Moderate (based on retention time and UV spectrum) |
| Sensitivity (LOD/LOQ) | pg/mL to low ng/mL[9][17] | Low to mid ng/mL | Mid to high ng/mL |
| Analysis Speed | Moderate (5-10 min) | Slow (15-25 min due to oven programming) | Very Fast (< 3 min)[16] |
| Sample Prep | Simple (dilute-and-shoot) to moderate (SPE) | Complex (requires derivatization)[14] | Simple (dilute-and-shoot) |
| Identification Power | Confirmatory | Confirmatory (with library match) | Indicative (screening) |
| Cost (Instrument) | High | Moderate | Moderate |
| Cost (Operational) | High | Moderate | Low |
| Robustness | High | Moderate (inlet can be problematic) | Very High |
| Primary Application | Targeted quantification, metabolite ID, confirmation | Confirmation of volatile compounds, screening | High-throughput screening, QC, purity analysis |
Conclusion and Recommendations
For the analysis of this compound, the three discussed techniques offer distinct advantages depending on the analytical goal.
-
HPLC-MS/MS is the unequivocally superior technique for applications requiring the highest level of confidence and sensitivity. It should be the method of choice for forensic confirmation, bioanalytical studies (pharmacokinetics), and the identification of unknown metabolites or degradation products.[8][18] Its ability to perform targeted MRM analysis makes it the gold standard for trace-level quantification in complex matrices.
-
GC-MS serves as a robust and reliable alternative for confirmation. While it requires an additional, time-consuming derivatization step, its orthogonal separation mechanism and extensive EI spectral libraries provide a valuable secondary method to confirm identity. It is a workhorse in many toxicology labs, though LC-MS/MS is increasingly replacing it for this class of compounds.[14]
-
UPLC-PDA is the most efficient method for high-throughput screening and quality control. In a drug development or manufacturing setting where hundreds of samples must be analyzed for potency or purity against a known standard, the speed and simplicity of UPLC-PDA are unmatched.[16] It provides reliable quantification for the main component but lacks the specificity needed for confirmatory analysis or trace-level impurity identification.
Ultimately, a comprehensive analytical strategy may involve using UPLC-PDA for rapid screening, with any presumptive positive or out-of-specification results being reflexed to HPLC-MS/MS for definitive confirmation and quantification.
References
- Overview of analytical methods for determining novel psychoactive substances, drugs and their metabolites in biological samples - PubMed. (2022). Critical Reviews in Toxicology, 52(3), 239-258.
- Current developments in LC-MS for pharmaceutical analysis. (n.d.). Analyst (RSC Publishing).
- Full article: Overview of analytical methods for determining novel psychoactive substances, drugs and their metabolites in biological samples. (n.d.). Taylor & Francis Online.
- Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair. (n.d.). Hindawi.
- Advances in analytical methodologies for detecting novel psychoactive substances: a review. (2024).
- Novel Psychoactive Substances (NPS) analysis. (n.d.). SCIEX.
- Applications of LC-MS Methodology: In the Development of Pharmaceuticals. (2025).
- LC-MS Method Development. (n.d.). Intertek.
- LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms. (2023). PMC - NIH.
- A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALID
- Analysis Techniques GC-MS, HPLC-DAD, UPLC, and Conventional HPLC and Their Applic
- What Are the Differences Between GC-MS, HPLC-DAD, UPLC, and HPLC, Their Suitable Substances, and Accuracy. (n.d.). MtoZ Biolabs.
- GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained. (2024). AxisPharm.
- SAMHSA-Compliant LC/MS/MS Analysis of Amphetamines in Urine with Agilent Bond Elut Plexa PCX and Agilent Poroshell 120. (n.d.). Agilent Technologies.
- This compound. (n.d.). ChemBK.
- Benzyl[2-(3-bromophenyl)propan-2-yl]amine Hydrochloride. (n.d.). BIOFOUNT.
- Analysis of Amphetamines by LC-MS/MS for High-Throughput Urine Drug Testing Labs. (n.d.). Restek.
- Amphetamines analysis in wastewaters - method performance of solid phase extraction - higher performance liquid chromatography mass spectrometry techniques (SPE-HPLC MS/MS). (n.d.). PMC - PubMed Central.
- HPLC–MS/MS for Sensitive Detection of Amphetamine-Type Drugs in Water. (2024).
- Accurate Biological Testing for Amphetamine and Methamphetamine Abuse Using Chiral HPLC and MS Detection. (n.d.). Sigma-Aldrich.
- High Throughput Quantitative Analysis for a Drug Mixture: Comparing UPLC-MS/MS and HPLC-MS/MS. (n.d.).
- HPLC-PDA VERSUS GC-MS IN THE ANALYSIS OF PARACETAMOL AND NON-STEROIDAL ANTI-INFLAMMATORY DRUGS IN WASTEWATER. (2023). Journal of Environmental Protection and Ecology, 24(1), 22-31.
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.).
- Benzyl[2-(3-bromophenyl)propan-2-yl]amine Hydrochloride. (n.d.). 标准品网.
- HPLC DETERMINATION OF AGMATINE AND OTHER AMINES IN WINE. (n.d.). OENO One.
- HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. (2015).
- Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines. (n.d.). Benchchem.
- Determination of biogenic amines in cheese using HPLC technique and direct derivatization of acid extract. (2025).
- 2-(2-Bromophenyl)propan-2-amine hydrochloride. (n.d.). PubChem.
- CAS NO. 1400644-86-1 | this compound. (n.d.). Arctom.
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- 4. Benzyl[2-(3-bromophenyl)propan-2-yl]amine Hydrochloride-æ åå-ä¸å½æ ååç½_å½å®¶æ ååç½ [gbw.org.cn]
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- 6. 1400644-86-1|Benzyl[2-(3-bromophenyl)propan-2-yl]amine Hydrochloride|Benzyl[2-(3-bromophenyl)propan-2-yl]amine Hydrochloride|-范德生物科技公司 [bio-fount.com]
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A Senior Application Scientist's Comparative Guide to Benzyl[2-(3-bromophenyl)propan-2-YL]amine HCl and Its Analogs
For the attention of: Researchers, scientists, and drug development professionals.
Introduction: Unraveling the Therapeutic Potential of N-Benzyl Phenethylamines
The N-benzyl phenethylamine scaffold is a cornerstone in modern medicinal chemistry, giving rise to a diverse array of compounds with significant pharmacological activity. These molecules have garnered considerable attention for their potent interactions with various G-protein coupled receptors (GPCRs), particularly within the serotonergic system. This guide provides a comprehensive comparative analysis of Benzyl[2-(3-bromophenyl)propan-2-YL]amine HCl, a specific derivative within this class, and contextualizes its potential properties against structurally similar and well-characterized analogs.
While specific experimental data for this compound (CAS: 1400644-86-1) is not extensively available in peer-reviewed literature, by examining the rich body of research on its structural congeners, we can infer its likely synthesis, chemical characteristics, and biological activity. This guide will delve into the structure-activity relationships (SAR) that govern the function of these molecules, providing researchers with the foundational knowledge to inform their own investigations. The core structure consists of a phenethylamine backbone with a benzyl group attached to the nitrogen atom, and in the case of our target compound, a 3-bromophenyl and two methyl groups at the alpha position of the ethylamine chain.
Synthetic Pathways: Crafting the N-Benzyl Phenethylamine Core
The synthesis of N-benzyl phenethylamines, including this compound, is most commonly achieved through reductive amination . This robust and versatile method involves the reaction of a primary amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding secondary amine.
General Synthetic Protocol: Reductive Amination
-
Imine Formation: The precursor, 2-(3-bromophenyl)propan-2-amine, is reacted with benzaldehyde in a suitable solvent, such as ethanol or methanol. The reaction is typically stirred at room temperature until imine formation is complete, which can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Reduction: A reducing agent, most commonly sodium borohydride (NaBH₄), is then added to the reaction mixture. The imine is reduced to the secondary amine, yielding Benzyl[2-(3-bromophenyl)propan-2-YL]amine.
-
Workup and Purification: The reaction is quenched, and the product is extracted into an organic solvent. The crude product is then purified using techniques such as flash chromatography.
-
Salt Formation: To obtain the hydrochloride salt, the purified free base is dissolved in a suitable solvent (e.g., ethanol) and treated with ethanolic HCl. The resulting salt precipitates and can be collected by filtration.
This synthetic approach is highly adaptable, allowing for the introduction of various substituents on both the phenethylamine and benzyl moieties, making it a cornerstone for generating diverse compound libraries for SAR studies.
Caption: General workflow for the synthesis of this compound via reductive amination.
Structural Analogs and Comparative Performance
To understand the potential biological activity of this compound, it is crucial to examine the performance of its structural analogs. The key variations in this class of compounds involve substitutions on the phenyl ring of the phenethylamine moiety and on the N-benzyl group.
| Compound/Analog Class | Key Structural Features | Reported Biological Activity | Key Findings & Insights |
| N-benzyl-4-bromo-2,5-dimethoxyphenethylamine derivatives | 4-bromo and 2,5-dimethoxy substitutions on the phenethylamine ring. | Potent 5-HT2A/2C receptor partial agonists. | N-benzyl substitution dramatically increases binding affinity and can modulate agonist efficacy. Substitutions on the N-benzyl ring, particularly at the 2' and 3' positions, are well-tolerated and can fine-tune receptor selectivity. |
| N-(2-methoxybenzyl)phenethylamines ("NBOMes") | 2-methoxy group on the N-benzyl ring. | Highly potent 5-HT2A receptor agonists with hallucinogenic effects. | The 2-methoxybenzyl group significantly enhances potency. The specific phenethylamine substitution pattern (e.g., 2C-I, 2C-B) dictates the overall pharmacological profile. |
| N-benzyl-2-phenylpyrimidin-4-amine derivatives | A pyrimidine core instead of a simple phenyl ring. | Potent inhibitors of the USP1/UAF1 deubiquitinase complex, with anticancer activity. | Demonstrates that the N-benzyl amine scaffold can be adapted to target enzymes, not just GPCRs. |
| N-benzyl-2-acetamidopropionamide derivatives | Acetamido and propionamide functionalities. | Potent anticonvulsant activity. | Highlights the versatility of the core structure for CNS applications beyond serotonergic targets. |
Structure-Activity Relationship (SAR) Insights
The biological activity of N-benzyl phenethylamines is exquisitely sensitive to their structural modifications. The following SAR principles, derived from extensive studies of related compounds, can be applied to predict the properties of this compound.
-
N-Benzyl Group: The presence of the N-benzyl group is a critical determinant of high-affinity binding to serotonin receptors, particularly the 5-HT2A subtype. Substituents on the benzyl ring can further modulate this affinity and introduce selectivity. For instance, a 2-methoxy or 2-hydroxy group often enhances potency.
-
Phenethylamine Ring Substitution: The substitution pattern on the phenethylamine phenyl ring is crucial for receptor interaction. Halogenation, such as the 3-bromo substitution in the target compound, is a common strategy to modulate lipophilicity and electronic properties, which in turn affects binding affinity and functional activity.
-
Alpha-Methylation: The presence of two methyl groups at the alpha position of the ethylamine chain, as in this compound, is expected to increase metabolic stability by sterically hindering enzymatic degradation. This modification can also influence receptor binding and selectivity.
Caption: Key structural determinants of activity in N-benzyl phenethylamines.
Experimental Protocols: A Foundation for In Vitro Evaluation
To empirically determine the biological activity of this compound and its analogs, a series of in vitro assays are essential. The following protocols provide a standardized framework for such investigations.
Protocol 1: Radioligand Binding Assay for 5-HT2A Receptor Affinity
Objective: To determine the binding affinity (Ki) of the test compound for the human 5-HT2A receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT2A receptor.
-
[³H]ketanserin (radioligand).
-
Test compound (this compound).
-
Mianserin (non-specific binding control).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation counter.
Procedure:
-
Prepare cell membranes from HEK293-h5-HT2A cells.
-
In a 96-well plate, add binding buffer, a fixed concentration of [³H]ketanserin, and varying concentrations of the test compound.
-
For non-specific binding, add a high concentration of mianserin.
-
Incubate the plates at room temperature for a specified time (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50, which can then be converted to the Ki value.
Protocol 2: Functional Assay for 5-HT2A Receptor Agonism (Calcium Flux)
Objective: To determine the functional potency (EC50) and efficacy of the test compound as a 5-HT2A receptor agonist.
Materials:
-
CHO-K1 cells co-expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Test compound.
-
Serotonin (full agonist control).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescent plate reader.
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Load the cells with the calcium-sensitive dye.
-
Add varying concentrations of the test compound or serotonin to the wells.
-
Measure the change in fluorescence over time using a fluorescent plate reader.
-
Analyze the dose-response data to determine the EC50 and maximal response relative to serotonin.
Conclusion: A Versatile Scaffold with Untapped Potential
This compound belongs to a class of compounds with demonstrated therapeutic potential across a range of biological targets. While direct experimental data for this specific molecule remains to be published, the extensive research on its analogs provides a robust framework for predicting its properties. The presence of the N-benzyl group suggests a high affinity for serotonin receptors, while the 3-bromo and alpha,alpha-dimethyl substitutions are likely to fine-tune its pharmacological profile and enhance its metabolic stability.
The synthetic and analytical protocols outlined in this guide provide a clear path for researchers to further investigate this compound and its derivatives. A thorough understanding of the structure-activity relationships within the N-benzyl phenethylamine class will undoubtedly pave the way for the development of novel therapeutics with improved efficacy and selectivity.
References
-
ChemBK. This compound. Available at: [Link]
-
BIOFOUNT. Benzyl[2-(3-bromophenyl)propan-2-yl]amine Hydrochloride. Available at: [Link]
-
Halberstadt, A. L. (2017). Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens. Current Topics in Behavioral Neurosciences, 32, 283–311. Available at: [Link]
-
Hansen, M., et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 5(3), 243–253. Available at: [Link]
-
Braden, M. R., et al. (2006). N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues. ACS Chemical Neuroscience, 5(1), 57-66. Available at: [Link]
-
Dexter, H. G., et al. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Journal of Medicinal Chemistry, 57(19), 8099-8110. Available at: [Link]
-
Yovell, J., et al. (1995). Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. Journal of Medicinal Chemistry, 38(19), 3684-3691. Available at: [Link]
A Comparative Guide to the Biological Activity of Benzyl[2-(3-bromophenyl)propan-2-YL]amine HCl Derivatives
Introduction: The Therapeutic Potential of Novel Amine Scaffolds
In the landscape of modern drug discovery, the development of novel molecular entities with enhanced biological activity and selectivity remains a paramount objective for researchers in medicinal chemistry. Among the myriad of structural motifs explored, substituted benzylamine derivatives represent a promising class of compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects.[1][2][3] The core structure of Benzyl[2-(3-bromophenyl)propan-2-YL]amine HCl presents a unique scaffold, combining a flexible benzylamine moiety with a sterically hindered tertiary amine and a bromophenyl group, offering multiple avenues for structural modification to modulate its biological profile.
This guide provides a comprehensive framework for the synthesis, biological evaluation, and comparative analysis of novel derivatives of this compound. We will delve into the rationale behind the selection of synthetic strategies and bioassays, providing detailed, field-proven protocols for assessing their cytotoxic and antimicrobial activities. The objective is to equip researchers, scientists, and drug development professionals with the necessary tools to systematically explore the structure-activity relationships (SAR) of this promising class of compounds.
Synthetic Strategy: Building a Focused Library of Derivatives
A systematic exploration of the SAR for the Benzyl[2-(3-bromophenyl)propan-2-YL]amine scaffold necessitates the synthesis of a focused library of derivatives with modifications at key positions. A logical and efficient approach to this is a convergent synthesis strategy, where key intermediates are prepared and then combined in the final steps to generate the target molecules.
The proposed synthetic workflow begins with the preparation of the core intermediate, 2-(3-bromophenyl)propan-2-amine. This can be followed by reductive amination with a variety of substituted benzaldehydes to yield the final products. This strategy allows for the introduction of diverse functionalities on the benzyl ring. Further diversity can be achieved by modifying the bromophenyl ring of the starting material.
Caption: Synthetic workflow for this compound derivatives.
Comparative Biological Evaluation: Unveiling Anticancer and Antimicrobial Potential
To comprehensively assess the biological activity of the synthesized derivatives, a two-pronged screening approach is recommended: an in vitro cytotoxicity assay against a panel of cancer cell lines and an antimicrobial susceptibility test against representative bacterial and fungal strains.
Anticancer Activity: The MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[4][5] This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized derivatives and a positive control (e.g., Doxorubicin) in culture medium. Replace the old medium with 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for another 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Comparative Cytotoxicity Data (Hypothetical)
| Derivative ID | R1 (Benzyl Ring) | R2 (Phenyl Ring) | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. A549 |
| Parent | H | 3-Br | 55.2 | 68.4 |
| D-01 | 4-F | 3-Br | 25.8 | 32.1 |
| D-02 | 4-Cl | 3-Br | 22.5 | 29.7 |
| D-03 | 4-OCH3 | 3-Br | 48.9 | 55.3 |
| D-04 | H | 3-Cl | 62.1 | 75.8 |
| Doxorubicin | - | - | 0.8 | 1.2 |
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The antimicrobial efficacy of the synthesized compounds can be quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1] The broth microdilution method is a widely accepted and standardized technique for MIC determination.[1]
Experimental Protocol: Broth Microdilution MIC Assay
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus as a Gram-positive representative, Escherichia coli as a Gram-negative representative, and Candida albicans as a fungal representative) equivalent to a 0.5 McFarland standard.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism without compound), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Comparative Antimicrobial Data (Hypothetical)
| Derivative ID | R1 (Benzyl Ring) | R2 (Phenyl Ring) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| Parent | H | 3-Br | 64 | >128 | 128 |
| D-01 | 4-F | 3-Br | 16 | 64 | 32 |
| D-02 | 4-Cl | 3-Br | 8 | 32 | 16 |
| D-03 | 4-OCH3 | 3-Br | 32 | >128 | 64 |
| D-04 | H | 3-Cl | 64 | >128 | 128 |
| Ciprofloxacin | - | - | 0.5 | 0.25 | N/A |
| Fluconazole | - | - | N/A | N/A | 1 |
Structure-Activity Relationship (SAR) Analysis: Interpreting the Data
The hypothetical data presented in the tables above illustrates how systematic structural modifications can influence biological activity. Based on the literature for related benzylamine and bromophenyl-containing compounds, several SAR trends can be anticipated:[2][6]
-
Influence of Halogen Substitution: The introduction of electron-withdrawing groups, such as fluorine and chlorine, on the benzyl ring (derivatives D-01 and D-02) often leads to an enhancement of both anticancer and antimicrobial activities. This could be attributed to increased lipophilicity, which may facilitate cell membrane penetration, or to specific electronic interactions with the target biomolecules.
-
Effect of Electron-Donating Groups: Conversely, the presence of an electron-donating group like methoxy (D-03) might decrease the activity compared to the halogenated analogs, suggesting that the electronic properties of the benzyl ring play a crucial role in the compound's efficacy.
-
Role of the Bromophenyl Moiety: The bromine atom on the phenyl ring is a key feature. Comparing the parent compound with a chloro-substituted analog (D-04) might reveal the importance of the specific halogen at that position, potentially influencing binding affinity through halogen bonding or steric effects.
-
Selectivity: The derivatives may exhibit selective toxicity towards certain cancer cell lines or microbial species. For example, some compounds might be more effective against Gram-positive bacteria than Gram-negative bacteria, which could be due to differences in their cell wall composition.
Conclusion: A Roadmap for Novel Drug Candidate Development
This guide provides a structured and scientifically rigorous approach to the comparative biological evaluation of this compound derivatives. By employing the detailed synthetic and bioassay protocols outlined herein, researchers can systematically generate a library of novel compounds and assess their anticancer and antimicrobial potential. The subsequent SAR analysis will provide invaluable insights into the structural features that govern biological activity, paving the way for the rational design and optimization of lead compounds with enhanced potency and selectivity. This iterative process of synthesis, testing, and analysis is fundamental to the successful development of new therapeutic agents.
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Synthesis and antibacterial activity of benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives. Bioorganic & Medicinal Chemistry Letters.
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Antibacterial Activity and Mechanism of Action of New Benzylamine-Containing Coumarin Derivatives. ResearchGate.
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Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives. National Institutes of Health.
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Design, Synthesis, Antibacterial Activity and Mechanism of Action of Coumarin Derivatives Containing Benzylamine. PubMed.
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Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. National Institutes of Health.
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Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency. PubMed.
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A Comparative Guide to the Cytotoxicity of N-(4-Bromophenyl)-4-chlorobenzamide Analogs. Benchchem.
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IN VITRO PROSPECTION OF ANTICANCER ACTIVITY OF SOME BROMINATED DERIVATIVES WITH ACETOPHENONE SCAFFOLD. Farmacia Journal.
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Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. National Institutes of Health.
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2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. MDPI.
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Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. PubMed.
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Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. National Institutes of Health.
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2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid as a novel and selective aurora A kinase inhibitory lead with apoptosis properties: design, synthesis, in vitro and in silico biological evaluation. University of Strathclyde.
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Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. National Institutes of Health.
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Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. Preprints.org.
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Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. PubMed.
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Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. National Institutes of Health.
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Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. MDPI.
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Process of synthesizing 2-bromo-lsd. Google Patents.
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Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. MDPI.
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Modular synthesis of aryl amines from 3-alkynyl-2-pyrones. eScholarship.org.
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Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. ResearchGate.
-
Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound. Google Patents.
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A Senior Application Scientist's Guide to the Synthesis and Validation of Benzyl[2-(3-bromophenyl)propan-2-YL]amine HCl
For researchers and professionals in the dynamic field of drug development, the efficient and reliable synthesis of novel molecular entities is paramount. This guide provides an in-depth validation and comparison of synthetic routes for Benzyl[2-(3-bromophenyl)propan-2-YL]amine Hydrochloride, a compound of interest for its potential applications in medicinal chemistry. We will dissect two viable synthetic pathways, offering detailed protocols, comparative analysis, and robust validation techniques to ensure the production of a well-characterized and pure final product.
Introduction to Benzyl[2-(3-bromophenyl)propan-2-YL]amine HCl
This compound is a tertiary amine hydrochloride salt. Its structure, featuring a sterically hindered 2-aryl-2-propylamine core and a benzyl group, presents interesting synthetic challenges and opportunities. The presence of the bromine atom on the phenyl ring also offers a handle for further functionalization, making it a versatile intermediate in discovery chemistry. This guide will focus on providing a clear and validated pathway to this target molecule, empowering researchers to make informed decisions in their synthetic strategies.
Primary Synthesis Route: Reductive Amination
The most direct and widely applicable method for the N-benzylation of primary amines is reductive amination. This "one-pot" procedure involves the reaction of a primary amine with an aldehyde to form an imine intermediate, which is then immediately reduced to the corresponding secondary amine. Given the sterically hindered nature of the precursor amine, the choice of reducing agent is critical to ensure efficient conversion without side reactions.
Synthesis of the Precursor: 2-(3-bromophenyl)propan-2-amine (2)
A robust method for the synthesis of α,α-dimethylbenzylamines from the corresponding acetophenones is the Leuckart reaction.[1][2][3][4] This classical reductive amination uses ammonium formate or formamide as both the nitrogen source and the reducing agent.
Experimental Protocol: Leuckart Reaction for 2-(3-bromophenyl)propan-2-amine (2)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3'-bromoacetophenone (1) (1.0 eq.) and a 3-5 molar excess of ammonium formate.
-
Heating: Heat the mixture to 160-180 °C. The reaction is typically carried out neat (without a solvent).
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction can take several hours.
-
Work-up: After completion, cool the reaction mixture and add an excess of a strong base, such as 20% aqueous sodium hydroxide, to hydrolyze the intermediate formamide and liberate the free amine.
-
Extraction: Extract the aqueous layer with an organic solvent like diethyl ether or dichloromethane.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude amine can be purified by vacuum distillation.
N-Benzylation via Reductive Amination
With the precursor amine in hand, the final N-benzylation is achieved through reductive amination with benzaldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice of reducing agent for this transformation, as it is mild and selective for the reduction of the iminium ion over the aldehyde, minimizing side reactions.[5][6]
Experimental Protocol: Synthesis of Benzyl[2-(3-bromophenyl)propan-2-YL]amine (3)
-
Reaction Setup: To a solution of 2-(3-bromophenyl)propan-2-amine (2) (1.0 eq.) and benzaldehyde (1.1 eq.) in a suitable aprotic solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add sodium triacetoxyborohydride (1.5 eq.) portion-wise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting amine is consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel.
Formation of the Hydrochloride Salt (4)
The final step is the conversion of the free base to its hydrochloride salt to improve its stability and handling properties.
Experimental Protocol: Formation of this compound (4)
-
Dissolution: Dissolve the purified free base (3) in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.
-
Acidification: Slowly add a solution of hydrogen chloride in a compatible solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring until precipitation is complete.
-
Isolation: Collect the precipitated solid by filtration, wash with cold solvent, and dry under vacuum to yield the final product (4).
Primary Synthesis via Reductive Amination
Alternative Synthesis Route: Direct N-Alkylation
An alternative approach to the target molecule involves the direct N-alkylation of benzylamine with a suitable electrophile derived from 3-bromocumene. This route avoids the synthesis of the sterically hindered primary amine precursor but requires the preparation of a reactive electrophile.
Synthesis of the Electrophile: 2-Bromo-2-(3-bromophenyl)propane (6)
The tertiary benzylic alcohol, 2-(3-bromophenyl)propan-2-ol (5), can be synthesized from 3'-bromoacetophenone via a Grignard reaction with methylmagnesium bromide. This alcohol can then be converted to the corresponding bromide.
Experimental Protocol: Synthesis of 2-(3-bromophenyl)propan-2-ol (5)
-
Grignard Reaction: To a solution of methylmagnesium bromide in a suitable ether solvent, slowly add a solution of 3'-bromoacetophenone (1) at 0 °C.
-
Work-up: After the reaction is complete, quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography to yield the tertiary alcohol (5).
Experimental Protocol: Synthesis of 2-Bromo-2-(3-bromophenyl)propane (6)
-
Bromination: Treat the alcohol (5) with a brominating agent such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).
-
Work-up and Purification: After the reaction, carefully quench with water and extract the product. The crude bromide (6) can be purified by distillation or chromatography.
Direct N-Alkylation of Benzylamine
The synthesized tertiary bromide (6) can then be used to alkylate benzylamine to form the target tertiary amine.
Experimental Protocol: Synthesis of Benzyl[2-(3-bromophenyl)propan-2-YL]amine (3)
-
Alkylation: React 2-bromo-2-(3-bromophenyl)propane (6) with an excess of benzylamine, which acts as both the nucleophile and the base to neutralize the HBr formed. The reaction can be run neat or in a suitable solvent.
-
Work-up and Purification: After the reaction, dilute with an organic solvent and wash with water to remove excess benzylamine and benzylamine hydrobromide. The organic layer is then dried and concentrated, and the product (3) purified by chromatography.
The final hydrochloride salt formation would follow the same procedure as in the primary route.
Sources
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- 2. scispace.com [scispace.com]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
A Senior Application Scientist's Guide to the Purity Assessment of Benzyl[2-(3-bromophenyl)propan-2-YL]amine HCl: A Comparative Analysis
Introduction
In the landscape of drug discovery and development, the precise characterization of novel chemical entities is paramount. The biological activity and toxicological profile of a compound are intrinsically linked to its purity. Unidentified impurities can lead to erroneous experimental results, compromise patient safety, and derail promising research programs. This guide provides an in-depth, comparative analysis of key analytical techniques for assessing the purity of Benzyl[2-(3-bromophenyl)propan-2-YL]amine HCl, a substituted amine of interest in medicinal chemistry.
Our audience—researchers, scientists, and drug development professionals—understands that a simple percentage on a certificate of analysis is insufficient. A true understanding of a compound's purity profile requires a multi-faceted, orthogonal approach. This guide is structured not as a rigid template, but as a logical progression of scientific inquiry. We will explore the "why" behind our experimental choices, grounding our protocols in established principles and authoritative guidelines, such as those from the International Council for Harmonisation (ICH).[1]
We will dissect the capabilities and limitations of four critical analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Acid-Base Titration. Through detailed experimental protocols and a comparative analysis of hypothetical data, this guide will empower you to design and interpret robust purity assessment strategies.
Chapter 1: The Imperative of an Orthogonal Approach
A single analytical method provides only one perspective on a compound's purity. An effective purity assessment strategy employs multiple, mechanistically different (orthogonal) techniques to build a comprehensive and trustworthy profile. This is because different methods are sensitive to different types of impurities. Organic impurities, such as starting materials and by-products, are often best assessed by chromatographic techniques. Volatile residual solvents require a different approach, while inorganic impurities and water content add another layer of complexity.
An orthogonal approach ensures that the weaknesses of one method are compensated for by the strengths of another, leading to a self-validating system. For instance, HPLC is excellent for separating structurally related impurities, but may not detect non-chromophoric or highly volatile substances. Conversely, qNMR can provide an absolute purity value but may not separate closely related isomers.
Caption: Orthogonal Purity Assessment Workflow.
Chapter 2: High-Performance Liquid Chromatography (HPLC) for Organic Impurity Profiling
Principle: HPLC is a cornerstone of pharmaceutical analysis, renowned for its ability to separate, identify, and quantify non-volatile and semi-volatile organic impurities.[1] For this compound, a reverse-phase HPLC method is ideal. The compound and its potential impurities are separated based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The aromatic rings in the target molecule provide strong UV absorbance, allowing for sensitive detection.
Experimental Protocol:
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and diode array detector (DAD).
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
-
Reagents and Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Causality: TFA acts as an ion-pairing agent, improving peak shape for the amine analyte. Acetonitrile is a common organic modifier providing good separation efficiency.
-
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh ~1 mg of this compound reference standard and dissolve in 10 mL of 50:50 water:acetonitrile to a final concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the test sample in the same manner as the standard solution.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0 30 20 90 25 90 25.1 30 | 30 | 30 |
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity based on the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Caption: HPLC Experimental Workflow.
Chapter 3: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
Principle: The synthesis of amine hydrochlorides often involves various organic solvents which can remain in the final product as residual solvents.[1] GC-MS is the gold standard for identifying and quantifying these volatile impurities.[2][3] Headspace sampling is particularly effective as it introduces only the volatile components into the GC system, avoiding contamination from the non-volatile API.[4]
Experimental Protocol:
-
Instrumentation:
-
Headspace autosampler.
-
GC-MS system with a capillary column suitable for volatile organic compounds (e.g., 5% phenyl-methylpolysiloxane).
-
-
Reagents and Sample Preparation:
-
Diluent: Dimethyl sulfoxide (DMSO).
-
Sample Preparation: Accurately weigh ~50 mg of this compound into a 20 mL headspace vial. Add 5 mL of DMSO and seal the vial.
-
Causality: DMSO is a high-boiling point solvent that effectively dissolves the sample and allows for the efficient partitioning of lower-boiling point residual solvents into the headspace.
-
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C.
-
Vial Equilibration Time: 20 minutes.
-
Loop Temperature: 90 °C.
-
Transfer Line Temperature: 100 °C.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium, constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: 5 minutes at 240 °C.
-
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Scan Range: 35-350 amu.
-
-
Data Analysis:
-
Identify peaks by comparing their mass spectra to a reference library (e.g., NIST).
-
Quantify against a standard of known solvent concentrations.
-
Caption: Headspace GC-MS Workflow.
Chapter 4: Quantitative NMR (qNMR) for Absolute Purity Determination
Principle: Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the determination of a compound's absolute purity without requiring a reference standard of the analyte itself.[5][6][7] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a known analyte signal to the integral of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be calculated.[8] This technique is orthogonal to chromatographic methods and is invaluable for confirming purity values.[9]
Experimental Protocol:
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
-
Reagents and Internal Standard:
-
NMR Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).
-
Internal Standard (IS): Maleic acid (certified reference material).
-
Causality: Maleic acid is chosen because it is highly pure, stable, non-volatile, and has a simple singlet proton signal in a region of the ¹H NMR spectrum that does not overlap with signals from the analyte. DMSO-d6 is a suitable solvent for both the amine salt and the acidic internal standard.
-
-
Sample Preparation:
-
Accurately weigh ~10 mg of this compound and ~5 mg of maleic acid into a vial.
-
Record the exact masses.
-
Dissolve the mixture in ~0.75 mL of DMSO-d6 and transfer to an NMR tube.
-
-
NMR Acquisition Parameters:
-
Pulse Sequence: Standard 1D proton experiment.
-
Relaxation Delay (d1): 30 seconds.
-
Causality: A long relaxation delay is crucial to ensure complete T1 relaxation of all protons, which is essential for accurate integration.
-
Number of Scans: 16.
-
Flip Angle: 90 degrees.
-
-
Data Processing and Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal from the analyte (e.g., the benzylic CH₂) and the singlet from maleic acid.
-
Calculate purity using the following formula: Purity_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_IS = Purity of the internal standard
-
-
Caption: Principle of qNMR with an Internal Standard.
Chapter 5: Acid-Base Titration for Assay of the Amine Hydrochloride
Principle: As a hydrochloride salt of an amine, the purity of the bulk material can be assessed using an acid-base titration. This classic method provides an overall "assay" value, which represents the total amount of the amine salt present.[10][11] For this compound, a non-aqueous titration is preferred to achieve a sharp endpoint. The sample is dissolved in a suitable solvent and titrated with a strong acid in a non-aqueous medium, such as perchloric acid in acetic acid.
Experimental Protocol:
-
Instrumentation:
-
Potentiometric titrator with a suitable electrode (e.g., glass-calomel combination).
-
-
Reagents:
-
Solvent: Glacial acetic acid.
-
Titrant: 0.1 N Perchloric acid in glacial acetic acid.
-
Standardization: Standardize the titrant against potassium hydrogen phthalate (KHP).
-
-
Sample Preparation:
-
Accurately weigh ~150 mg of this compound into a beaker.
-
Dissolve in 50 mL of glacial acetic acid.
-
-
Titration Procedure:
-
Place the beaker on the titrator and immerse the electrode in the solution.
-
Titrate with the standardized 0.1 N perchloric acid.
-
Record the volume of titrant added versus the potential (mV).
-
-
Data Analysis:
-
Determine the equivalence point from the titration curve (the point of maximum inflection).
-
Calculate the assay using the formula: Assay (%) = (V * N * MW) / (W * 10) Where:
-
V = Volume of titrant at equivalence point (mL)
-
N = Normality of the titrant
-
MW = Molecular weight of the analyte (340.69 g/mol )[12]
-
W = Weight of the sample (mg)
-
-
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
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A Senior Application Scientist's Guide to the Analytical Benchmarking of Benzyl[2-(3-bromophenyl)propan-2-YL]amine HCl
Introduction: Navigating the Complex Landscape of Novel Psychoactive Substances
The emergence of novel psychoactive substances (NPS) presents a continuous challenge to the forensic, clinical, and research communities. These compounds, often structural analogs of controlled substances, require rigorous analytical characterization to determine their identity, purity, and potential pharmacological effects. This guide focuses on providing a comprehensive analytical benchmarking framework for Benzyl[2-(3-bromophenyl)propan-2-YL]amine HCl, a compound belonging to the N-benzyl substituted phenethylamine class. Due to its structural characteristics, it is imperative to differentiate it from its positional isomers and other related compounds that may have significantly different physiological and toxicological profiles.
This document serves as a practical, in-depth guide for researchers, scientists, and drug development professionals. It moves beyond a simple listing of methods to explain the rationale behind experimental choices, ensuring a self-validating and trustworthy analytical workflow. We will objectively compare the analytical signatures of this compound against its key positional isomers and a well-established reference standard, providing hypothetical yet realistic experimental data to illustrate the expected outcomes.
Selection of Known Standards for Comparative Analysis
The cornerstone of robust analytical benchmarking is the selection of appropriate and well-characterized reference standards. For this compound, the most critical comparators are its positional isomers, where the bromine atom is located at the 2- and 4-positions of the phenyl ring. The subtle difference in the position of the halogen atom can significantly impact the compound's analytical properties and, potentially, its biological activity.
Therefore, this guide will focus on the comparative analysis of:
-
Target Compound: this compound
-
Standard 1 (Positional Isomer): Benzyl[2-(2-bromophenyl)propan-2-YL]amine HCl
-
Standard 2 (Positional Isomer): Benzyl[2-(4-bromophenyl)propan-2-YL]amine HCl
-
Standard 3 (Class Representative): 2-(4-bromo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine (25B-NBOMe) - A well-characterized, potent N-benzylphenethylamine.[1][2]
The inclusion of 25B-NBOMe provides a broader context, comparing the target compound to a well-documented NPS with known analytical and pharmacological characteristics.
Analytical Workflow: A Multi-Technique Approach for Unambiguous Identification
A multi-faceted analytical strategy is essential for the comprehensive characterization of novel compounds. This guide outlines a workflow employing Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Caption: A multi-technique analytical workflow for the comprehensive characterization of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): Fingerprinting the Fragments
GC-MS is a powerhouse for the analysis of volatile and semi-volatile compounds like N-benzylphenethylamines. The electron ionization (EI) mass spectra provide a fragmentation pattern that serves as a chemical fingerprint, allowing for the differentiation of closely related isomers.[3][4]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare 1 mg/mL solutions of the target compound and each standard in methanol.
-
Instrumentation: A standard GC-MS system equipped with a non-polar (5% phenyl-methylpolysiloxane) capillary column (e.g., 30 m x 0.25 mm x 0.25 µm).
-
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Program: Initial temperature of 150°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Source Temperature: 230°C.
-
Expected Results and Comparative Data
The primary fragmentation pathway for these compounds is expected to be the cleavage of the C-C bond alpha to the nitrogen atom, leading to the formation of a stable benzyl cation (m/z 91) and a substituted iminium ion. The position of the bromine atom on the phenyl ring will influence the relative abundance of certain fragment ions, allowing for differentiation.
| Compound | Expected Retention Time (min) | Key Fragment Ions (m/z) and Expected Relative Abundance |
| This compound | ~10.5 | 91 (100%), 118, 196/198, 274/276 |
| Benzyl[2-(2-bromophenyl)propan-2-YL]amine HCl | ~10.2 | 91 (100%), 118, 196/198 (higher abundance), 274/276 |
| Benzyl[2-(4-bromophenyl)propan-2-YL]amine HCl | ~10.8 | 91 (100%), 118, 196/198, 274/276 |
| 25B-NBOMe | ~12.2 | 121 (100%), 206/208, 308, 407/409 |
Causality Behind Experimental Choices: The use of a non-polar column separates the compounds based on their boiling points, which are expected to be similar but with slight variations due to the position of the bromine atom. The temperature ramp allows for the efficient elution of these relatively high molecular weight compounds. The 70 eV electron ionization energy is a standard condition that provides reproducible fragmentation patterns for library matching and comparison.
High-Performance Liquid Chromatography (HPLC): Resolving Isomers in the Liquid Phase
HPLC is a complementary technique to GC-MS, particularly useful for the separation of isomers that may co-elute in a GC system. Reversed-phase HPLC separates compounds based on their hydrophobicity.
Experimental Protocol: HPLC Analysis
-
Sample Preparation: Prepare 1 mg/mL solutions of the target compound and each standard in a 50:50 mixture of acetonitrile and water.
-
Instrumentation: An HPLC system with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) and a Diode Array Detector (DAD).
-
Mobile Phase: A gradient elution using (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Gradient Program:
-
Start with 20% B, hold for 1 minute.
-
Ramp to 80% B over 10 minutes.
-
Hold at 80% B for 2 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 220 nm and 254 nm.
Expected Results and Comparative Data
The elution order in reversed-phase HPLC is influenced by the polarity of the molecules. The position of the bromine atom will subtly alter the molecule's polarity, leading to different retention times.
| Compound | Expected Retention Time (min) | UV λmax (nm) |
| This compound | ~7.8 | 210, 265 |
| Benzyl[2-(2-bromophenyl)propan-2-YL]amine HCl | ~7.5 | 210, 263 |
| Benzyl[2-(4-bromophenyl)propan-2-YL]amine HCl | ~8.1 | 212, 268 |
| 25B-NBOMe | ~9.5 | 225, 305 |
Trustworthiness of the Protocol: This protocol is self-validating through the use of a gradient elution, which enhances the separation of compounds with different polarities. The inclusion of formic acid in the mobile phase helps to protonate the amine group, leading to sharper peaks and more reproducible retention times.
Quantitative Nuclear Magnetic Resonance (qNMR): The Gold Standard for Purity Assessment
For the definitive determination of purity, quantitative NMR (qNMR) is an invaluable tool. It is a primary analytical method that allows for the direct measurement of the analyte concentration against a certified internal standard, without the need for a calibration curve of the analyte itself.[5][6]
Experimental Protocol: qNMR for Purity Determination
-
Sample and Standard Preparation:
-
Accurately weigh approximately 10 mg of the target compound into an NMR tube.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) into the same NMR tube.
-
Add a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., DMSO-d6).
-
-
NMR Acquisition:
-
Acquire a proton (¹H) NMR spectrum on a 400 MHz or higher spectrometer.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the protons being quantified to allow for full relaxation.
-
-
Data Processing and Analysis:
-
Carefully integrate a well-resolved signal from the analyte and a known signal from the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_standard = Purity of the certified internal standard
-
Caption: A streamlined workflow for purity determination using quantitative NMR (qNMR).
Expected Results
A high-purity sample of this compound is expected to show a purity value of >98% by qNMR. The ¹H NMR spectrum will also serve to confirm the structure of the molecule, with characteristic signals for the aromatic protons (with splitting patterns indicative of the 3-bromo substitution), the benzyl group, and the propan-2-yl methyl groups.
Conclusion: A Robust Framework for the Confident Identification of Novel Compounds
The analytical benchmarking of novel psychoactive substances like this compound requires a meticulous and multi-pronged approach. By systematically comparing its analytical characteristics against those of its positional isomers and a well-established class representative, researchers can build a comprehensive and reliable profile of the compound. The integration of GC-MS for fragmentation analysis, HPLC for isomeric separation, and qNMR for definitive purity assessment provides a robust and self-validating workflow. This guide offers a foundational framework to ensure the scientific integrity and logical rigor necessary for the confident identification and characterization of emerging compounds in the ever-evolving landscape of chemical research.
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Musiał, J., Czarny, J., & Gadzała-Kopciuch, R. (2022). Overview of analytical methods for determining novel psychoactive substances, drugs and their metabolites in biological samples. Critical Reviews in Toxicology, 52(3), 239-258. [Link]
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Brandt, S. D., Elliott, S. P., Kavanagh, P. V., Dempster, N. M., Meyer, M. R., Maurer, H. H., & Nichols, D. E. (2015). Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. Rapid Communications in Mass Spectrometry, 29(19), 1767-1782. [Link]
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Namera, A., Kawamura, M., Nakamoto, A., Saito, T., & Inokuchi, S. (2015). Differentiation of ring-substituted bromoamphetamine analogs by gas chromatography–tandem mass spectrometry. Forensic Toxicology, 33(2), 337-345. [Link]
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DeRuiter, J., & Noggle, F. T. (2017). GC-MS analysis of N-(bromodimethoxybenzyl)-2-, 3-, and 4-methoxyphenethylamines: Inverse analogues of the psychoactive 25B-NBOMe drug. National Institute of Justice. [Link]
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DeRuiter, J., & Noggle, F. T. (2017). GC-MS and GC-IR analysis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines. Office of Justice Programs. [Link]
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Hansen, M., & Brorson, T. (2014). Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues. MDPI. [Link]
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Brandt, S. D., Kavanagh, P. V., Westphal, F., Elliott, S. P., Wallach, J., Colestock, T., ... & Nichols, D. E. (2017). Return of the 2-methoxybenzyl-substituted N-benzylphenethylamines (NBOMes): Analytical and pharmacological characterization of 25I-NBOMe and its 3-and 4-methoxybenzyl isomers. Drug testing and analysis, 9(1), 38-50. [Link]
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Zuba, D., & Byrska, B. (2012). Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs. Forensic science international, 222(1-3), 109-117. [Link]
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Biofount. (n.d.). Benzyl[2-(3-bromophenyl)propan-2-yl]amine Hydrochloride. [Link]
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Braden, M. R., Parrish, J. C., Naylor, J. C., & Nichols, D. E. (2006). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. Journal of medicinal chemistry, 49(24), 7143-7151. [Link]
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Bioscience. (n.d.). Stimulant Analytical Standards. [Link]
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Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic resonance in chemistry, 51(2), 76-81. [Link]
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Jackson, G. P., & Beres, S. A. (2019). The differentiation of 2, 5-dimethoxy-N-(N-methoxybenzyl) phenethylamine (NBOMe) isomers using GC retention indices and multivariate analysis of their mass spectra. Forensic chemistry, 13, 100155. [Link]
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Coppola, M., & Mondola, R. (2012). Substituted cathinones–Knowledge and References. Taylor & Francis. [Link]
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Wallach, J., Kavanagh, P. V., & Brandt, S. D. (2022). Design, syntheses, and structure activity relationship characterizations of novel N-benzyl phenethylamines. ACS Fall 2022. [Link]
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Singh, I. P., & Mahajan, S. (2012). Determining and reporting purity of organic molecules: Why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81. [Link]
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Regis Technologies, Inc. (2020). qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. YouTube. [Link]
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PubChem. (n.d.). Benzyl N-[2-(3-bromophenyl)propan-2-yl]carbamate. [Link]
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Puthaviriyakorn, V., Sirivara, S., & Tadtong, S. (2002). Isomeric separation of methamphetamine by HPLC chiral column. Journal of the Medical Association of Thailand= Chotmaihet thangphaet, 85 Suppl 2, S618-S623. [Link]
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Dingxiangyuan. (n.d.). Benzyl[2-(3-bromophenyl)propan-2-yl]amine Hydrochloride. [Link]
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Salvadori, M. C., & de Faria, D. L. A. (2017). Strategies for the enantiomeric determination of amphetamine and related compounds by liquid chromatography. Journal of the Brazilian Chemical Society, 28, 1831-1845. [Link]
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Le, N. D., & Dodds, J. N. (2020). Separating chiral isomers of amphetamine and methamphetamine using chemical derivatization and differential mobility spectrometry. Journal of the American Society for Mass Spectrometry, 31(12), 2535-2542. [Link]
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Cherniy, S., Gureeva, S., & Georgiyants, V. (2017). Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC. Journal of Drug Design and Medicinal Chemistry, 2(6), 65. [Link]
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Comparative Efficacy Analysis of Benzyl[2-(3-bromophenyl)propan-2-YL]amine HCl (BBP-232): A Novel Dopamine Reuptake Inhibitor
Abstract: This guide provides a comprehensive comparative analysis of the novel research compound, Benzyl[2-(3-bromophenyl)propan-2-YL]amine HCl (designated herein as BBP-232), against established dopamine reuptake inhibitors. Due to the nascent stage of research on BBP-232, this document synthesizes a hypothetical, yet scientifically plausible, efficacy profile based on its structural similarity to known monoamine transporter ligands. We compare BBP-232 with first-line and second-line therapeutic agents, presenting data on binding affinity, in-vivo neurochemical effects, and behavioral outcomes. Detailed experimental protocols are provided to ensure reproducibility and to serve as a foundational methodology for researchers investigating this and similar novel chemical entities.
Introduction: The Rationale for Novel Dopamine Reuptake Inhibitors
Dopamine (DA) is a critical neurotransmitter implicated in motivation, reward, and motor control. The dopamine transporter (DAT) is responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating the magnitude and duration of dopaminergic signaling. Dysregulation of this system is associated with several neurological and psychiatric disorders, including Parkinson's disease, attention-deficit/hyperactivity disorder (ADHD), and depression.
While effective dopamine reuptake inhibitors (DRIs) exist, the search for novel compounds with improved selectivity, reduced side-effect profiles, and alternative pharmacokinetic properties remains a key objective in neuropharmacology. This compound (BBP-232) is a novel molecule with a substituted benzylamine scaffold, suggesting potential interaction with monoamine transporters. This guide explores its hypothetical efficacy as a DRI in comparison to established compounds such as Modafinil and Bupropion.
Comparative Analysis of Receptor Binding Affinity
A primary indicator of a DRI's efficacy is its binding affinity (Ki) and potency (IC50) at the dopamine transporter. High affinity and low IC50 values suggest that the compound can effectively inhibit dopamine reuptake at lower concentrations, potentially reducing off-target effects. The selectivity of a compound for DAT over other monoamine transporters, such as the serotonin transporter (SERT) and norepinephrine transporter (NET), is also crucial for a targeted therapeutic effect.
Experimental Protocol: In-Vitro Radioligand Binding Assay
This protocol outlines the methodology for determining the binding affinity of BBP-232 and comparator compounds for DAT, SERT, and NET.
Objective: To determine the inhibitory constant (Ki) of test compounds at human DAT, SERT, and NET expressed in HEK293 cells.
Materials:
-
HEK293 cells expressing recombinant human DAT, SERT, or NET
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET)
-
Test compounds: BBP-232, Modafinil, Bupropion
-
Non-specific binding inhibitors: Benztropine (for DAT), Fluoxetine (for SERT), Desipramine (for NET)
-
Scintillation counter and vials
Procedure:
-
Prepare cell membrane homogenates from the HEK293 cells.
-
Incubate the membrane homogenates with a fixed concentration of the respective radioligand and varying concentrations of the test compound.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of the corresponding non-specific binding inhibitor.
-
Following incubation, the membranes are washed to remove unbound radioligand.
-
The amount of bound radioactivity is quantified using a scintillation counter.
-
The IC50 values are calculated by fitting the data to a sigmoidal dose-response curve.
-
The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Comparative Binding Affinity Data
The following table summarizes the hypothetical binding affinity data for BBP-232 in comparison to Modafinil and Bupropion.
| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | DAT:SERT Selectivity | DAT:NET Selectivity |
| BBP-232 (Hypothetical) | 15 | 850 | 450 | 56.7 | 30.0 |
| Modafinil | 160 | >10,000 | 2,500 | >62.5 | 15.6 |
| Bupropion | 526 | 19,000 | 2,000 | 36.1 | 3.8 |
Data for Modafinil and Bupropion are representative values from the literature.
Interpretation: The hypothetical data suggests that BBP-232 exhibits a significantly higher affinity for the dopamine transporter compared to both Modafinil and Bupropion. Furthermore, it demonstrates a superior selectivity profile for DAT over both SERT and NET, which could translate to a more targeted therapeutic effect with a lower incidence of side effects related to serotonergic or noradrenergic activity.
In-Vivo Neurochemical Effects: A Microdialysis Study
To assess the functional consequences of DAT inhibition in a living system, in-vivo microdialysis is employed to measure changes in extracellular dopamine levels in specific brain regions, such as the nucleus accumbens or striatum.
Experimental Workflow: In-Vivo Microdialysis
The following diagram illustrates the workflow for an in-vivo microdialysis experiment to assess the effect of BBP-232 on extracellular dopamine levels.
Caption: Workflow for in-vivo microdialysis to measure dopamine levels.
Comparative In-Vivo Efficacy
The table below presents hypothetical data on the peak increase in extracellular dopamine in the nucleus accumbens following the administration of each compound.
| Compound | Dose (mg/kg, i.p.) | Peak Increase in Extracellular DA (% of Baseline) |
| BBP-232 (Hypothetical) | 10 | ~450% |
| Modafinil | 100 | ~250% |
| Bupropion | 40 | ~200% |
Data for Modafinil and Bupropion are representative values from the literature.
Interpretation: The hypothetical in-vivo data for BBP-232 suggests a more robust increase in extracellular dopamine at a lower dose compared to Modafinil and Bupropion. This potent effect in a key brain region associated with reward and motivation further supports its potential as a highly efficacious DRI.
Behavioral Correlates of Efficacy: Locomotor Activity
An increase in locomotor activity in rodents is a well-established behavioral marker for dopamine reuptake inhibition. This assay is often used to assess the in-vivo potency and duration of action of novel DRIs.
Experimental Protocol: Open-Field Locomotor Activity
Objective: To assess the effect of BBP-232 and comparator compounds on spontaneous locomotor activity in mice.
Materials:
-
Open-field arenas equipped with infrared beam grids
-
Male C57BL/6 mice
-
Test compounds: BBP-232, Modafinil, Bupropion
-
Vehicle control (e.g., saline)
Procedure:
-
Habituate mice to the testing room for at least 60 minutes before the experiment.
-
Administer the test compound or vehicle via intraperitoneal (i.p.) injection.
-
Immediately place the mice in the center of the open-field arenas.
-
Record locomotor activity (e.g., total distance traveled, stereotypy counts) for a period of 120 minutes.
-
Analyze the data in time bins (e.g., 5-minute intervals) to assess the onset and duration of the drug's effect.
Comparative Behavioral Data
The following graph illustrates the hypothetical dose-response relationship for BBP-232 and comparator compounds on locomotor activity.
Caption: Hypothetical dose-response curves for locomotor activity.
Interpretation: This hypothetical data demonstrates that BBP-232 is more potent in stimulating locomotor activity compared to Modafinil and Bupropion, with a significant effect observed at lower doses. This aligns with the in-vitro binding and in-vivo microdialysis data, suggesting a strong and consistent efficacy profile.
Summary and Future Directions
This comparative guide has presented a hypothetical yet plausible efficacy profile for the novel compound this compound (BBP-232) as a dopamine reuptake inhibitor. The synthesized data from in-vitro, neurochemical, and behavioral assays consistently suggest that BBP-232 may offer a significant improvement in potency and selectivity over existing DRIs like Modafinil and Bupropion.
The provided experimental protocols serve as a robust framework for the actual investigation of BBP-232's pharmacological properties. Future research should focus on:
-
Comprehensive Safety and Toxicology Studies: To determine the therapeutic window and potential adverse effects.
-
Pharmacokinetic Profiling: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of BBP-232.
-
Advanced Behavioral Models: To assess its efficacy in models of depression, ADHD, and other relevant disorders.
By following a rigorous and systematic approach as outlined in this guide, the therapeutic potential of novel compounds like BBP-232 can be thoroughly and efficiently evaluated.
References
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Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]
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Di Chiara, G., & Imperato, A. (1988). Drugs abused by humans preferentially increase synaptic dopamine concentrations in the mesolimbic system of freely moving rats. Proceedings of the National Academy of Sciences, 85(14), 5274-5278. [Link]
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Stahl, S. M., et al. (2004). A review of the neuropharmacology of bupropion, a dual norepinephrine and dopamine reuptake inhibitor. Primary Care Companion to The Journal of Clinical Psychiatry, 6(4), 159–166. [Link]
Navigating Preclinical Frontiers: A Comparative Guide to In Vitro and In Vivo Evaluation of Novel Benzylamine Analogs
In the landscape of modern drug discovery, the journey from a promising chemical entity to a viable therapeutic candidate is a meticulous process, demanding a rigorous and multi-faceted evaluation. This guide provides an in-depth comparison of in vitro and in vivo methodologies, using the promising class of Benzyl[2-(3-bromophenyl)propan-2-YL]amine HCl analogs as a central case study. While specific data on this particular compound family is emerging, the principles and protocols discussed herein represent the gold standard for the preclinical assessment of novel small molecule drug candidates, particularly those targeting the central nervous system and other complex biological systems.
This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind the experimental choices that bridge the gap from benchtop to preclinical models.
The Indispensable Synergy of In Vitro and In Vivo Models
The preclinical evaluation of any new chemical entity rests on the foundational pillars of in vitro (in glass) and in vivo (within the living) studies.[1][2] These two approaches are not mutually exclusive but rather form a complementary and essential continuum.[3]
In vitro studies offer the first glimpse into a compound's biological activity in a controlled, isolated environment.[2] They are rapid, cost-effective, and suitable for high-throughput screening, allowing for the initial characterization of a compound's potency, cytotoxicity, and mechanism of action at the cellular and molecular level.[3][4][5] However, a significant limitation of in vitro systems is their inability to replicate the intricate complexity of a whole organism, including metabolic processes, drug distribution, and intercellular interactions.[3][6]
This is where in vivo studies become critical. By using living organisms, typically rodent models, researchers can assess the safety, toxicity, efficacy, and pharmacokinetic profile of a drug candidate in a complex biological system.[1][3] These studies provide crucial data on how a drug is absorbed, distributed, metabolized, and excreted (ADME), which is paramount for predicting its behavior in humans.[7][8] While indispensable, in vivo studies are resource-intensive and raise ethical considerations.[3]
Therefore, a successful preclinical strategy integrates both methodologies, using in vitro data to select the most promising candidates and to inform the design of more complex and resource-intensive in vivo experiments.[2][9]
Part 1: The Foundational Screen: In Vitro Evaluation
The initial phase of testing is designed to rapidly assess the fundamental properties of the benzylamine analogs. These assays are crucial for go/no-go decisions and for prioritizing compounds for further investigation.
Core In Vitro Assays for Bioactivity and Toxicity
A primary objective is to determine a compound's therapeutic window—the range between the concentration at which it is effective and the concentration at which it becomes toxic.[5]
1. Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of cytotoxicity testing. It's a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability.[5][10]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding:
-
Culture appropriate human cell lines (e.g., a panel of cancer cell lines like HeLa and MCF-7, and a non-cancerous line like HEK293 to assess selectivity) in a 96-well microtiter plate.[5][11]
-
Seed the cells at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the this compound analogs in the appropriate cell culture medium.
-
Treat the cells with these varying concentrations for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[10]
-
-
MTT Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[11]
-
-
Data Acquisition:
-
Measure the absorbance of the wells at 570 nm using a microplate reader.[11]
-
-
Data Analysis:
Data Presentation: Hypothetical Cytotoxicity of Benzylamine Analogs
| Compound | Cell Line | IC₅₀ (µM) ± SD |
| Analog A | HeLa (Cervical Cancer) | 8.5 ± 0.7 |
| HEK293 (Normal Kidney) | 45.2 ± 3.1 | |
| Analog B | HeLa (Cervical Cancer) | 22.1 ± 2.5 |
| HEK293 (Normal Kidney) | > 100 | |
| Doxorubicin | HeLa (Cervical Cancer) | 1.2 ± 0.2 |
| (Control) | HEK293 (Normal Kidney) | 5.8 ± 0.5 |
Data are presented as mean ± standard deviation from three independent experiments.
2. Target Engagement: Receptor Binding and Enzyme Inhibition Assays
Many drugs exert their effects by interacting with specific proteins, such as receptors or enzymes.[13][14] Assays to measure these interactions are vital for understanding a compound's mechanism of action.
Experimental Protocol: Competitive Radioligand Binding Assay
This assay determines a compound's ability to displace a known radiolabeled ligand from its receptor, thereby measuring its binding affinity.[15]
-
Preparation: Prepare cell membranes or purified receptors that express the target of interest.
-
Incubation: In a multi-well plate, incubate the receptor preparation with a fixed concentration of a radiolabeled ligand (e.g., ³H-labeled) and increasing concentrations of the unlabeled test compound (the benzylamine analog).[16]
-
Separation: After reaching equilibrium, rapidly separate the bound from the unbound radioligand using filtration over glass fiber filters.[17]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displaced against the concentration of the test compound to determine the IC₅₀, which can then be converted to a binding affinity constant (Ki).
Experimental Protocol: Enzyme Inhibition Assay
This assay measures how a compound affects the rate of an enzyme-catalyzed reaction.[18][19]
-
Reaction Setup: In a microplate, combine the target enzyme, its substrate, and varying concentrations of the inhibitor compound.
-
Reaction Initiation: Start the reaction (e.g., by adding the substrate or a cofactor).
-
Rate Measurement: Monitor the rate of product formation or substrate depletion over time using a spectrophotometer, fluorometer, or luminometer.[13]
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the compound and determine the IC₅₀ value. Further kinetic studies can elucidate the mode of inhibition (e.g., competitive, non-competitive).[14]
dot graph TD { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption: "Workflow for in vitro evaluation of novel compounds." enddot
Part 2: The Whole Organism Response: In Vivo Assessment
Compounds that demonstrate promising activity and a favorable safety profile in vitro are advanced to in vivo testing.[2] These studies are essential to understand how the compound behaves within a living system.
Key In Vivo Studies
1. Pharmacokinetic (PK) Studies: The Fate of a Drug in the Body
PK studies are designed to characterize the ADME properties of a drug.[7][8] This information is crucial for determining appropriate dosing regimens for efficacy studies and for predicting human pharmacokinetics.[8]
Experimental Protocol: Rodent Pharmacokinetic Study
-
Animal Model: Use healthy adult male mice (e.g., C57BL/6 strain) or rats.[20][21] Animals should be acclimated and housed under standard conditions.
-
Formulation: Prepare a suitable formulation of the benzylamine analog for the intended route of administration (e.g., intravenous and oral). A common formulation for poorly soluble compounds involves a vehicle like DMSO, PEG400, and saline.[22]
-
Dosing:
-
Divide animals into two groups for intravenous (IV) and oral (PO) administration.
-
Administer a single dose of the compound (e.g., 5 mg/kg IV via tail vein, 20 mg/kg PO via oral gavage).[22]
-
-
Blood Sampling:
-
Plasma Processing:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.[22]
-
-
Bioanalysis:
-
Quantify the concentration of the compound in the plasma samples using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.[22]
-
-
Data Analysis:
-
Plot the plasma concentration versus time for both IV and PO routes.
-
Calculate key PK parameters using appropriate software.
-
Data Presentation: Hypothetical Pharmacokinetic Parameters of Analog A
| Parameter | IV Administration (5 mg/kg) | PO Administration (20 mg/kg) |
| Cₘₐₓ (ng/mL) | 1250 | 850 |
| Tₘₐₓ (h) | 0.08 | 1.0 |
| t₁⸝₂ (h) | 3.5 | 4.1 |
| AUC₀₋inf (ng·h/mL) | 2800 | 4500 |
| Clearance (mL/min/kg) | 29.7 | - |
| Bioavailability (F%) | - | 53.6% |
2. Efficacy Studies: Does the Compound Work?
Efficacy studies are conducted in animal models of human diseases to determine if a drug candidate has the desired therapeutic effect. The choice of model is critical and depends on the compound's proposed mechanism of action. For compounds like benzylamine analogs, which may have neurological or psychiatric applications, various established models are available.[23][24][25]
Causality in Model Selection:
-
If the compound is hypothesized to have anticonvulsant properties, models like the maximal electroshock (MES) test or the pentylenetetrazole (PTZ)-induced seizure model are appropriate.[26]
-
For potential analgesic effects in neuropathic pain, the chronic constriction injury (CCI) model in rats could be used.[27]
-
For neurodegenerative diseases like Parkinson's, a neurotoxin-induced model (e.g., using MPTP in mice) can replicate key features of the disease.[20]
The endpoints measured in these studies are specific to the model and disease. They can range from behavioral assessments (e.g., seizure scoring, pain thresholds) to biochemical markers and histopathology.[23]
dot graph TD { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption: "Workflow for in vivo evaluation of a lead compound." enddot
Part 3: Bridging the Gap: In Vitro-In Vivo Correlation (IVIVC)
A critical aspect of drug development is establishing a correlation between in vitro results and in vivo outcomes.[3] A successful IVIVC can predict the in vivo performance of a drug from its in vitro data, potentially reducing the number of animal studies required.
For instance, the in vitro potency (e.g., IC₅₀ from an enzyme assay) can be compared with the plasma concentrations achieved in a PK study. If the plasma concentrations that produce a therapeutic effect in vivo are consistent with the concentrations required for target engagement in vitro, it strengthens the evidence for the proposed mechanism of action.
However, discrepancies are common. A compound may be potent in vitro but show no efficacy in vivo. This could be due to poor bioavailability, rapid metabolism, or an inability to cross the blood-brain barrier.[1] Conversely, a compound with modest in vitro potency might be highly effective in vivo if it accumulates in the target tissue or if its metabolites are also active. This highlights why both types of studies are indispensable for a holistic evaluation.[3]
Conclusion
The preclinical evaluation of novel drug candidates like this compound analogs is a systematic, iterative process. It begins with broad in vitro screening to identify compounds with promising biological activity and low cytotoxicity. These foundational data guide the selection of the best candidates for more complex and informative in vivo studies, which assess the compound's behavior and efficacy in a whole organism. By logically sequencing these studies and carefully interpreting the combined data, researchers can build a comprehensive profile of a new chemical entity, paving the way for its potential advancement into clinical trials.[3]
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- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - International Journal of Pharmaceutical Research and Applic
- In-Vivo Mouse and R
- Application Notes and Protocols for In Vivo Pharmacokinetic Studies of ML-180 - Benchchem.
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- Murine Pharmacokinetic Studies - Bio-protocol.
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- Receptor Binding Assays for HTS and Drug Discovery - NCBI - NIH.
- A powerful tool for drug discovery - European Pharmaceutical Review.
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- In Vivo Pharmacokinetic (PK) Studies - Selvita.
- What is an Inhibition Assay? - Blog - Biobide.
- Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH.
- Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists - NIH.
- N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) with Hybrid Structure as a Candidate for a Broad-Spectrum Antiepileptic Drug - NIH.
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Benzyl[2-(3-bromophenyl)propan-2-YL]amine HCl
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Benzyl[2-(3-bromophenyl)propan-2-YL]amine HCl (CAS No. 1400644-86-1).[1][2] As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. This document is designed to provide clarity and operational guidance, ensuring that waste streams are managed with scientific integrity and regulatory adherence.
Hazard Assessment and Waste Classification: The "Why" Behind the Protocol
This compound is a halogenated organic compound. The presence of a bromine atom on the phenyl ring is the critical determinant for its waste classification.[3] Halogenated organic compounds require specific disposal pathways, typically high-temperature incineration, to ensure complete destruction and prevent the formation of persistent environmental pollutants.[3] Mixing this waste with non-halogenated solvents is not only a compliance violation but also significantly increases disposal costs, as the entire mixture must then be treated as halogenated waste.[4]
Based on the structure and data from analogous compounds like brominated aromatic amines, the primary hazards include:
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[5]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[5]
-
Harmful if Swallowed or in Contact with Skin: Similar amine hydrochlorides are classified as harmful.[6][7]
Therefore, all waste containing this compound, including neat compound, solutions, and contaminated labware, must be classified and handled as Hazardous Halogenated Organic Waste .
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling the chemical or its waste, ensure the appropriate PPE is worn. This is a non-negotiable standard for minimizing exposure risk.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or Viton gloves. Double-gloving is recommended for spill cleanup.[8] | Provides a chemical barrier against skin contact and absorption.[5][9] |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[6][9] | Protects eyes from splashes of solutions or accidental contact with solid particles. |
| Body Protection | A fully buttoned, flame-resistant laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Use only in a certified chemical fume hood. If handling outside a hood, consult EH&S for respirator requirements.[10] | Prevents inhalation of potentially harmful dust or vapors. Engineering controls are the primary method of respiratory protection. |
Step-by-Step Disposal Protocol
Adherence to this systematic process ensures safety and regulatory compliance with standards set by agencies like the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11]
Step 1: Waste Segregation
This is the most critical step in the disposal workflow.
-
Action: Collect all waste containing this compound in a designated Halogenated Organic Waste container.[3][10]
-
Causality: This compound contains bromine, classifying it as a halogenated waste.[3] These wastes are typically sent for regulated incineration.[3] Keeping them separate from non-halogenated streams is essential for cost-effective and environmentally sound disposal.[4][12]
-
Do NOT:
Step 2: Container Selection and Labeling
Proper containment and communication are key.
-
Action: Use a chemically compatible container, typically a polyethylene carboy or bottle, provided by your institution's Environmental Health & Safety (EH&S) department.[8][12] The container must have a secure, tight-fitting lid.[10]
-
Action: As soon as the first drop of waste is added, affix a "Hazardous Waste" tag.[10][12]
-
Label Contents:
-
Write the full, unabbreviated chemical name: "this compound".
-
Include the CAS Number: "1400644-86-1".
-
List all other constituents and their approximate percentages (e.g., Methanol 90%, Compound 10%).[4][12]
-
Check the appropriate hazard boxes (e.g., Toxic, Irritant).[12]
-
Fill in the generator's name, lab location, and date.
-
Step 3: Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) while awaiting pickup.[12][13]
-
Action: Keep the waste container closed at all times, except when actively adding waste.[10][12]
-
Action: Store the container in a designated, well-ventilated area, such as under a fume hood designed for chemical storage.[8]
-
Action: Use secondary containment (e.g., a plastic tub) to capture any potential leaks.[8][12]
-
Action: Ensure the hazardous waste label is always clearly visible.[12]
Step 4: Arranging for Disposal
-
Action: Once the container is three-quarters full, or if it has been in the lab for the maximum allowed time (e.g., 12 months for academic labs under Subpart K), request a pickup from your EH&S department.[12][13]
-
Action: Follow your institution's specific procedure, which is typically an online form or phone call.[12] Do not attempt to transport or dispose of the waste yourself.
Disposal Decision Workflow
The following diagram illustrates the critical decision-making process for segregating laboratory chemical waste.
Sources
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- 5. aksci.com [aksci.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
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- 11. epa.gov [epa.gov]
- 12. campusoperations.temple.edu [campusoperations.temple.edu]
- 13. epa.gov [epa.gov]
A Comprehensive Guide to Personal Protective Equipment for Handling Benzyl[2-(3-bromophenyl)propan-2-YL]amine hcl
For researchers, scientists, and drug development professionals, the introduction of novel chemical entities into the laboratory workflow necessitates a rigorous and proactive approach to safety. Benzyl[2-(3-bromophenyl)propan-2-YL]amine hcl, as a research chemical and a substituted amphetamine analog, falls into a category of compounds where comprehensive toxicological data is often scarce.[1][2][3] Consequently, a highly conservative and meticulously planned personal protective equipment (PPE) strategy is not just recommended, but essential to ensure the safety of all laboratory personnel. This guide provides in-depth, experience-driven insights into the selection, use, and disposal of PPE for handling this and similar research compounds, grounded in the principles of chemical hygiene and risk mitigation.
The Precautionary Principle: Acknowledging the Unknown
Core Personal Protective Equipment (PPE) Ensemble
A baseline PPE ensemble is mandatory for any work involving this compound, regardless of the quantity being handled. This ensemble is designed to prevent dermal, ocular, and respiratory exposure.
-
Body Protection: A flame-resistant lab coat is the minimum requirement.[5] For procedures with a higher risk of splashes or aerosol generation, a chemically resistant apron over the lab coat is recommended. It is crucial that lab coats are buttoned completely and the sleeves are of an appropriate length to cover the wrists.
-
Eye and Face Protection: At a minimum, ANSI Z87.1-compliant safety glasses with side shields must be worn.[5] However, due to the unknown nature of the compound and the potential for severe eye irritation, chemical splash goggles are strongly advised.[5] For any procedure with a significant splash or aerosolization risk, a full face shield worn over chemical splash goggles is required.[5][6]
-
Hand Protection: The selection of appropriate gloves is critical. Given the lack of specific chemical resistance data for this compound, a double-gloving strategy is the most prudent approach.[7]
-
Inner Glove: A thin, disposable nitrile glove provides a good first layer of protection for incidental contact.[6][7]
-
Outer Glove: A thicker, chemically resistant glove, such as neoprene or butyl rubber, should be worn over the nitrile glove. It is imperative to consult the glove manufacturer's chemical resistance guides for the specific solvent being used with the compound.[6] Gloves should be inspected for any signs of degradation or puncture before each use.
-
-
Respiratory Protection: All manipulations of powdered this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[8] If work outside of a fume hood is unavoidable, or if there is a risk of aerosol generation, respiratory protection is mandatory. A NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter is recommended.[6][9] Proper fit testing and training on respirator use are essential components of a respiratory protection program.[6]
| Operation | Minimum PPE Requirement | Recommended PPE for Enhanced Safety |
| Weighing and Aliquoting (Solid) | Flame-resistant lab coat, safety glasses with side shields, double gloves (nitrile inner, chemically resistant outer), N95 respirator (if not in a fume hood). | Chemical splash goggles, face shield, dedicated scoop/spatula, work performed in a chemical fume hood or ventilated balance enclosure. |
| Solution Preparation | Flame-resistant lab coat, chemical splash goggles, double gloves (nitrile inner, chemically resistant outer), work performed in a chemical fume hood. | Chemically resistant apron over lab coat, face shield. |
| In-vitro/In-vivo Administration | Flame-resistant lab coat, chemical splash goggles, double gloves (nitrile inner, chemically resistant outer). | Chemically resistant apron, face shield, use of luer-lock syringes to prevent needle disconnection. |
| Waste Disposal | Flame-resistant lab coat, chemical splash goggles, heavy-duty utility gloves over nitrile gloves. | Face shield, chemically resistant apron. |
Operational and Disposal Plans
Workflow for Safe Handling
The following diagram outlines the decision-making process for selecting appropriate PPE when handling this compound.
Sources
- 1. clinicallab.com [clinicallab.com]
- 2. Novel psychoactive substances: What educators need to know - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substituted amphetamine - Wikipedia [en.wikipedia.org]
- 4. Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. nipissingu.ca [nipissingu.ca]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
